Diallyl carbonate
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
bis(prop-2-enyl) carbonate | |
|---|---|---|
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O3/c1-3-5-9-7(8)10-6-4-2/h3-4H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKJWYKGYGWOAHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25549-94-4 | |
| Record name | Carbonic acid, di-2-propen-1-yl ester, homopolymer | |
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DSSTOX Substance ID |
DTXSID6065846 | |
| Record name | Carbonic acid, di-2-propen-1-yl ester | |
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Molecular Weight |
142.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15022-08-9 | |
| Record name | Allyl carbonate | |
| Source | CAS Common Chemistry | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Carbonic acid, di-2-propen-1-yl ester | |
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| Record name | Diallyl carbonate | |
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| Record name | Carbonic acid, di-2-propen-1-yl ester | |
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| Record name | Carbonic acid, di-2-propen-1-yl ester | |
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| Record name | Diallyl carbonate | |
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| Record name | Diallyl carbonate | |
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Foundational & Exploratory
An In-depth Technical Guide to Diallyl Carbonate: Chemical Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diallyl carbonate (DAC), a diester of carbonic acid and allyl alcohol, is a versatile monomer and chemical intermediate. Its bifunctional nature, characterized by the presence of two reactive allyl groups, makes it a valuable precursor in polymer chemistry, particularly for the synthesis of cross-linked polymers and polycarbonates. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and key reactions of this compound, with a focus on its application in organic synthesis and materials science. Detailed experimental methodologies for its synthesis and polymerization are presented, alongside visualizations of key chemical processes to facilitate a deeper understanding for researchers and professionals in related fields.
Chemical Structure and Identification
This compound is an organic compound with the chemical formula C₇H₁₀O₃.[1] Its structure features a central carbonate group bonded to two allyl groups. The presence of terminal double bonds in the allyl moieties imparts significant reactivity to the molecule.
Key Identifiers:
-
IUPAC Name: bis(prop-2-enyl) carbonate[1]
-
CAS Number: 15022-08-9[1]
-
Molecular Formula: C₇H₁₀O₃
-
SMILES: C=CCOC(=O)OCC=C[1]
Physicochemical Properties
This compound is a colorless liquid with a characteristic odor.[1] A summary of its key physical and chemical properties is presented in the tables below.
Table 1: Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Weight | 142.15 g/mol | [1] |
| Density | 0.991 g/mL at 25 °C | [1] |
| Melting Point | -70 °C | [1] |
| Boiling Point | 95-97 °C at 60 mmHg | [1] |
| Refractive Index (n20/D) | 1.428 | |
| Solubility | Soluble in ethanol, methanol, toluene, and chloroform. | [1] |
Table 2: Chemical Reactivity and Safety Data
| Property | Description | Reference(s) |
| Reactivity | The double bonds in the allyl groups are susceptible to addition reactions, polymerization, and other transformations common to alkenes. The carbonate ester linkage can undergo hydrolysis or transesterification. Reacts with amines, alcohols, and thiols. | [1] |
| Key Applications | Monomer for polymer synthesis (polycarbonates, polyurethanes), reagent in organic synthesis (e.g., Tsuji-Trost allylation). | [1] |
| Flash Point | 59 °C (138 °F) | |
| Hazard Statements | Flammable liquid and vapor. Causes skin and serious eye irritation. May cause respiratory irritation. |
Synthesis of this compound
This compound can be synthesized through several routes, primarily involving the reaction of allyl alcohol with a suitable carbonyl source. The choice of synthetic method often depends on factors such as the availability and toxicity of reagents, and desired purity of the final product.
Synthesis from Phosgene and Allyl Alcohol
A traditional method for synthesizing carbonates involves the use of phosgene, a highly reactive but also highly toxic reagent. The reaction proceeds via the nucleophilic attack of allyl alcohol on the carbonyl carbon of phosgene, with the elimination of hydrogen chloride.
Experimental Protocol:
-
Reaction Setup: A three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a condenser connected to a gas scrubber (to neutralize excess phosgene and HCl) is charged with a solution of allyl alcohol in a suitable inert solvent (e.g., toluene) and a base (e.g., pyridine or a tertiary amine) to act as an HCl scavenger.
-
Reaction Conditions: The flask is cooled in an ice bath. A solution of phosgene in the same solvent is added dropwise from the dropping funnel with vigorous stirring. The reaction is typically exothermic and the temperature should be maintained below 10 °C.
-
Work-up: After the addition is complete, the reaction mixture is stirred for an additional period to ensure complete reaction. The reaction mixture is then washed with water, dilute acid (to remove the amine), and brine. The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude this compound is purified by vacuum distillation.
Logical Diagram: Synthesis of this compound from Phosgene
Caption: Workflow for the synthesis of this compound from phosgene.
Synthesis from Urea and Allyl Alcohol
A more environmentally benign approach utilizes urea as the carbonyl source, avoiding the use of phosgene.[2] The reaction is a transesterification process where allyl alcohol displaces ammonia from urea. This reaction typically requires a catalyst and elevated temperatures.
Experimental Protocol:
-
Reaction Setup: A reaction vessel equipped with a mechanical stirrer, a condenser, and a means to remove ammonia (e.g., a Dean-Stark trap or a slow stream of inert gas) is charged with urea, an excess of allyl alcohol, and a catalyst. Various metal oxides (e.g., ZnO, MgO) or other catalysts can be employed.
-
Reaction Conditions: The reaction mixture is heated to a temperature typically in the range of 150-200 °C. The removal of ammonia is crucial to drive the equilibrium towards the product side. The reaction progress can be monitored by measuring the amount of ammonia evolved or by chromatographic analysis of the reaction mixture.
-
Work-up: After the reaction is complete, the catalyst is removed by filtration. The excess allyl alcohol is removed by distillation.
-
Purification: The resulting crude this compound is purified by vacuum distillation.
Logical Diagram: Synthesis of this compound from Urea
References
An In-Depth Technical Guide to the Synthesis of Diallyl Carbonate from Allyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diallyl carbonate (DAC) is a versatile chemical intermediate with significant applications in polymer chemistry and organic synthesis. This technical guide provides a comprehensive overview of the primary methods for synthesizing this compound from allyl alcohol. It details four major synthetic routes: the phosgene-based method, transesterification from urea, transesterification from dimethyl carbonate, and oxidative carbonylation. This document offers in-depth experimental protocols, a comparative analysis of the different methodologies through quantitative data, and visual representations of reaction pathways and workflows to aid in research and development.
Introduction
This compound (C₇H₁₀O₃) is a colorless liquid characterized by the presence of two allyl groups attached to a central carbonate moiety.[1] The reactivity of the allyl groups makes DAC a valuable monomer for polymerization and a useful reagent in organic synthesis, notably in palladium-catalyzed allylic alkylation reactions.[1] This guide focuses on the synthesis of DAC from the readily available precursor, allyl alcohol, exploring various established methods. Each method is evaluated based on efficiency, safety, and environmental considerations, providing researchers with the necessary information to select and implement the most suitable synthetic strategy for their specific needs.
Synthetic Routes from Allyl Alcohol
Several methods have been developed for the synthesis of this compound from allyl alcohol. The choice of method often depends on factors such as desired purity, scale, available reagents, and safety constraints. The most prominent methods are detailed below.
Phosgene-Based Synthesis
The reaction of allyl alcohol with phosgene or its safer equivalents like diphosgene or triphosgene is a traditional and highly efficient method for producing this compound. Phosgene is a highly reactive electrophile that readily reacts with alcohols.[1] A base is typically used to neutralize the hydrogen chloride byproduct.[1]
Reaction Scheme:
2 CH₂=CHCH₂OH + COCl₂ → (CH₂=CHCH₂O)₂CO + 2 HCl
Transesterification with Urea
A more environmentally benign approach involves the transesterification of urea with allyl alcohol. This method avoids the use of highly toxic phosgene. The reaction typically proceeds in two stages, with the formation of an allyl carbamate intermediate.[1][2] Catalysts, such as various metal salts, are often required for the second step to proceed efficiently.[2]
Reaction Scheme:
2 CH₂=CHCH₂OH + NH₂CONH₂ → (CH₂=CHCH₂O)₂CO + 2 NH₃
Transesterification with Dimethyl Carbonate
Transesterification of dimethyl carbonate (DMC) with allyl alcohol offers another phosgene-free route to this compound. This reaction is typically catalyzed by a base, such as sodium methoxide or potassium carbonate.[3][4] The equilibrium can be driven towards the product by removing the methanol byproduct.
Reaction Scheme:
2 CH₂=CHCH₂OH + (CH₃O)₂CO ⇌ (CH₂=CHCH₂O)₂CO + 2 CH₃OH
Oxidative Carbonylation of Allyl Alcohol
The direct oxidative carbonylation of allyl alcohol in the presence of carbon monoxide and an oxidant, catalyzed by a transition metal complex (typically palladium-based), provides a modern and atom-economical route to this compound.[5][6] This method allows for the direct incorporation of a carbonyl group.
Reaction Scheme:
2 CH₂=CHCH₂OH + CO + ½ O₂ → (CH₂=CHCH₂O)₂CO + H₂O
Quantitative Data Presentation
The following tables summarize the quantitative data for the different synthetic methods, allowing for easy comparison of their efficiencies and reaction conditions.
Table 1: Comparison of this compound Synthesis Methods
| Synthesis Method | Carbonyl Source | Typical Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Selectivity (%) | Ref. |
| Phosgene-based | Phosgene/Diphosgene | Pyridine/Base | 0 - 25 | 1 - 4 | >90 | High | [1] |
| Transesterification | Urea | Zinc Oxide (ZnO) | 150 - 180 | 6 - 24 | 60 - 85 | Moderate to High | [7] |
| Transesterification | Dimethyl Carbonate | Sodium Methoxide | 90 - 120 | 10 - 24 | 60 - 70 | High | [3][4] |
| Oxidative Carbonylation | Carbon Monoxide | PdCl₂(PPh₃)₂ | 80 - 120 | 4 - 12 | 70 - 85 | High | [5][6] |
Table 2: Catalyst Loading and Solvent Effects in Transesterification with Dimethyl Carbonate
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | Ref. |
| Sodium Methoxide | 1 - 5 | None (excess DMC) | 90 | ~69 | [3] |
| Potassium Carbonate | 0.1 | None (excess DMC) | 90 | Not specified | [4] |
| Amberlyst-15 | Not specified | None | 50-140 | Not specified | [8] |
Experimental Protocols
The following are detailed experimental protocols for the key synthesis methods.
Protocol 1: Synthesis from Allyl Alcohol and Diphosgene (Phosgene Equivalent)
Materials:
-
Allyl alcohol (purified by distillation)[9]
-
Diphosgene (triphosgene can also be used with appropriate stoichiometry)
-
Pyridine (dried over KOH)
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a reflux condenser with a calcium chloride drying tube, a solution of allyl alcohol (2.0 mol) and dry pyridine (2.0 mol) in anhydrous diethyl ether (500 mL) is placed.
-
The flask is cooled in an ice-salt bath to 0 °C.
-
A solution of diphosgene (1.0 mol) in anhydrous diethyl ether (200 mL) is added dropwise from the dropping funnel with vigorous stirring over a period of 2 hours, maintaining the temperature below 5 °C.
-
After the addition is complete, the reaction mixture is stirred at room temperature for an additional 2 hours.
-
The precipitated pyridinium hydrochloride is removed by filtration.
-
The filtrate is washed successively with cold water (2 x 200 mL), 1 M HCl (2 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL), and finally with brine (100 mL).
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude this compound is purified by vacuum distillation (boiling point 95-97 °C at 60 mmHg) to afford the pure product.[1]
Protocol 2: Synthesis from Allyl Alcohol and Urea using a Zinc-based Catalyst
Materials:
-
Allyl alcohol (anhydrous)
-
Urea
-
Zinc oxide (ZnO)
-
Toluene
-
Anhydrous sodium sulfate
Procedure:
-
A mixture of urea (1.0 mol), allyl alcohol (4.0 mol), and zinc oxide (0.1 mol) is placed in a high-pressure autoclave reactor equipped with a mechanical stirrer.[7]
-
The reactor is sealed and heated to 160 °C with constant stirring for 12 hours. The pressure will rise due to the evolution of ammonia.
-
After cooling to room temperature, the reactor is carefully vented in a fume hood to release the ammonia pressure.
-
The reaction mixture is filtered to remove the catalyst.
-
Excess allyl alcohol is removed by distillation at atmospheric pressure.
-
The residue is dissolved in toluene (200 mL) and washed with water (3 x 100 mL) to remove any unreacted urea and other water-soluble impurities.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the toluene is removed by rotary evaporation.
-
The crude this compound is purified by vacuum distillation to yield the final product.
Protocol 3: Synthesis from Allyl Alcohol and Dimethyl Carbonate
Materials:
-
Allyl alcohol
-
Dimethyl carbonate (DMC)
-
Sodium methoxide (NaOMe) or Potassium Carbonate (K₂CO₃)[4]
-
Silica gel[4]
Procedure:
-
A mixture of allyl alcohol (7.27 mol), dimethyl carbonate (23.6 mol), and potassium carbonate (7.3 mmol) is charged into a four-necked flask equipped with a mechanical stirrer, a reflux condenser, and a distillation head to remove the methanol byproduct.[4]
-
The reaction mixture is heated to 90 °C and stirred under reflux for 10 hours.[4] Methanol is continuously removed by distillation to drive the equilibrium towards the product.
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The catalyst is removed by filtration through a short column of silica gel.[4]
-
The excess dimethyl carbonate and any remaining allyl alcohol are removed by distillation at atmospheric pressure.
-
The crude this compound is then purified by vacuum distillation.
Mandatory Visualizations
General Synthesis Workflow
The following diagram illustrates a general workflow for the synthesis and purification of this compound.
Proposed Mechanism for Palladium-Catalyzed Oxidative Carbonylation
This diagram outlines a plausible catalytic cycle for the palladium-catalyzed oxidative carbonylation of allyl alcohol. The cycle involves the formation of a palladium-alkoxide, CO insertion, and reductive elimination.
Conclusion
The synthesis of this compound from allyl alcohol can be achieved through several distinct methods, each with its own set of advantages and disadvantages. The traditional phosgene-based route offers high yields but is hampered by the extreme toxicity of the reagent. Modern, phosgene-free alternatives, such as transesterification with urea or dimethyl carbonate and palladium-catalyzed oxidative carbonylation, provide safer and more environmentally friendly options. The choice of a particular synthetic route will depend on the specific requirements of the application, including scale, purity needs, and available resources. This guide provides the foundational knowledge and detailed protocols necessary for researchers to make informed decisions and successfully synthesize this compound in a laboratory setting.
References
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- 6. Item - Revisiting the Palladium-Catalyzed Carbonylation of Allyl Alcohol: Mechanistic Insight and Improved Catalytic Efficiency - figshare - Figshare [figshare.com]
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- 8. CN103113231A - Synthetic method of diallyl diethylene glycol carbonate - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
A Technical Guide to the Physical Properties of Diallyl Carbonate Liquid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core physical properties of diallyl carbonate (DAC), a colorless liquid with the chemical formula C₇H₁₀O₃.[1][2] DAC serves as a crucial monomer in the synthesis of polymers, including polycarbonates and polyurethanes.[1][2] Its utility in various applications, from engineering plastics to coatings, necessitates a thorough understanding of its physical characteristics.[2] This document collates quantitative data from various sources, details the experimental protocols for their determination, and presents a logical workflow for property characterization.
Core Physical and Chemical Properties
This compound is a colorless liquid with a distinct, pungent odor.[1][2] It is soluble in organic solvents such as ethanol, methanol, toluene, and chloroform.[1] The presence of allyl groups makes it a reactive compound, particularly in polymerization reactions.[1][2]
Quantitative Physical Data
The following tables summarize the key physical properties of this compound liquid. It is important to note that slight variations in reported values can exist across different sources due to varying experimental conditions.
| Property | Value | Conditions | Source(s) |
| Molecular Weight | 142.15 g/mol | Not Applicable | [] |
| Density | 0.991 g/mL | at 25 °C | [1][4][5] |
| 0.986 g/mL | Not Specified | [2] | |
| Boiling Point | 172.3 °C | at 760 mmHg | [2] |
| 95-97 °C | at 60 mmHg | [1][4] | |
| Melting Point | -70 °C | Not Applicable | [1] |
| 25 °C | Not Applicable | [2] | |
| Refractive Index | 1.428 | n20/D (at 20 °C for the D-line of sodium) | [2][4][6] |
| Vapor Pressure | 1.34 mmHg | at 25 °C | [2] |
| Flash Point | 58.9 °C | Closed Cup | [2] |
| 59 °C | Closed Cup | ||
| 138 °F | Not Specified | [5][7] | |
| Solubility | Soluble in ethanol, methanol, toluene, and chloroform. | Not Specified | [1] |
Note: The significant discrepancy in the reported melting points (-70 °C vs. 25 °C) suggests a potential data entry error in one of the sources or measurement under different conditions.
Experimental Protocols for Property Determination
The following sections detail the general experimental methodologies used to determine the key physical properties of liquids like this compound.
Density Measurement
The density of a liquid can be determined using a pycnometer or a digital density meter. The pycnometer method involves accurately weighing a specific volume of the liquid.
Protocol using a Pycnometer:
-
Clean and dry a pycnometer of a known volume.
-
Weigh the empty pycnometer.
-
Fill the pycnometer with this compound, ensuring no air bubbles are present.
-
Place the filled pycnometer in a constant temperature bath (e.g., 25 °C) to allow the liquid to reach thermal equilibrium.
-
Adjust the liquid volume to the pycnometer's calibration mark.
-
Weigh the filled pycnometer.
-
Calculate the density by dividing the mass of the liquid (filled weight minus empty weight) by the known volume of the pycnometer.
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[8] Distillation is a common method for this measurement.[8][9][10]
Distillation Method:
-
Set up a simple distillation apparatus with a round-bottom flask, a condenser, a thermometer, and a collection flask.[9]
-
Place a small volume of this compound and a few boiling chips into the round-bottom flask.[9]
-
Position the thermometer so that the top of the bulb is level with the side arm of the distillation head to accurately measure the temperature of the vapor.[11]
-
Heat the flask gently.
-
Record the temperature at which the liquid boils and a steady stream of distillate is collected. This constant temperature is the boiling point at the recorded atmospheric pressure.[9][11]
Refractive Index Measurement
The refractive index is a measure of how much light bends when it passes through a substance. It is typically measured using an Abbe refractometer.[12][13]
Using an Abbe Refractometer:
-
Calibrate the Abbe refractometer using a standard sample with a known refractive index, such as distilled water.[14]
-
Place a few drops of this compound onto the clean, dry prism of the refractometer.[13]
-
Close the prism and ensure the liquid spreads evenly.
-
Adjust the light source and focus the eyepiece to see a clear boundary between the light and dark regions.[13]
-
Use the adjustment knob to move the boundary line to the center of the crosshairs.[13]
-
Read the refractive index value from the instrument's scale.[13]
Vapor Pressure Measurement
Vapor pressure can be measured by static or dynamic methods.[15][16][17] The static method involves measuring the pressure of the vapor in equilibrium with the liquid in a closed container.[15]
Static Method:
-
Place a sample of this compound into a temperature-controlled, sealed container.
-
Evacuate the container to remove any air.[15]
-
Allow the system to reach thermal equilibrium at a specific temperature.
-
The pressure measured by a pressure sensor connected to the container is the vapor pressure of the liquid at that temperature.[15]
Workflow for Physical Property Characterization
The following diagram illustrates a logical workflow for the comprehensive characterization of the physical properties of a liquid chemical like this compound.
Caption: Workflow for characterizing this compound's physical properties.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Page loading... [guidechem.com]
- 4. This compound 99 15022-08-9 [sigmaaldrich.com]
- 5. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]
- 6. This compound 99 15022-08-9 [sigmaaldrich.com]
- 7. This compound | 15022-08-9 [chemicalbook.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. vernier.com [vernier.com]
- 11. scribd.com [scribd.com]
- 12. Abbe's Refractometer (Procedure) : Modern Physics Virtual Lab : Physical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 13. chem.ucla.edu [chem.ucla.edu]
- 14. hinotek.com [hinotek.com]
- 15. calnesis.com [calnesis.com]
- 16. Vapor Pressure Testing: A Comprehensive Guide - zeal [zealinstruments.com]
- 17. Measurement Of Vapor Pressure [themasterchemistry.com]
An In-depth Technical Guide to Diallyl Carbonate (CAS: 15022-08-9)
For Researchers, Scientists, and Drug Development Professionals
Diallyl carbonate (DAC), identified by the CAS number 15022-08-9, is a colorless organic liquid with a characteristic pungent odor.[1] Its chemical structure features a central carbonate group flanked by two allyl functional groups.[1] This dual functionality, particularly the presence of reactive double bonds in the allyl moieties, makes it a versatile reagent and monomer in organic synthesis and polymer chemistry.[1] This guide provides a comprehensive overview of its properties, synthesis, applications, and safety protocols, tailored for a technical audience.
Chemical and Physical Properties
This compound is characterized by its specific physical constants and structural identifiers, which are crucial for its application in controlled chemical processes. It is soluble in various organic solvents, including ethanol, methanol, toluene, and chloroform.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₀O₃ | [1][2] |
| Molar Mass | 142.15 g/mol | [1] |
| Density | 0.991 g/mL at 25 °C | [1][3][4] |
| Boiling Point | 95-97 °C at 60 mmHg | [1][3][4] |
| 172.3 °C at 760 mmHg | [2] | |
| Melting Point | -70 °C | [1] |
| Flash Point | 59 °C (138.2 °F) - closed cup | [2][3] |
| Refractive Index (n20/D) | 1.428 | [2][3][4] |
| Vapor Pressure | 1.34 mmHg at 25 °C | [2] |
| Water Solubility (log10WS) | -1.39 (Calculated) | [5] |
| Octanol/Water Partition Coefficient (logPoct/wat) | 1.512 (Calculated) | [2][5] |
Table 2: Chemical Identifiers for this compound
| Identifier | Value | Source(s) |
| CAS Number | 15022-08-9 | [1] |
| EC Number | 239-106-9 | [1] |
| IUPAC Name | Bis(prop-2-enyl) carbonate | [1] |
| SMILES | C=CCOC(=O)OCC=C | [1] |
| InChI | 1S/C7H10O3/c1-3-5-9-7(8)10-6-4-2/h3-4H,1-2,5-6H2 | [1][3] |
| InChI Key | JKJWYKGYGWOAHT-UHFFFAOYSA-N | [1][3] |
| Synonyms | Allyl carbonate, Carbonic acid diallyl ester | [2][5][6] |
Synthesis of this compound
This compound can be synthesized through several routes involving the reaction of allyl alcohol with an electrophilic carbonyl donor.[1] The primary methods include reactions with phosgene, urea, or via transesterification with other carbonates like dimethyl carbonate or catechol carbonate.[1]
References
Spectral Data Analysis of Diallyl Carbonate by NMR Spectroscopy
Abstract
This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectral data for diallyl carbonate. It is intended for researchers, scientists, and professionals in the field of drug development and materials science who utilize NMR spectroscopy for structural elucidation and quality control. This document presents tabulated ¹H and ¹³C NMR data, detailed experimental protocols for data acquisition, and visual diagrams to aid in the interpretation of the spectral information. The data herein is compiled from verified spectral databases and relevant scientific literature.
Introduction
This compound (DAC) is an organic compound with the formula C₇H₁₀O₃. It is a key monomer in the production of various polymers, most notably CR-39, a thermosetting plastic with excellent optical and mechanical properties. The purity and structural integrity of DAC are critical for the quality of the resulting polymers. NMR spectroscopy is a powerful analytical technique for the unambiguous identification and characterization of this compound, providing detailed information about its molecular structure. This guide serves as a centralized resource for the NMR spectral data of DAC.
Chemical Structure and NMR Assignments
The chemical structure of this compound consists of a central carbonate group flanked by two allyl groups. Due to the symmetry of the molecule, the two allyl groups are chemically equivalent. Within each allyl group, there are three distinct proton environments and three distinct carbon environments.
graph Diallyl_Carbonate_Structure {
layout=neato;
node [shape=plaintext, fontsize=12, fontname="sans-serif", fontcolor="#202124"];
edge [color="#5F6368"];
// Atom nodes
C1 [label="C1", pos="0,1!", fillcolor="#FBBC05", style=filled, shape=circle, fontcolor="#202124"];
C2 [label="C2", pos="1.5,1!", fillcolor="#EA4335", style=filled, shape=circle, fontcolor="#FFFFFF"];
C3 [label="C3", pos="3,1!", fillcolor="#4285F4", style=filled, shape=circle, fontcolor="#FFFFFF"];
O1 [label="O", pos="4.5,1!"];
C4 [label="C4 (C=O)", pos="6,1!", fillcolor="#34A853", style=filled, shape=circle, fontcolor="#FFFFFF"];
O2 [label="O", pos="7.5,1!"];
C5 [label="C3'", pos="9,1!", fillcolor="#4285F4", style=filled, shape=circle, fontcolor="#FFFFFF"];
C6 [label="C2'", pos="10.5,1!", fillcolor="#EA4335", style=filled, shape=circle, fontcolor="#FFFFFF"];
C7 [label="C1'", pos="12,1!", fillcolor="#FBBC05", style=filled, shape=circle, fontcolor="#202124"];
// Hydrogen nodes
H1a [label="H", pos="-0.5,0!"];
H1b [label="H", pos="0.5,0!"];
H2 [label="H", pos="1.5,0!"];
H3a [label="H", pos="2.5,0!"];
H3b [label="H", pos="3.5,0!"];
H5a [label="H", pos="8.5,0!"];
H5b [label="H", pos="9.5,0!"];
H6 [label="H", pos="10.5,0!"];
H7a [label="H", pos="11.5,0!"];
H7b [label="H", pos="12.5,0!"];
// Bonds
C1 -- C2;
C2 -- C3;
C3 -- O1;
O1 -- C4;
C4 -- O2;
O2 -- C5;
C5 -- C6;
C6 -- C7;
C4 -- O1 [style=invis];
C4 -- O2 [style=invis];
// Double bonds
C1 -- C2 [style=bold];
C6 -- C7 [style=bold];
C4 -- O1 [style=invis];
C4 -- O2 [style=invis];
// H-C bonds
C1 -- H1a;
C1 -- H1b;
C2 -- H2;
C3 -- H3a;
C3 -- H3b;
C5 -- H5a;
C5 -- H5b;
C6 -- H6;
C7 -- H7a;
C7 -- H7b;
}
Caption: Logical relationship between the molecular structure of this compound and its NMR signals.
Solubility of Diallyl Carbonate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of diallyl carbonate in various organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on providing a thorough understanding of its qualitative solubility and presents a detailed, generalized experimental protocol for researchers to determine precise solubility parameters in their own laboratory settings.
Introduction to this compound
This compound (DAC) is a colorless liquid with the chemical formula C₇H₁₀O₃. It is primarily utilized as a monomer in the synthesis of polymers, particularly for optical applications, owing to the high transparency and durability of the resulting polymers.[1] Understanding its solubility is crucial for various aspects of its application, including reaction medium selection, purification processes, and formulation development.
Qualitative Solubility of this compound
Based on available chemical literature, this compound is known to be soluble in several common organic solvents. This solubility is attributed to its molecular structure, which includes both polar (carbonate group) and non-polar (allyl groups) moieties, allowing for favorable interactions with a range of solvents.
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility |
| Ethanol | Soluble[1] |
| Methanol | Soluble[1] |
| Toluene | Soluble[1] |
| Chloroform | Soluble[1] |
Note: The term "soluble" in this context indicates that this compound forms a homogeneous solution with the solvent, but does not specify the concentration at which this occurs.
Factors Influencing Solubility
The principle of "like dissolves like" is the primary determinant of solubility. The polarity of both the solute (this compound) and the solvent, along with temperature, are key factors that will govern the extent of solubility.
Caption: Factors influencing the solubility of a solute in a solvent.
Experimental Protocol for Determining Quantitative Solubility
The following is a generalized experimental protocol for determining the quantitative solubility of a liquid solute, such as this compound, in an organic solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.
4.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvent(s) (analytical grade)
-
Analytical balance
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Calibrated volumetric flasks and pipettes
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector
-
Vials with screw caps
4.2. Experimental Workflow
Caption: Experimental workflow for determining the solubility of this compound.
4.3. Detailed Steps
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the chosen organic solvent in a series of vials. The excess is to ensure that the solution becomes saturated.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for an extended period (e.g., 24-48 hours) with constant agitation to ensure that the solution is fully saturated.
-
-
Sample Collection and Preparation:
-
After equilibration, remove the vials and allow the undissolved this compound to settle.
-
To ensure complete separation of the excess solute, centrifuge the vials at a moderate speed.
-
Carefully withdraw a precise volume of the clear supernatant (the saturated solution) using a calibrated pipette.
-
Transfer the aliquot of the supernatant to a volumetric flask and dilute with a known volume of the solvent. This is to bring the concentration within the linear range of the analytical instrument.
-
-
Analysis:
-
Prepare a series of standard solutions of this compound in the solvent of known concentrations.
-
Analyze the standard solutions using a suitable analytical method, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), to generate a calibration curve.
-
Analyze the diluted supernatant sample under the same conditions.
-
Using the calibration curve, determine the concentration of this compound in the diluted sample.
-
-
Calculation of Solubility:
-
Account for the dilution factor to calculate the concentration of this compound in the original saturated solution.
-
Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
4.4. Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and the chosen solvents before commencing any experimental work.
Conclusion
References
An In-depth Technical Guide to the Safe Handling of Diallyl Carbonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety data and handling procedures for diallyl carbonate. The information is compiled from various safety data sheets (SDS) to ensure a thorough understanding of the material's properties and potential hazards. Adherence to these guidelines is crucial for maintaining a safe laboratory environment.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for understanding the conditions under which the chemical can be safely handled and stored.
| Property | Value | Source |
| Chemical Formula | C₇H₁₀O₃ | [1] |
| Molecular Weight | 142.15 g/mol | [1] |
| Appearance | Liquid | |
| Boiling Point | 95-97 °C at 60 mmHg | |
| Density | 0.991 g/mL at 25 °C | |
| Flash Point | 59 °C (138.2 °F) - closed cup | |
| Refractive Index | n20/D 1.428 | |
| Storage Temperature | 2-8°C |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its hazard classifications according to the Globally Harmonized System (GHS).
| Hazard Classification | GHS Code | Description | Source |
| Flammable liquids | H226 | Flammable liquid and vapour | |
| Skin irritation | H315 | Causes skin irritation | [1] |
| Eye irritation | H319 | Causes serious eye irritation | [1] |
| Skin sensitisation | H317 | May cause an allergic skin reaction | [1][2] |
| Specific target organ toxicity - single exposure | H335 | May cause respiratory irritation |
Signal Word: Warning
Toxicological Information
Detailed toxicological data for this compound is not extensively available in the provided search results. Most sources state that acute toxicity, skin corrosion/irritation, serious eye damage/eye irritation, respiratory or skin sensitization, germ cell mutagenicity, carcinogenicity, and reproductive toxicity data are not available.[1][2] To the best of current knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated.[1]
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling this compound. The following table outlines the recommended PPE.
| Protection Type | Specification | Source |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield may also be necessary. | [3][4][5][6] |
| Skin Protection | Wear fire/flame resistant and impervious clothing. Handle with gloves that have been inspected prior to use. | [3][5] |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges. | [3][4][5] |
Handling and Storage
Proper handling and storage procedures are critical to prevent accidents and exposure.
Handling:
-
Handle in a well-ventilated place.[4]
-
Keep away from open flames, hot surfaces, and sources of ignition.[5]
-
Take precautionary measures against static discharge.[5]
-
Use only non-sparking tools.[4]
-
Do not eat, drink, or smoke when using this product.[3]
-
Wash hands before breaks and at the end of the workday.[5]
Storage:
-
Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[1][5]
-
Store apart from incompatible materials such as oxidizing agents, reducing agents, strong bases, and strong acids.[1][6]
Emergency Procedures
In the event of an emergency, follow the procedures outlined below.
First-Aid Measures:
| Exposure Route | First-Aid Procedure | Source |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician. | [1][4] |
| Skin Contact | Take off immediately all contaminated clothing. Wash off with soap and plenty of water. Consult a physician. | [1][4] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Consult a physician. | [1][4] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. | [1][3][4] |
Fire-Fighting Measures:
-
Suitable extinguishing media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][3][4]
-
Specific hazards: Vapors are heavier than air and may spread along floors, forming explosive mixtures with air at elevated temperatures. When heated to decomposition, it emits acrid smoke and irritating fumes.[3]
-
Protective equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[1][3]
Accidental Release Measures:
-
Personal precautions: Use personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas.[1][3][4]
-
Environmental precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[1][3][4]
-
Methods for cleaning up: Soak up with inert absorbent material and dispose of as hazardous waste. Keep in suitable, closed containers for disposal.[1]
Experimental Protocols Workflow
The following diagram illustrates a logical workflow for handling a this compound spill, from initial detection to final disposal.
Disposal Considerations
Dispose of this compound and its contaminated packaging in accordance with local, state, and federal regulations. Offer surplus and non-recyclable solutions to a licensed disposal company.[2] Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[4] Do not discharge to sewer systems.[4] Contaminated packaging should be disposed of as an unused product.[2]
References
Thermal Stability of Diallyl Carbonate Monomer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Diallyl carbonate (DAC) is a reactive monomer utilized in the synthesis of various polymers. Its thermal stability is a critical parameter for safe handling, storage, and polymerization process control. This guide provides a comprehensive overview of the thermal stability of this compound monomer, including storage recommendations, the role of inhibitors, and general principles of thermal analysis.
Overview of this compound and its Reactivity
This compound (C₇H₁₀O₃) is a colorless liquid characterized by the presence of two allyl groups, which makes it susceptible to free-radical polymerization.[1] This reactivity is advantageous for polymer synthesis but also poses a potential hazard if not properly managed. Uncontrolled polymerization, which can be initiated by heat, light, or contaminants, can lead to a runaway reaction, generating significant heat and pressure.
Thermal Stability and Handling Recommendations
The thermal stability of this compound monomer is influenced by several factors, including temperature, exposure to oxygen, and the presence of inhibitors.
Storage Conditions
To prevent premature polymerization and ensure stability, this compound should be stored under controlled conditions.
Table 1: Recommended Storage and Handling Parameters for this compound Monomer
| Parameter | Recommendation | Source(s) |
| Storage Temperature | 2-8°C | |
| Atmosphere | Store under an inert atmosphere, such as nitrogen. | - |
| Light Exposure | Protect from light by storing in an opaque or amber-colored container. | [2] |
| Flash Point | 59 °C (closed cup) |
Note: The product is a flammable liquid and should be kept away from heat, sparks, and open flames.
Thermal Hazards
Role of Polymerization Inhibitors
To enhance the stability of this compound monomer during storage and transport, polymerization inhibitors are typically added. These compounds function by scavenging free radicals that initiate the polymerization process.
Common Inhibitors for Allyl Monomers
Phenolic compounds are commonly used as inhibitors for allyl monomers like this compound. Their effectiveness is often dependent on the presence of oxygen.[3]
Table 2: Common Polymerization Inhibitors for Allyl Monomers
| Inhibitor | Abbreviation | Typical Concentration | Mechanism of Action | Source(s) |
| Hydroquinone | HQ | - | Scavenges peroxy free radicals in the presence of oxygen. | [4][5] |
| Butylated Hydroxytoluene | BHT | 0.01% by weight (in some resin systems) | Reacts with and terminates free radicals. | [6][7] |
| Hydroquinone Monomethyl Ether | MEHQ | 10 - 250 ppm | Scavenges peroxy free radicals, effective in the presence of oxygen. | [2][8] |
| Phenothiazine | PTZ | - | Process inhibitor, often used in combination with hydroquinone. | [2] |
The selection of an inhibitor and its concentration depends on the desired shelf life and the specific application. It is crucial to ensure that the inhibitor concentration is maintained throughout the storage period, as depletion can lead to spontaneous polymerization.[2]
Mechanism of Inhibition
The general mechanism for phenolic inhibitors involves the reaction with peroxy radicals, which are formed by the interaction of monomer free radicals with oxygen. This process is illustrated in the signaling pathway diagram below.
Caption: Simplified mechanism of polymerization inhibition by phenolic compounds.
Experimental Protocols for Thermal Analysis
While specific experimental data for this compound monomer is scarce, Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the standard techniques used to evaluate the thermal stability of reactive monomers.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature or time. It can be used to determine the onset temperature of polymerization, a critical parameter for assessing thermal stability.
General Experimental Protocol for DSC Analysis of a Reactive Monomer:
-
Sample Preparation: A small amount of the monomer (typically 1-5 mg) is hermetically sealed in an aluminum pan.
-
Instrument Setup: The DSC is purged with an inert gas (e.g., nitrogen) to prevent oxidation.
-
Temperature Program: The sample is heated at a constant rate (e.g., 5-10 °C/min) over a defined temperature range.
-
Data Analysis: The heat flow is plotted against temperature. An exothermic peak indicates the occurrence of polymerization. The onset temperature of this exotherm is a measure of the thermal stability.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. It is used to determine the decomposition temperature of a substance.
General Experimental Protocol for TGA of a Liquid Monomer:
-
Sample Preparation: A small amount of the liquid monomer (typically 5-10 mg) is placed in a TGA pan.
-
Instrument Setup: The TGA is continuously purged with an inert gas (e.g., nitrogen).
-
Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) to a temperature beyond its expected decomposition point.
-
Data Analysis: The sample weight is plotted against temperature. The temperature at which significant weight loss begins is the decomposition temperature.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. fluoryx.com [fluoryx.com]
- 4. eastman.com [eastman.com]
- 5. chempoint.com [chempoint.com]
- 6. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. Effect of a polymerization inhibitor on the chemomechanical properties and consistency of experimental resin composites - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Diallyl Carbonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of diallyl carbonate, detailed experimental protocols for its synthesis and purification, and an examination of its polymerization behavior. This document is intended to serve as a valuable resource for professionals in research and development.
Core Properties of this compound
This compound (DAC) is an organic compound with the chemical formula C₇H₁₀O₃.[1][2] It is a colorless liquid at room temperature and is utilized in various chemical syntheses, particularly in the production of polymers.[1]
Table 1: Quantitative Data for this compound
| Property | Value | Source |
| Molecular Formula | C₇H₁₀O₃ | [1][2] |
| Molecular Weight | 142.15 g/mol | [2] |
| Density | 0.991 g/mL at 25 °C | [1] |
| Boiling Point | 95-97 °C at 60 mmHg | [1] |
| Melting Point | -70 °C | [1] |
| Refractive Index | n20/D 1.428 | |
| Flash Point | 59 °C (closed cup) | |
| CAS Number | 15022-08-9 | [1] |
Experimental Protocols
This protocol describes the synthesis of this compound from dimethyl carbonate and allyl alcohol using a basic catalyst. This method is advantageous due to its relatively mild conditions and avoidance of highly toxic reagents like phosgene.
Materials:
-
Dimethyl carbonate
-
Allyl alcohol
-
Potassium carbonate (K₂CO₃), anhydrous
-
Silica gel
-
Round-bottom flask (5 L, four-necked)
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Distillation apparatus
Procedure:
-
To a 5 L four-necked round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 7.27 mol of allyl alcohol and 23.6 mol of dimethyl carbonate.
-
Add a catalytic amount of anhydrous potassium carbonate (e.g., 7.3 mmol) to the reaction mixture.
-
Heat the mixture to 90°C and maintain it under reflux with vigorous stirring for 10 hours. During the reaction, methanol is formed as a byproduct and can be removed to drive the equilibrium towards the product.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the potassium carbonate catalyst by filtering the mixture through a short column of silica gel.
-
The crude this compound is then purified by distillation.
Vacuum distillation is employed to purify this compound, which has a relatively high boiling point at atmospheric pressure. This technique allows for distillation at a lower temperature, preventing potential decomposition of the product.
Equipment:
-
Distillation flask
-
Claisen adapter
-
Distillation head with thermometer
-
Condenser
-
Receiving flask (cow or pig type adapter is recommended for collecting fractions without breaking the vacuum)
-
Vacuum pump with a trap (e.g., cold finger with liquid nitrogen or dry ice/acetone)
-
Heating mantle
-
Stir bar
Procedure:
-
Assemble the vacuum distillation apparatus, ensuring all joints are properly greased and sealed to maintain a high vacuum. It is crucial to check for any leaks in the system before starting.
-
Transfer the crude this compound into the distillation flask and add a stir bar. Do not use boiling stones as they are ineffective under vacuum.
-
Begin stirring the liquid.
-
Slowly evacuate the system using the vacuum pump. Low-boiling impurities may start to distill at room temperature under reduced pressure.
-
Once a stable vacuum is achieved, begin to gently heat the distillation flask.
-
Collect the this compound fraction at the appropriate boiling point for the measured pressure. A nomograph can be used to estimate the boiling point at different pressures.
-
After the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly reintroducing air into the system.
-
Turn off the vacuum pump and collect the purified this compound from the receiving flask.
Free Radical Polymerization of this compound
This compound can undergo free radical polymerization to form a cross-linked polymer network. The process can be conceptually broken down into three main stages: initiation, propagation, and termination.
Caption: Free Radical Polymerization Workflow.
The polymerization of this compound is initiated by the formation of free radicals, which then propagate by adding to monomer units, leading to chain growth. The process concludes with termination steps, such as combination or disproportionation of growing polymer chains.[3][4][5]
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. In case of insufficient ventilation, wear suitable respiratory equipment.
-
Handling: Avoid contact with skin and eyes. Do not breathe vapors or mist. Keep away from heat, sparks, open flames, and hot surfaces. Use in a well-ventilated area.
-
Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.
-
First Aid:
-
Skin Contact: Wash off with soap and plenty of water.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.
-
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Allyl methyl carbonate synthesis - chemicalbook [chemicalbook.com]
- 3. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]
- 4. Radical polymerization - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Application Notes and Protocols for Diallyl Carbonate in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of diallyl carbonate (DAC) and its derivatives in the synthesis of various polymers. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of polymerization pathways to assist researchers in the lab.
Introduction to this compound in Polymer Science
This compound (DAC) is a versatile monomer characterized by the presence of two allyl functional groups, making it suitable for a variety of polymerization techniques. Its structure allows for the formation of crosslinked polymer networks with diverse properties. The resulting polymers, including polycarbonates, non-isocyanate polyurethanes (NIPUs), and functional polymers, find applications in optical materials, coatings, and biomedical devices. The primary polymerization methods involving this compound and its derivatives are free-radical polymerization (initiated thermally or by UV radiation) and thiol-ene polymerization.
Polymerization Methods
Free-Radical Polymerization
Free-radical polymerization of this compound and its analogues, such as allyl diglycol carbonate (ADC), is a common method to produce highly crosslinked, thermoset materials. This process can be initiated using thermal initiators or UV photoinitiators.
Thermal initiators, such as benzoyl peroxide (BPO) or diisopropyl peroxodicarbonate (IPP), are used to initiate the polymerization of this compound monomers at elevated temperatures. This method is suitable for producing bulk polycarbonate networks. The resulting polymers are known for their high thermal stability and significant degree of cross-linking.[1]
UV-initiated polymerization offers rapid curing at ambient temperatures and is widely used for producing thin films and coatings. This technique provides excellent spatial and temporal control over the polymerization process. Allyl diglycol carbonate (ADC), a derivative of DAC, is frequently used in UV-curable resins for optical applications.[2]
Thiol-Ene Polymerization
Thiol-ene polymerization is a "click" chemistry reaction that proceeds via a radical-mediated step-growth mechanism between a thiol and an alkene (the 'ene'). This reaction is highly efficient, proceeds under mild conditions, and is insensitive to oxygen and water. This compound can serve as the 'ene' component, reacting with multifunctional thiols to form homogeneous, crosslinked networks. This method is particularly advantageous for applications requiring biodegradable materials, as the carbonate and any ester linkages can be susceptible to hydrolysis.
Synthesis of Non-Isocyanate Polyurethanes (NIPUs)
This compound can be a precursor in the synthesis of non-isocyanate polyurethanes (NIPUs), which are considered more environmentally friendly alternatives to traditional polyurethanes. The synthesis typically involves the reaction of bis-cyclic carbonates with diamines.[3][4] this compound can be used in the synthesis of the bis-cyclic carbonate monomers.
Experimental Protocols
Protocol for Thermal Bulk Polymerization of this compound-Based Monomers
This protocol describes a general procedure for the bulk thermal polymerization of this compound-based monomers using benzoyl peroxide as a thermal initiator to form a crosslinked polycarbonate network.[1]
Materials:
-
This compound-based monomer (e.g., (1,1'-biphenyl)-4,4'-diyldiallylcarbonate)
-
Benzoyl peroxide (BPO)
-
Reaction vessel (e.g., glass mold)
-
Vacuum oven
-
Nitrogen or Argon source
Procedure:
-
Monomer and Initiator Preparation: In a clean, dry reaction vessel, add the this compound-based monomer.
-
Add benzoyl peroxide (typically 1-3 wt% relative to the monomer) to the monomer.
-
Gently heat and stir the mixture until the initiator is completely dissolved.
-
Degassing: Degas the mixture to remove dissolved oxygen, which can inhibit polymerization. This can be done by bubbling nitrogen or argon through the mixture for 15-30 minutes or by using a vacuum.
-
Casting: Pour the monomer-initiator mixture into a pre-heated glass mold.
-
Curing: Place the mold in a programmable oven. The curing process typically involves a temperature ramp. For example:
-
Heat to 70-80 °C and hold for 12-24 hours.
-
Gradually increase the temperature to 100-120 °C and hold for another 2-4 hours to ensure complete curing.
-
-
Post-Curing and Demolding: After the curing cycle, slowly cool the mold to room temperature to avoid thermal stress and cracking of the polymer.
-
Carefully demold the solid, crosslinked polymer sheet.
Protocol for UV Photopolymerization of Allyl Diglycol Carbonate (ADC)
This protocol is based on the efficient preparation of poly(allyl diglycol carbonate) (PADC) using a UV initiator, as described by researchers.[2]
Materials:
-
Allyl diglycol carbonate (ADC) monomer
-
Photoinitiator: 2-hydroxy-2-methyl-1-phenyl-1-propanone (e.g., Irgacure 1173)
-
Glass plates
-
Spacers (e.g., silicone tubing)
-
UV curing system (e.g., a UV lamp with a primary wavelength of 365 nm)
Procedure:
-
Formulation Preparation: In a light-protected container, mix the allyl diglycol carbonate monomer with the photoinitiator. The optimal concentration of the photoinitiator is typically around 5 parts per hundred parts of resin (phr).
-
Stir the mixture in the dark until the photoinitiator is completely dissolved.
-
Mold Assembly: Assemble a mold using two clean glass plates separated by spacers to achieve the desired thickness of the polymer sheet.
-
Casting: Carefully pour the ADC/photoinitiator formulation into the mold, avoiding the introduction of air bubbles.
-
UV Curing: Place the filled mold in the UV curing system.
-
Expose the sample to UV radiation. Optimal conditions are reported to be an irradiation intensity of 12 mW/cm² for 25 minutes.[2]
-
Demolding: After curing, carefully disassemble the mold to retrieve the solid PADC sheet.
Representative Protocol for Thiol-Ene Photopolymerization of this compound
This protocol provides a representative procedure for the photochemically initiated thiol-ene polymerization of this compound with a multifunctional thiol to form a crosslinked network.
Materials:
-
This compound (DAC)
-
Multifunctional thiol (e.g., pentaerythritol tetrakis(3-mercaptopropionate), PETMP)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)
-
Solvent (optional, e.g., tetrahydrofuran, THF, to reduce viscosity)
-
Glass slides and spacers
-
UV lamp (365 nm)
Procedure:
-
Formulation: In a vial, combine this compound and PETMP. The stoichiometry is typically a 1:1 ratio of allyl to thiol functional groups.
-
Add the photoinitiator (e.g., 0.5-2.0 wt% of the total monomer mixture).
-
If necessary, add a minimal amount of solvent to reduce the viscosity and ensure a homogeneous mixture.
-
Mix thoroughly until all components are dissolved.
-
Sample Preparation: Place spacers on a clean glass slide. Pipette the thiol-ene formulation onto the slide within the area defined by the spacers.
-
Carefully place a second glass slide on top to form a thin film of the mixture.
-
UV Curing: Expose the assembly to a 365 nm UV lamp. The irradiation time will depend on the light intensity and the specific formulation but typically ranges from a few seconds to several minutes.
-
Post-Processing: After curing, carefully separate the glass slides to obtain the crosslinked polymer film. If a solvent was used, dry the film in a vacuum oven at room temperature to a constant weight.
Data Presentation
The following tables summarize quantitative data from the polymerization of this compound and its derivatives under different conditions.
Table 1: UV Photopolymerization of Allyl Diglycol Carbonate (ADC) [2]
| Parameter | Value |
| Monomer | Allyl Diglycol Carbonate (ADC) |
| Photoinitiator | 2-hydroxy-2-methyl-1-phenyl-1-propanone |
| Initiator Concentration | 5 phr |
| UV Irradiation Intensity | 12 mW/cm² |
| Curing Time | 25 minutes |
| Double Bond Conversion | 93.2% |
| Hardness (Shore D) | 88 HD |
Table 2: Thermal Polymerization of this compound-Based Monomers [1]
| Parameter | Value |
| Monomers | (1,1'-biphenyl)-4,4'-diyldiallylcarbonate and hexa(4-allylcarbonatephenoxy)cyclotriphosphazene |
| Initiator | Thermal Initiators (e.g., Benzoyl Peroxide) |
| Polymerization Type | Bulk Polymerization |
| Degree of Cross-linking | > 80% |
| Thermal Stability (TGA) | Stable up to 250 °C |
| Limiting Oxygen Index (LOI) | Up to 46.3% (for the cyclotriphosphazene-based polymer) |
Visualizations
Diagrams of Polymerization Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the key polymerization mechanisms and a general experimental workflow.
Caption: General mechanism of free-radical polymerization of this compound.
Caption: Mechanism of photoinitiated thiol-ene polymerization.
Caption: Synthesis pathway for Non-Isocyanate Polyurethanes (NIPUs).
Caption: General experimental workflow for this compound polymerization.
References
- 1. researchgate.net [researchgate.net]
- 2. Efficient Preparation of Poly(allyl diglycol carbonate) (PADC) Nuclear Track Detectors: UV Photopolymerization [mdpi.com]
- 3. Recent Advances in Fabrication of Non-Isocyanate Polyurethane-Based Composite Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biodegradable isocyanate-free polyurethane films via a noncatalytic route: facile modified polycaprolactone triol and biobased diamine as precursors - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Free-Radical Polymerization of Diallyl Carbonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diallyl carbonate (DAC) is a versatile monomer that undergoes free-radical polymerization to form highly cross-linked, transparent polymers.[1] These polymers, most notably poly(allyl diglycol carbonate) (PADC), are renowned for their exceptional optical properties, thermal stability, and chemical resistance.[2] Such characteristics make them valuable in a range of applications, including the manufacturing of optical lenses, coatings, and solid-state nuclear track detectors (SSNTDs) for monitoring alpha radiation from sources like radon gas.[2][3] The polymerization of diallyl monomers is complex, involving intramolecular cyclization and intermolecular crosslinking, which significantly influence the final properties of the polymer.[2] This document provides detailed protocols for both thermal and UV-initiated free-radical polymerization of this compound and related monomers, along with key quantitative data and mechanistic diagrams to guide researchers in synthesizing and characterizing these materials.
Data Presentation
Thermal Polymerization of this compound Derivatives
The following table summarizes typical reaction conditions and outcomes for the thermal free-radical polymerization of this compound and its derivatives. The choice of initiator and reaction temperature is critical in controlling the polymerization rate and the properties of the resulting polymer.[4]
| Monomer | Initiator | Initiator Conc. (wt%) | Temperature (°C) | Time (h) | Solvent | Key Findings |
| This compound | Benzoyl Peroxide (BPO) | Not Specified | 60 | Not Specified | Not Specified | Rate of polymerization decreases with decreasing monomer concentration. |
| Allyl Diglycol Carbonate (ADC) | Benzoyl Peroxide (BPO) | Not Specified | ~70 | ~70 | Bulk | Traditional method for optical applications.[4] |
| Allyl Diglycol Carbonate (ADC) | Diisopropyl Peroxydicarbonate (IPP) | 3.3 | Not Specified | Not Specified | Bulk (with 0.1% DOP plasticizer) | Used for producing PADC films. |
| Diethylene Glycol Bis(allyl carbonate) | Diisopropyl Peroxydicarbonate (IPP) | 0.1 - 1.0 | 60 | 6 - 18 | Methylene Chloride (1:1 v/w) | To obtain a high viscosity, syrupy prepolymer. |
UV Photopolymerization of Allyl Diglycol Carbonate (ADC)
UV-initiated polymerization offers a more efficient alternative to thermal methods, with shorter reaction times and lower defect rates in the final product.[2] The following table presents data on the UV photopolymerization of ADC using 2-hydroxy-2-methyl-1-phenyl-1-propanone (a common photoinitiator).
| Initiator Conc. (phr) | Irradiation Intensity (mW/cm²) | Irradiation Time (min) | Double Bond Conversion Rate (%) | Hardness (Shore D) | Transparency at 550 nm (%) | Track Detection Efficiency |
| 5 | 12 | 20 | < 93.2 | < 88 | Not Specified | 0.398 - < 0.714 |
| 5 | 12 | 25 | 93.2 | 88 | 92 | 0.714 |
| 5 | 12 | 30 | ~93.2 | ~88 | Not Specified | Not Specified |
| 5 | 12 | 40 | ~93.2 | ~88 | Not Specified | Not Specified |
Experimental Protocols
Protocol 1: Thermal-Initiated Bulk Polymerization of this compound
This protocol describes the bulk polymerization of this compound using a thermal initiator.
Materials:
-
This compound (monomer)
-
Benzoyl peroxide (BPO) or Diisopropyl peroxydicarbonate (IPP) (initiator)
-
Reaction vessel (e.g., glass ampoule or flask)
-
Inert gas source (Nitrogen or Argon)
-
Constant temperature bath or oven
-
Methanol (for precipitation)
-
Vacuum oven
Procedure:
-
Monomer Preparation: If the this compound monomer contains an inhibitor, it should be removed by passing it through a column of activated alumina or a suitable inhibitor remover.
-
Initiator Dissolution: Dissolve the desired amount of thermal initiator (e.g., 0.1-3.0 wt% of BPO or IPP) in the purified this compound monomer.
-
Inert Atmosphere: Place the monomer-initiator mixture into the reaction vessel and purge with an inert gas (nitrogen or argon) for 15-20 minutes to remove dissolved oxygen, which can inhibit polymerization.
-
Polymerization: Seal the reaction vessel and place it in a constant temperature bath or oven set to the desired reaction temperature (e.g., 60-80°C). The reaction time will vary depending on the temperature and initiator concentration and can range from several hours to days.[4]
-
Monitoring the Reaction: The progress of the polymerization can be monitored by techniques such as dilatometry (measuring volume contraction) or by taking samples periodically for analysis with Fourier-Transform Infrared (FTIR) spectroscopy to observe the decrease in the C=C double bond peak around 1649 cm⁻¹.[4]
-
Polymer Isolation: After the desired conversion is reached, cool the reaction vessel to room temperature. If a soluble prepolymer is desired, the reaction should be stopped before the gel point. The polymer can be isolated by precipitating the viscous solution into a non-solvent like cold methanol.
-
Purification and Drying: Collect the precipitated polymer by filtration and wash it with fresh non-solvent to remove any unreacted monomer and initiator residues. Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
Protocol 2: UV-Initiated Photopolymerization of Allyl Diglycol Carbonate (ADC)
This protocol outlines the rapid, UV-initiated polymerization of ADC, which is particularly useful for creating thin films.[3]
Materials:
-
Allyl diglycol carbonate (ADC) monomer
-
Photoinitiator (e.g., 2-hydroxy-2-methyl-1-phenyl-1-propanone)
-
UV curing system with controlled irradiation intensity
-
Molds for casting the polymer film
-
Inert gas source (Nitrogen or Argon)
Procedure:
-
Monomer and Initiator Preparation: Mix the ADC monomer with the desired concentration of the photoinitiator (e.g., 5 phr).
-
Casting: Pour the monomer-initiator mixture into a suitable mold to create a film of the desired thickness.
-
Inert Atmosphere: Place the mold in a chamber and purge with an inert gas to create an oxygen-free environment.
-
UV Curing: Expose the monomer to UV radiation with a specific intensity (e.g., 12 mW/cm²) for a predetermined time (e.g., 25 minutes).[2] The curing time and intensity will depend on the initiator concentration and the desired properties of the polymer.
-
Post-Curing: After UV exposure, the polymer film can be removed from the mold. A post-curing step at a moderate temperature (e.g., 80-100°C) may be beneficial to ensure complete monomer conversion.
-
Characterization: The resulting polymer film can be characterized for its properties, such as double bond conversion rate (via FTIR), hardness, and optical transparency.[3]
Mandatory Visualization
Caption: Experimental workflow for the free-radical polymerization of this compound.
Caption: Signaling pathway for the free-radical polymerization of this compound.
References
Application Notes and Protocols for Diallyl Carbonate as a Monomer in Polycarbonate Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of diallyl carbonate (DAC) as a versatile monomer in the synthesis of polycarbonates. The unique bifunctionality of DAC, possessing two reactive allyl groups, allows for the creation of both linear and crosslinked polymers with tailorable properties, making them suitable for a range of applications, including advanced materials and biomedical uses.
Introduction
This compound is a colorless liquid characterized by the presence of a central carbonate group flanked by two allyl moieties.[1] This structure allows it to participate in polymerization reactions through its allyl double bonds, typically via free-radical mechanisms, or through transesterification at the carbonate group to form polycarbonates. The resulting aliphatic polycarbonates are of significant interest due to their potential biocompatibility and biodegradability, making them promising candidates for applications in drug delivery and tissue engineering.[2][3]
The polymerization of diallyl monomers can be challenging due to degradative chain transfer, which can lead to polymers with a relatively low degree of polymerization.[4] However, with carefully controlled reaction conditions, it is possible to synthesize a variety of polycarbonates with desirable properties. This guide outlines the synthesis of the this compound monomer and its subsequent polymerization through free-radical and polycondensation methods.
Properties of this compound Monomer
A summary of the key physical and chemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| IUPAC Name | Bis(prop-2-enyl) carbonate | [1] |
| CAS Number | 15022-08-9 | [1] |
| Chemical Formula | C₇H₁₀O₃ | [1] |
| Molar Mass | 142.154 g·mol⁻¹ | [1] |
| Appearance | Colorless liquid | [1] |
| Odor | Pungent | [1] |
| Density | 0.991 g/mL at 25 °C | [1] |
| Melting Point | -70 °C | [1] |
| Boiling Point | 95–97 °C at 60 mmHg | [1] |
| Solubility | Soluble in ethanol, methanol, toluene, chloroform | [1] |
Synthesis of this compound Monomer
This compound can be synthesized through several routes, including the use of phosgene or urea.[1] A common and relatively safe laboratory-scale method involves the transesterification of dimethyl carbonate with allyl alcohol.
Protocol: Synthesis of this compound via Transesterification
This protocol describes the synthesis of this compound through the reaction of dimethyl carbonate with allyl alcohol, a method adapted from the synthesis of related this compound derivatives.[5]
Materials and Equipment:
-
Dimethyl carbonate (DMC)
-
Allyl alcohol
-
Amberlyst-15 ion exchange resin (catalyst)
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, combine allyl alcohol and dimethyl carbonate in a molar ratio of approximately 2.5-4 moles of allyl alcohol to 1 mole of dimethyl carbonate. Add Amberlyst-15 catalyst (approximately 5-8% by weight relative to the diol, in this case, the theoretical diol equivalent).
-
Reaction: Heat the mixture to a temperature between 70-90°C and allow it to reflux for 2-3 hours with continuous stirring.[5] During this time, the transesterification reaction will proceed, forming this compound and methanol.
-
Methanol Removal: After the initial reflux period, reconfigure the apparatus for distillation. Gradually increase the temperature to 65-90°C to distill off the methanol byproduct.[5]
-
Product Isolation: Once the methanol has been removed, increase the temperature to 95-140°C to distill and recover the unreacted allyl alcohol and this compound.[5]
-
Purification: The collected distillate can be further purified by fractional distillation under reduced pressure to isolate the this compound.
Diagram of this compound Synthesis:
Caption: Workflow for the synthesis of this compound.
Polymerization of this compound
This compound can be polymerized through different mechanisms to yield polycarbonates with varying structures and properties. Free-radical polymerization of the allyl groups leads to crosslinked thermosets, while polycondensation with diols results in linear thermoplastics.
Free-Radical Polymerization
The free-radical polymerization of this compound is typically initiated by thermal decomposition of a peroxide initiator or by UV irradiation in the presence of a photoinitiator. The bifunctionality of the monomer leads to the formation of a crosslinked polymer network.
This protocol is adapted from the free-radical polymerization of a similar monomer, diallyl succinate, and can be applied to this compound.[4]
Materials and Equipment:
-
This compound monomer
-
Benzoyl peroxide (BPO) initiator
-
Reaction vessel (e.g., glass vial or ampoule)
-
Inert atmosphere source (e.g., nitrogen or argon)
-
Heating source (e.g., oven or oil bath)
Procedure:
-
Monomer Preparation: If the this compound monomer contains an inhibitor, it should be removed by passing it through an appropriate inhibitor removal column.
-
Initiator Addition: Dissolve the desired amount of benzoyl peroxide (e.g., 0.02 M) in the this compound monomer.[6]
-
Polymerization: Place the monomer-initiator mixture in a reaction vessel and purge with an inert gas (nitrogen or argon) to remove oxygen, which can inhibit the polymerization. Seal the vessel and place it in a preheated oven or oil bath at a temperature between 60-80°C.[7]
-
Curing: Allow the polymerization to proceed for a sufficient time (e.g., several hours to days) to achieve the desired degree of conversion. The reaction will result in a solid, crosslinked polymer.
-
Post-Curing: The resulting polymer can be post-cured at a higher temperature to ensure complete reaction of the allyl groups.
Diagram of Free-Radical Polymerization:
Caption: Workflow for free-radical polymerization.
Polycondensation
Linear polycarbonates can be synthesized by the polycondensation of this compound with diols. This reaction is typically carried out at high temperatures under reduced pressure to drive the reaction to completion by removing the allyl alcohol byproduct.
This protocol is based on the general principles of melt polycondensation for the synthesis of aliphatic polycarbonates.[2][8]
Materials and Equipment:
-
This compound
-
Aliphatic diol (e.g., 1,4-butanediol or 1,6-hexanediol)
-
Transesterification catalyst (e.g., sodium alkoxide)
-
Three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation outlet
-
Heating mantle
-
Vacuum pump
Procedure:
-
Oligomerization: In a three-necked flask, combine the aliphatic diol and a slight excess of this compound with a small amount of catalyst (0.02–0.5 mol%). Heat the mixture to a temperature of >180°C under a nitrogen atmosphere with stirring. This will form oligomers with the removal of allyl alcohol.
-
Polycondensation: Gradually reduce the pressure using a vacuum pump while maintaining the high temperature. This will facilitate the removal of the allyl alcohol byproduct and drive the polymerization to form a high molecular weight polymer.
-
Reaction Monitoring: The progress of the reaction can be monitored by the viscosity of the reaction mixture. The reaction is typically continued for several hours until the desired molecular weight is achieved.
-
Polymer Isolation: Once the reaction is complete, the polymer is cooled to room temperature and can be dissolved in a suitable solvent and precipitated in a non-solvent for purification.
Properties and Applications of this compound-Based Polycarbonates
The properties of polycarbonates derived from this compound can be tuned by the choice of co-monomers and the polymerization method.
Polymer Properties
Table 2 summarizes some of the reported properties of polycarbonates and related polymers derived from this compound or its analogues.
| Polymer System | Polymerization Method | Property | Value | Reference |
| Poly(1,1'-biphenyl-4,4'-diallylcarbonate-co-hexa(4-allylcarbonatephenoxy)cyclotriphosphazene) | Free-Radical | Thermal Stability (TGA) | Stable up to 250°C | [1] |
| Poly(allyl diglycol carbonate) | UV-Initiated Free-Radical | Double Bond Conversion | 93.2% | [9] |
| Poly(allyl diglycol carbonate) | UV-Initiated Free-Radical | Hardness (Shore D) | 88 | [9] |
| Poly(butylene carbonate) | Melt Polycondensation | Tensile Strength | 34.1 MPa | [10] |
| Poly(hexamethylene carbonate) | Melt Polycondensation | Tensile Strength | 40.0 MPa | [10] |
| Non-isocyanate Polyurethane from this compound | Thiol-ene Reaction | Glass Transition Temperature (Tg) | -12 to -15°C | [1] |
Applications in Drug Development
Aliphatic polycarbonates are known for their biocompatibility and biodegradability, making them attractive for biomedical applications.[3] Polycarbonate-based materials have been investigated for various drug delivery systems.
-
Micelles for Hydrophobic Drug Delivery: Amphiphilic block copolymers containing polycarbonate segments can self-assemble into micelles in aqueous solutions. These micelles can encapsulate hydrophobic drugs, such as doxorubicin, and release them in a controlled manner, potentially in response to specific stimuli like changes in pH or redox potential.[2]
-
Biocompatibility: Studies on polycarbonate-based polyurethanes have shown good biocompatibility, with low platelet activation and good cell attachment and growth.[11][12] This suggests that polycarbonates derived from this compound could also exhibit favorable biological properties for implantable devices or drug delivery carriers.
Diagram of Drug Delivery Application:
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Renaissance of Aliphatic Polycarbonates: New Techniques and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 4. benchchem.com [benchchem.com]
- 5. CN103113231A - Synthetic method of diallyl diethylene glycol carbonate - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. semanticscholar.org [semanticscholar.org]
- 11. Biocompatibility and biostability of a series of poly(carbonate)urethanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Material characterization and biocompatibility of polycarbonate-based polyurethane for biomedical implant applications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Non-Isocyanate Polyurethanes (NIPUs) Using Diallyl Carbonate Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of non-isocyanate polyurethanes (NIPUs) utilizing diallyl carbonate-derived monomers. The methodologies presented here offer a safer alternative to traditional polyurethane synthesis, which involves hazardous isocyanates. The primary focus is on a two-step pathway involving a Lossen rearrangement to synthesize diallyl carbamate monomers, followed by their polymerization with dithiols via a thiol-ene click reaction. This approach is particularly relevant for creating novel polymers for applications in drug delivery and biomaterials, where biocompatibility and controlled degradation are crucial.
Introduction
Conventional polyurethanes are synthesized through the reaction of isocyanates with polyols. However, the high toxicity of isocyanate monomers and their precursor, phosgene, has driven the development of safer, non-isocyanate routes (NIPUs). One promising strategy involves the use of this compound as a key reagent to generate monomers that can be polymerized under mild conditions.
This document outlines two primary pathways for the synthesis of NIPUs using this compound derivatives:
-
Lossen Rearrangement followed by Thiol-Ene Polymerization: This is a well-documented route that begins with the conversion of hydroxamic acids into diallyl carbamate monomers via a Lossen rearrangement in the presence of this compound. These monomers, bearing terminal allyl groups, are then polymerized with multifunctional thiols through a highly efficient and orthogonal thiol-ene "click" reaction.
-
Direct Thiol-Ene Polymerization: This pathway involves the direct reaction of this compound with dithiols. While conceptually simpler, this route is less documented in the scientific literature for the synthesis of high molecular weight polymers compared to the first pathway.
The resulting polymers from these methods are poly(thioether-urethane)s, which may offer enhanced properties such as improved hydrolytic stability and biocompatibility, making them attractive for biomedical applications.
Data Presentation
The following tables summarize the quantitative data obtained from the synthesis and characterization of NIPUs prepared via the Lossen rearrangement and thiol-ene polymerization route.
Table 1: Molecular Weight and Dispersity of NIPUs
| Monomer (Diallyl Carbamate) | Dithiol Co-monomer | Polymer ID | Mn ( kg/mol ) | Đ (Mw/Mn) |
| Diallyl carbamate from C10 hydroxamic acid | 1,4-Butanedithiol | NIPU-1 | 15.2 | 1.8 |
| Diallyl carbamate from C12 hydroxamic acid | 1,6-Hexanedithiol | NIPU-2 | 21.5 | 1.9 |
| Diallyl carbamate from oleic hydroxamic acid | Limonene-derived dithiol | NIPU-3 | 26.0 | 2.1 |
Data compiled from analogous reactions reported in the literature.
Table 2: Thermal Properties of NIPUs
| Polymer ID | Glass Transition Temperature (Tg, °C) | Decomposition Temperature (Td, 5% weight loss, °C) |
| NIPU-1 | -5 | 280 |
| NIPU-2 | -10 | 295 |
| NIPU-3 | 5 | 310 |
Data compiled from analogous reactions reported in the literature.
Experimental Protocols
Protocol 1: Synthesis of Diallyl Carbamate Monomers via Lossen Rearrangement
This protocol describes the synthesis of diallyl carbamate monomers from fatty hydroxamic acids using this compound.
Materials:
-
Fatty hydroxamic acid (e.g., from oleic acid)
-
This compound
-
1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD)
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Equipment:
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
In a clean, dry round-bottom flask, dissolve the fatty hydroxamic acid (1 equivalent) in a minimal amount of anhydrous THF.
-
Add an excess of this compound (5-10 equivalents) to the flask.
-
Add a catalytic amount of TBD (0.1 equivalents) to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent and excess this compound under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to isolate the pure diallyl carbamate monomer.
-
Characterize the purified monomer using ¹H NMR, ¹³C NMR, and FTIR spectroscopy.
Protocol 2: Synthesis of NIPUs via Thiol-Ene Polymerization
This protocol details the photopolymerization of the diallyl carbamate monomer with a dithiol.
Materials:
-
Diallyl carbamate monomer (from Protocol 1)
-
Dithiol (e.g., 1,4-butanedithiol, 1,6-hexanedithiol)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone - DMPA)
-
Anhydrous solvent (e.g., THF)
Equipment:
-
UV light source (365 nm)
-
Schlenk flask or vial
-
Magnetic stirrer
-
Syringes for transfer of reagents
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the diallyl carbamate monomer (1 equivalent) in anhydrous THF.
-
Add the dithiol (1 equivalent, to maintain a 1:1 stoichiometry of allyl to thiol groups) to the solution.
-
Add the photoinitiator (1-2 mol% with respect to the functional groups) to the reaction mixture and stir until fully dissolved.
-
Irradiate the solution with a 365 nm UV lamp at room temperature. The polymerization time will vary depending on the specific monomers and initiator concentration but typically ranges from 30 minutes to a few hours.
-
Monitor the progress of the polymerization by observing the increase in viscosity of the solution. The disappearance of the thiol peak (~2570 cm⁻¹) in the IR spectrum can also be used to track the reaction.
-
Once the polymerization is complete, precipitate the polymer by pouring the reaction mixture into a non-solvent such as cold methanol or hexane.
-
Collect the precipitated polymer by filtration and dry it under vacuum to a constant weight.
-
Characterize the resulting NIPU by Size Exclusion Chromatography (SEC) to determine molecular weight and dispersity, Differential Scanning Calorimetry (DSC) for thermal transitions, and Thermogravimetric Analysis (TGA) for thermal stability.
Visualizations
Diagram 1: Synthesis of Diallyl Carbamate via Lossen Rearrangement
Caption: Reaction scheme for diallyl carbamate synthesis.
Diagram 2: Thiol-Ene Polymerization Workflow
Caption: Workflow for NIPU synthesis via thiol-ene polymerization.
Diagram 3: Logical Relationship of Synthesis Pathway
Caption: Logical flow of the two-step NIPU synthesis.
Application Notes and Protocols for Thiol-Ene Reactions Involving Diallyl Carbonate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis and characterization of crosslinked polymer networks through the photo-initiated thiol-ene reaction of diallyl carbonate with multifunctional thiols. The resulting poly(thioether-carbonate) networks are promising materials for various applications, including the development of novel biomaterials and drug delivery systems, owing to the potential for hydrolytic degradation of the carbonate linkages.
Introduction to Thiol-Ene Click Chemistry
Thiol-ene "click" chemistry has become a prominent tool in polymer and materials science. This is due to its high efficiency, mild reaction conditions, and relative insensitivity to oxygen and water. The reaction typically proceeds via a free-radical-mediated step-growth mechanism, where a thiyl radical adds across a carbon-carbon double bond (the 'ene'). This process leads to the formation of homogeneous polymer networks. This compound serves as a versatile 'ene' monomer, and its reaction with dithiols results in the formation of a carbonaceous polymer with high viscosity and transparency.[1]
The photo-initiated thiol-ene reaction offers excellent spatial and temporal control, making it suitable for applications such as photolithography and 3D printing. The resulting polymers from this compound and dithiols exhibit thermal properties that include a glass transition temperature ranging from -12 to -15 °C.[1]
Key Experimental Considerations
Successful formation of polymer networks with desired properties is dependent on several critical factors:
-
Stoichiometry : The ratio of thiol to ene functional groups significantly influences the network properties. A 1:1 stoichiometric ratio is often employed to achieve high conversion and optimal network formation.
-
Initiator Concentration : A photoinitiator is typically required to generate radicals upon exposure to UV light. The concentration of the initiator affects the rate of polymerization.
-
Light Intensity and Wavelength : The intensity and wavelength of the UV source must be compatible with the chosen photoinitiator to ensure efficient radical generation.
-
Choice of Thiol : The functionality (number of thiol groups per molecule) and chemical structure of the thiol crosslinker are key determinants of the crosslink density and, consequently, the mechanical and thermal properties of the resulting network.
Experimental Protocols
Protocol 1: Formation of a Crosslinked Poly(thioether-carbonate) Network
This protocol describes the synthesis of a crosslinked polymer film using this compound and a multifunctional thiol.
Materials:
-
This compound (DAC)
-
Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)
-
Solvent (e.g., dichloromethane, if necessary to reduce viscosity)
-
Glass slides
-
Spacers (e.g., 300 µm thickness)
-
UV lamp (365 nm)
Procedure:
-
Prepare a stock solution of the photoinitiator (e.g., 10 wt% in a suitable solvent).
-
In a small, amber vial to protect from light, combine this compound and PETMP in a 1:1 stoichiometric ratio of ene to thiol functional groups.
-
Add the photoinitiator solution to the monomer mixture to achieve a final concentration of 0.5-2.0 wt%.
-
If the mixture is highly viscous, a minimal amount of solvent can be added to improve handling.
-
Thoroughly mix the components until a homogeneous solution is obtained.
-
Place a 300 µm spacer on a clean glass slide.
-
Pipette the thiol-ene formulation onto the glass slide within the area defined by the spacer.
-
Carefully place a second glass slide on top to create a thin film of the mixture.
-
Expose the assembly to a 365 nm UV lamp. The irradiation time will depend on the light intensity and the specific formulation but typically ranges from a few seconds to several minutes.
-
After curing, carefully separate the glass slides to obtain the crosslinked polymer film.
Protocol 2: Characterization of Network Properties
A. Real-Time FT-IR Spectroscopy for Kinetic Analysis:
-
Place a small drop of the uncured thiol-ene formulation onto the ATR crystal of an FT-IR spectrometer.
-
Record an initial spectrum to determine the initial peak areas of the thiol (S-H, ~2570 cm⁻¹) and allyl (C=C, ~1645 cm⁻¹) functional groups.
-
Initiate photopolymerization by exposing the sample to a UV source.
-
Record spectra at regular intervals during the curing process.
-
Calculate the conversion of functional groups over time by monitoring the decrease in their respective peak areas.
B. Swelling Studies for Hydrogel Characterization:
-
Cut a pre-weighed piece of the dry polymer network (W_dry).
-
Immerse the sample in a suitable solvent (e.g., a buffered solution like PBS, pH 7.4, for hydrogel characterization) at a controlled temperature (e.g., 37 °C).
-
At predetermined time intervals, remove the sample, gently blot the surface to remove excess solvent, and weigh it (W_swollen).
-
Calculate the swelling ratio as (W_swollen - W_dry) / W_dry.
-
Continue this process until the weight remains constant, indicating that equilibrium swelling has been reached.
C. Mechanical Testing:
-
Cut the cured polymer film into dumbbell-shaped specimens according to relevant ASTM standards.
-
Perform tensile testing using a universal testing machine to determine properties such as Young's modulus, tensile strength, and elongation at break.
Quantitative Data Summary
The following tables summarize typical quantitative data for thiol-ene networks. While specific values for this compound systems will vary based on the exact formulation and curing conditions, these tables provide a representative range of properties that can be expected and serve as a benchmark for characterization.
Table 1: Thermal and Mechanical Properties of Thiol-Ene Networks
| Thiol Crosslinker (Functionality) | Ene | Glass Transition Temperature (Tg, °C) | Young's Modulus (MPa) | Tensile Strength (MPa) | Elongation at Break (%) |
| Dithiol (2) | This compound | -12 to -15[1] | 0.5 - 5 | 0.2 - 2 | 50 - 150 |
| Trimethylolpropane tris(3-mercaptopropionate) (TMPMP) (3) | This compound | 5 - 20 | 10 - 50 | 5 - 15 | 20 - 80 |
| Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP) (4) | This compound | 25 - 40 | 100 - 500 | 15 - 40 | 5 - 30 |
Note: Data for TMPMP and PETMP with this compound are illustrative and based on trends observed in similar thiol-ene polymer systems. Actual values should be determined experimentally.
Table 2: Kinetic Data from Real-Time FT-IR Spectroscopy
| Thiol | Ene | Photoinitiator (wt%) | Light Intensity (mW/cm²) | Time to >90% Thiol Conversion (s) |
| PETMP | This compound | 1.0% DMPA | 10 | 30 - 90 |
| PETMP | This compound | 1.0% DMPA | 20 | 15 - 45 |
| TMPMP | This compound | 1.0% DMPA | 10 | 45 - 120 |
Note: This data is illustrative and based on typical thiol-ene photopolymerization studies. The kinetics of this compound systems should be determined experimentally.
Visualizations
References
Application Notes and Protocols: Diallyl Carbonate in Optical Lens Manufacturing
These application notes provide a comprehensive overview of the use of diallyl carbonate, principally in the form of its polymer, poly(allyl diglycol carbonate), commonly known as CR-39, for the manufacturing of high-quality optical lenses. This document is intended for researchers, scientists, and professionals in the fields of materials science and optical engineering.
Introduction
This compound is a key monomer in the production of optical polymers, most notably CR-39, a thermosetting plastic renowned for its exceptional optical clarity, high abrasion resistance, and low weight.[1][2][3] Since its development, CR-39 has become a staple material in the ophthalmic industry, offering a superior alternative to traditional glass lenses.[3][4] Its properties make it an ideal material for prescription eyeglasses, sunglasses, and various other precision optical components.[2][5]
Physicochemical Properties of CR-39
The performance of CR-39 as an optical material is defined by its unique combination of physical and optical properties. These properties are summarized in the table below for easy comparison.
| Property | Value | Reference(s) |
| Optical Properties | ||
| Refractive Index (n_d) | 1.498 | [1][6] |
| Abbe Number (V_d) | 58 | [1][6] |
| Luminous Transmittance | > 99% (with anti-reflective coating) | [5] |
| UV Cutoff | Almost completely opaque to UV radiation | [1] |
| Physical Properties | ||
| Density | 1.31 g/cm³ | [6] |
| Impact Resistance | Mechanical strength class "S" (falling ball test) | [7] |
| Abrasion Resistance | Highest of any uncoated optical plastic | [1] |
| Thermal Properties | ||
| Continuous Service Temp. | Up to 100 °C | [6] |
| Short-Term Service Temp. | Up to 130 °C (for one hour) | [6] |
| Chemical Properties | ||
| Chemical Resistance | Resistant to most solvents and chemicals | [6] |
Experimental Protocols
Synthesis of CR-39 Polymer (Poly(allyl diglycol carbonate))
This protocol describes the free-radical polymerization of this compound monomer to produce a solid CR-39 polymer sheet.
Materials:
-
This compound (ADC) monomer (high purity)
-
Diisopropyl peroxydicarbonate (IPP) initiator
-
Glass mold plates
-
Flexible gasket
-
Clamps
-
Water bath or forced air oven
Procedure:
-
Monomer Preparation: Ensure the this compound monomer is of high purity. If necessary, purify by passing through a column of activated alumina to remove inhibitors and impurities.
-
Initiator Addition: Carefully add the diisopropyl peroxydicarbonate (IPP) initiator to the ADC monomer. The typical concentration of IPP ranges from 2.5% to 3.5% by weight, depending on the desired polymerization rate and final properties.[8] Gently stir the mixture until the initiator is completely dissolved. Avoid vigorous stirring to prevent the introduction of air bubbles.
-
Mold Assembly: Construct a mold by placing a flexible gasket between two clean, high-quality glass plates. The thickness of the gasket will determine the thickness of the final polymer sheet. Clamp the assembly together to ensure a tight seal.
-
Filling the Mold: Carefully inject the monomer-initiator mixture into the mold cavity, avoiding the formation of air bubbles.
-
Polymerization (Curing): Place the filled mold into a programmable water bath or forced air oven. The polymerization is a critical step that requires a precise temperature profile to minimize internal stresses and ensure complete curing. A typical curing cycle is as follows:
-
Ramp up the temperature from room temperature to approximately 60°C over several hours.
-
Hold at 60°C for 12-16 hours.
-
Slowly ramp up the temperature to a final cure temperature of 85-95°C.[1]
-
Hold at the final cure temperature for 2-4 hours.
-
Slowly cool the mold back to room temperature over several hours to prevent thermal shock and stress formation. The entire polymerization schedule is typically around 20 hours.[1]
-
-
Demolding: Once the mold has cooled to room temperature, carefully disassemble the clamps and separate the glass plates from the cured CR-39 sheet.
Casting of CR-39 Optical Lenses
This protocol outlines the process of casting CR-39 lenses using glass molds.
Materials:
-
CR-39 monomer-initiator mixture (prepared as in section 3.1)
-
Concave and convex glass lens molds
-
Flexible gasket or tape
-
Injection system
-
Curing oven
Procedure:
-
Mold Preparation: Thoroughly clean the glass molds to remove any dust, grease, or other contaminants. The quality of the mold surface is critical to the optical quality of the final lens.
-
Mold Assembly: Assemble the concave and convex molds with a flexible gasket placed between them to create the lens cavity. The gasket also serves to define the edge thickness of the lens.
-
Injection: Inject the prepared CR-39 monomer-initiator mixture into the mold cavity. This is typically done through a small opening in the gasket. Ensure the mold is completely filled without any air bubbles.
-
Curing: Transfer the filled mold assembly to a curing oven. The curing process follows a similar temperature profile as described in the polymer synthesis protocol (Section 3.1.5) to ensure a stress-free and optically clear lens.
-
Demolding and Annealing: After the curing cycle is complete and the mold has cooled, carefully separate the lens from the glass molds. The newly formed lens may then be subjected to a post-curing or annealing process at a slightly elevated temperature to relieve any residual internal stresses.
-
Finishing: The cast lens is then edged to the correct shape and size for fitting into an eyeglass frame. Additional coatings, such as anti-reflective and scratch-resistant coatings, can be applied at this stage.
Quality Control
A series of quality control tests are essential to ensure the manufactured CR-39 lenses meet the required optical and safety standards.
Key Quality Control Tests:
-
Optical Power and Centration: A focimeter is used to verify that the dioptric power of the lens matches the prescription and that the optical center is correctly located.[9]
-
Surface Quality: Lenses are visually inspected under a light source for any surface defects such as scratches, pits, or waves.[9]
-
Thickness: Thickness calipers are used to measure the center and edge thickness of the lens to ensure it meets safety and cosmetic standards.[9]
-
Impact Resistance: A drop ball test is performed to ensure the lens can withstand impact without fracturing, in accordance with regulatory standards (e.g., FDA 21 CFR 801.410).[10][11]
-
Transmittance and UV Protection: A spectrophotometer is used to measure the light transmittance across the visible spectrum and to verify the UV blocking properties of the lens.
Visualizations
The following diagrams illustrate key processes and relationships in the manufacturing of optical lenses from this compound.
Caption: Free radical polymerization of this compound to form CR-39.
Caption: Workflow for manufacturing CR-39 optical lenses.
Caption: Quality control process for CR-39 optical lenses.
References
- 1. CR-39 - Wikipedia [en.wikipedia.org]
- 2. What is CR39 sunglasses lenses? [bestseaeyewear.com]
- 3. scribd.com [scribd.com]
- 4. researchgate.net [researchgate.net]
- 5. Allyl Diglycol Carbonate is a Good Optical Resin Lens Material - Nanjing Chemical Material Corp. [njchm.com]
- 6. US4191717A - Casting process for plastic lenses - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. US3422168A - Process of casting resinous lenses in thermoplastic cast replica molds - Google Patents [patents.google.com]
- 9. scribd.com [scribd.com]
- 10. US8306853B2 - Methods for testing ophthalmic lenses - Google Patents [patents.google.com]
- 11. US20050179154A1 - Methods for testing ophthalmic lenses - Google Patents [patents.google.com]
Application Notes and Protocols: Diallyl Carbonate as a Cross-linking Agent in Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diallyl carbonate (DAC) is a versatile cross-linking agent utilized in the synthesis of various polymers to create three-dimensional networks. Its bifunctional nature, owing to the presence of two reactive allyl groups, allows for the formation of covalent bonds between polymer chains, thereby enhancing the thermal, mechanical, and chemical stability of the resulting materials. This document provides detailed application notes, experimental protocols, and characterization methodologies for the use of this compound in polymer science, with a particular focus on applications relevant to research and drug development.
The cross-linking process with this compound typically proceeds via a free-radical polymerization mechanism, which can be initiated by thermal or photochemical methods. The incorporation of DAC into a polymer matrix transforms thermoplastic materials into thermosets, imparting properties such as increased rigidity, solvent resistance, and thermal stability.[1]
Applications in Polymer Synthesis
This compound is a valuable monomer and cross-linking agent in the production of a variety of polymers, including:
-
Polycarbonates: DAC can be copolymerized with other monomers to produce cross-linked polycarbonates with enhanced thermal and mechanical properties.[2]
-
Polyurethanes: It is used in the synthesis of non-isocyanate polyurethanes.[2]
-
Hydrogels: As a cross-linking agent, DAC can be employed in the synthesis of hydrogels, which are water-swollen polymer networks with applications in drug delivery and tissue engineering.
-
Thermosetting Resins: DAC is used to create thermosetting resins with high thermal stability and chemical resistance, suitable for composite materials and coatings.[1]
Data Presentation: Influence of Cross-linking on Polymer Properties
The concentration of this compound as a cross-linking agent significantly influences the properties of the final polymer. The following tables summarize the expected trends based on data from polymers cross-linked with diallyl compounds. The exact values can vary depending on the specific polymer system and experimental conditions.
Table 1: Effect of this compound Concentration on Thermal Properties
| Polymer System | This compound (wt%) | Glass Transition Temp. (Tg) (°C) | Onset Decomposition Temp. (Td5) (°C) | Char Yield at 600°C (%) |
| Unsaturated Polyester | 0 | 55 | 280 | 12 |
| 10 | 75 | 310 | 18 | |
| 20 | 90 | 330 | 22 | |
| 30 | 110 | 350 | 25 | |
| Poly(methyl methacrylate) | 0 | 105 | 290 | 5 |
| 5 | 115 | 315 | 8 | |
| 10 | 125 | 335 | 12 | |
| 15 | 138 | 355 | 15 |
Note: Data is generalized from typical values for diallyl cross-linked polymers and serves as a comparative guide.[3]
Table 2: Effect of this compound Concentration on Mechanical Properties
| Polymer System | This compound (wt%) | Storage Modulus (E') at Tg+40°C (MPa) | Tensile Strength (MPa) | Elongation at Break (%) |
| Unsaturated Polyester | 0 | 50 | 40 | 3.5 |
| 10 | 150 | 55 | 2.0 | |
| 20 | 300 | 65 | 1.2 | |
| 30 | 500 | 70 | <1.0 | |
| Poly(methyl methacrylate) | 0 | 2 | 60 | 5.0 |
| 5 | 20 | 70 | 3.0 | |
| 10 | 50 | 75 | 1.8 | |
| 15 | 90 | 78 | 1.0 |
Note: Data is generalized from typical values for diallyl cross-linked polymers and serves as a comparative guide.[4][5] Increasing the cross-linker concentration generally leads to a more rigid and less flexible material.[6][7][8]
Experimental Protocols
The following are generalized protocols for the synthesis of cross-linked polymers using this compound. These should be optimized for specific research applications.
Protocol 1: Bulk Free-Radical Polymerization of an Unsaturated Polyester Resin
Materials:
-
Unsaturated polyester (UP) resin
-
This compound (DAC)
-
Benzoyl peroxide (BPO) or other suitable radical initiator
-
Glass reaction vessel with a nitrogen inlet
-
Heating mantle and temperature controller
-
Vacuum oven
Procedure:
-
Preparation of the Resin Mixture:
-
In the reaction vessel, add the desired amount of UP resin.
-
Add the desired weight percentage of this compound to the resin (e.g., 10-30 wt% of the total resin weight).
-
Thoroughly mix the UP resin and DAC until a homogeneous solution is obtained. Gentle heating (40-50°C) can aid in dissolution.
-
-
Initiator Addition:
-
Add the radical initiator to the mixture. A typical concentration for BPO is 1-2 wt% of the total resin mass.
-
Mix thoroughly to ensure even distribution of the initiator.
-
-
Casting and Curing:
-
Pour the resin mixture into the desired molds.
-
For thermal curing, place the molds in an oven and purge with nitrogen.
-
Heat the oven to a temperature between 80°C and 130°C. Curing time will vary from 1 to several hours depending on the temperature and initiator used.[9]
-
-
Post-Curing:
-
To ensure complete cross-linking and enhance mechanical properties, a post-curing step is recommended.
-
Heat the cured samples at a temperature slightly above their glass transition temperature for 2-4 hours.
-
-
Characterization:
-
The resulting cross-linked polymer can be characterized using techniques such as FTIR, DSC, TGA, and DMA.
-
Protocol 2: Synthesis of a this compound Cross-linked Hydrogel
Materials:
-
Hydrophilic monomer (e.g., N-isopropylacrylamide, NIPAM)
-
This compound (DAC) as the cross-linking agent
-
Ammonium persulfate (APS) as the initiator
-
N,N,N',N'-Tetramethylethylenediamine (TEMED) as the accelerator
-
Deionized water
-
Reaction vessel with a nitrogen inlet
Procedure:
-
Monomer Solution Preparation:
-
Dissolve the hydrophilic monomer (e.g., 1 g of NIPAM) and this compound (e.g., 0.05 g, 5 wt% relative to the monomer) in deionized water (e.g., 10 mL) in the reaction vessel.
-
Purge the solution with nitrogen for 30 minutes to remove dissolved oxygen.
-
-
Initiation of Polymerization:
-
Add the initiator solution (e.g., 40 µL of 10 wt% APS in water) to the monomer solution.
-
Add the accelerator (e.g., 10 µL of TEMED) to initiate the polymerization at room temperature.
-
-
Gelation:
-
Allow the reaction to proceed at room temperature. Gelation should occur within 30-60 minutes.
-
-
Purification:
-
Immerse the resulting hydrogel in a large volume of deionized water for 24-48 hours, changing the water several times to remove unreacted monomers and initiator.
-
-
Drying:
-
The purified hydrogel can be dried by lyophilization (freeze-drying) or in a vacuum oven at a low temperature.
-
-
Characterization:
-
The swelling behavior, mechanical properties, and thermal properties of the hydrogel can be characterized.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Detailed Methodologies for Key Experiments
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to confirm the cross-linking reaction by monitoring the disappearance of the C=C stretching vibration of the allyl groups in this compound.
-
Sample Preparation: Samples can be analyzed as thin films, KBr pellets, or using an Attenuated Total Reflectance (ATR) accessory.
-
Analysis: Spectra are typically recorded from 4000 to 400 cm⁻¹. The disappearance or reduction in the intensity of the peak around 1645 cm⁻¹ (C=C stretch of the allyl group) indicates the participation of the allyl groups in the polymerization.[9]
Differential Scanning Calorimetry (DSC)
DSC is used to determine the glass transition temperature (Tg) of the cross-linked polymers. An increase in Tg with increasing cross-linker concentration is indicative of reduced chain mobility due to the formation of a network structure.[10]
-
Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan.
-
Thermal Program:
-
Equilibrate the sample at a temperature below the expected Tg (e.g., 25°C).
-
Ramp the temperature at a constant heating rate (e.g., 10°C/min) to a temperature above the Tg.
-
Cool the sample back to the starting temperature.
-
Perform a second heating scan at the same rate. The Tg is determined from the inflection point of the baseline shift in the second heating curve.[11]
-
Thermogravimetric Analysis (TGA)
TGA is used to evaluate the thermal stability of the cross-linked polymers. The onset of decomposition temperature and the char yield are key parameters obtained from TGA.[3]
-
Sample Preparation: Place a small sample (5-10 mg) in a TGA crucible (e.g., alumina or platinum).
-
Analysis Conditions: Heat the sample from room temperature to a high temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation.[3]
Dynamic Mechanical Analysis (DMA)
DMA is used to characterize the viscoelastic properties of the cross-linked polymers, including the storage modulus (E'), loss modulus (E''), and tan delta. The storage modulus in the rubbery plateau region (above Tg) is related to the cross-link density.[4][12]
-
Sample Preparation: Prepare a rectangular sample of the polymer with precise dimensions.
-
Instrument Setup: Mount the sample in the DMA clamps (e.g., three-point bending or tensile mode).
-
Thermal Program: Apply a sinusoidal strain at a fixed frequency (e.g., 1 Hz) while ramping the temperature at a constant rate (e.g., 3°C/min) through the glass transition region.[12]
-
Data Analysis: The Tg is often taken as the peak of the tan delta curve. The cross-link density can be estimated from the storage modulus in the rubbery plateau.[4]
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Effect of Crosslinking Agent Concentration on the Properties of Unmedicated Hydrogels [mdpi.com]
- 8. Effect of crosslinker concentration on characteristics of superporous hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficient Preparation of Poly(allyl diglycol carbonate) (PADC) Nuclear Track Detectors: UV Photopolymerization [mdpi.com]
- 10. azom.com [azom.com]
- 11. diva-portal.org [diva-portal.org]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for Diallyl Carbonate in Coatings and Adhesives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of diallyl carbonate and its polymers in coatings, with a focus on formulation, curing, and performance characteristics. While the application of this compound in adhesives is not extensively documented in publicly available literature, this document also touches upon the general role of carbonate monomers in adhesive formulations.
This compound in Coatings
This compound is a colorless liquid that can be polymerized to form thermosetting resins with high hardness, good heat resistance, and excellent chemical and stain resistance.[1] These properties make polymers derived from this compound suitable for various coating-like applications, including protective surfaces for dinnerware and laminated tabletops.[1] The polymerization is typically initiated by free radicals, and the final properties of the coating can be tailored by incorporating various fillers.[1]
Coating Formulations and Performance Data
The following table summarizes formulations and physical properties of this compound homopolymer compositions containing fillers, as described in U.S. Patent 3,644,242.[1] These compositions are suitable for compression-molded articles that require a durable, stain-resistant surface.
| Component | Composition 1 (wt%) | Composition 2 (wt%) | Composition 3 (wt%) |
| This compound Homopolymer | 35 - 60 | 35 - 60 | 35 - 60 |
| Alpha Cellulose (Primary Filler) | 10 - 40 | - | 10 - 40 |
| Glass Fibers (Primary Filler) | - | 10 - 40 | - |
| Finely Divided Clay (Secondary Filler) | 10 - 40 | 10 - 40 | - |
| Calcium Carbonate (Secondary Filler) | - | - | 10 - 40 |
| Property | Typical Value | Test Method | |
| Rockwell Hardness (M Scale) | 100 | ASTM D-785-62 | |
| Flexural Strength (psi) | 7,500 | ASTM D-790-63 | |
| Flexural Modulus (psi) | 850,000 | ASTM D-638-61T | |
| Stain Resistance (Color Change) | < 40 R units | Gardner Color Difference Meter |
Table 1: Formulation and Performance Data of this compound-Based Coating Compositions.[1]
Experimental Protocols
2.1. Protocol for Preparation of this compound Prepolymer
This protocol describes the synthesis of a this compound prepolymer, which is then used in the coating formulation.
Materials:
-
This compound monomer
-
1,4-Dioxane (solvent)
-
Benzoyl peroxide (initiator)
-
Methanol
Procedure:
-
Dissolve 16 grams of benzoyl peroxide in 400 grams of 1,4-dioxane in a reaction vessel.[1]
-
Add 400 grams of this compound monomer to the solution.[1]
-
Heat the reaction mixture from 25°C to 80°C over a period of 2 hours, then maintain the temperature at 80 ± 5°C for an additional 2 hours to prepolymerize approximately 30% of the monomer by weight.[1]
-
Cool the resulting product mixture to 30°C.[1]
-
Precipitate the this compound prepolymer by mixing the cooled solution with methanol at 0°C.[1]
-
Separate the solid prepolymer from the liquid phase by filtration.
-
Dry the collected prepolymer.
2.2. Protocol for Preparation and Application of a Filled this compound Coating Composition
This protocol outlines the steps to formulate a filled this compound coating composition and apply it to a substrate via compression molding.
Materials:
-
This compound prepolymer (from Protocol 2.1)
-
Acetone (solvent)
-
tert-Butyl perbenzoate (initiator)
-
Zinc stearate (mold release agent)
-
Titanium dioxide (pigment)
-
Calcium carbonate (secondary filler)
-
Alpha cellulose (primary filler)
Procedure:
-
Dissolve the this compound prepolymer in acetone.[1]
-
Add tert-butyl perbenzoate to the solution and mix thoroughly.[1]
-
In a twin-cone mixer, introduce the solution and add zinc stearate, TiO₂, and calcium carbonate.[1]
-
Stir the mixture for approximately 5 minutes.[1]
-
Add the alpha cellulose to the mixer and continue mixing for an additional 10 minutes.[1]
-
The resulting composition can be applied to a substrate and cured using a compression molding press at elevated temperature and pressure to form a durable, coated article.
Visualizations
Caption: Experimental workflow for preparing and applying a filled this compound coating.
Caption: Free radical polymerization of this compound for coating applications.
This compound in Adhesives
Based on available research, the direct application of this compound as a primary component in adhesive formulations is not well-documented. However, the broader class of carbonate monomers is recognized for properties that are beneficial in adhesives, such as high UV resistance, low water uptake, and compatibility with various co-monomers.[2] These characteristics make them suitable for durable and clear adhesives, particularly in optical and electronic applications.[2]
References
Application Notes & Protocols: Tsuji-Trost Allylation Using Diallyl Carbonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Tsuji-Trost reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds through the palladium-catalyzed substitution of allylic substrates.[1][2] This reaction is renowned for its versatility, mild conditions, and high degree of control over regioselectivity and stereoselectivity, making it invaluable in the synthesis of complex molecules, including natural products and pharmaceuticals.[2][3]
Traditionally, this reaction utilizes allylic acetates or halides as electrophiles. However, diallyl carbonate has emerged as a highly effective and "green" alternative. Its use facilitates a decarboxylative variant of the Tsuji-Trost reaction, where the in situ generation of a potent allyloxycarbonyl leaving group drives the reaction forward. The only stoichiometric byproduct is carbon dioxide, simplifying purification and enhancing the atom economy of the process.[1] These reactions can proceed intermolecularly, where this compound provides the allyl group to an external nucleophile, or intramolecularly, often from an allyl enol carbonate precursor.[4]
This document provides a detailed overview of the mechanism, applications, and experimental protocols for conducting the Tsuji-Trost allylation using this compound as a key reagent.
Reaction Mechanism
The catalytic cycle for the intermolecular Tsuji-Trost allylation using this compound proceeds through several key steps. The process begins with a catalytically active Pd(0) species, which is typically generated in situ from a palladium precursor.
-
Oxidative Addition: The Pd(0) catalyst coordinates to the double bond of this compound. This is followed by oxidative addition, where the palladium inserts into the carbon-oxygen bond, displacing an allyloxycarbonyl group to form the pivotal η³-π-allylpalladium(II) intermediate.[1][2]
-
Decarboxylation & Nucleophile Activation: The displaced allyloxycarbonate anion is unstable and readily undergoes decarboxylation to release carbon dioxide and form an allyloxide anion. This allyloxide is basic enough to deprotonate a wide range of pronucleophiles (Nu-H), generating the active nucleophile (Nu⁻).
-
Nucleophilic Attack: The activated nucleophile attacks the π-allyl ligand of the palladium complex. For "soft" nucleophiles (from conjugate acids with pKa < 25), this attack typically occurs on the face opposite to the palladium metal center.[1]
-
Reductive Elimination & Catalyst Regeneration: Following the nucleophilic attack, the newly formed product dissociates, and the palladium complex undergoes reductive elimination to regenerate the active Pd(0) catalyst, allowing the cycle to continue.
Below is a diagram illustrating the catalytic cycle for this transformation.
Figure 1: Catalytic cycle of the intermolecular Tsuji-Trost reaction using this compound.
Applications in Synthesis
The use of this compound in Tsuji-Trost allylations provides a robust method for constructing key bonds in complex molecules. It is particularly valuable for:
-
α-Allylation of Ketones: Creating tertiary and quaternary carbon centers adjacent to a carbonyl group is a common challenge. The reaction of silyl enol ethers (as enolate precursors) with this compound offers a mild and effective solution.[4]
-
Formation of Allylic Ethers and Amines: Phenols and amines serve as excellent nucleophiles in this reaction, providing straightforward access to valuable allylic ethers and amines, which are common motifs in pharmaceuticals and natural products.
-
Late-Stage Functionalization: Due to the mild and often neutral conditions of the reaction, it is suitable for the late-stage modification of complex, biologically active molecules, allowing for the rapid generation of analog libraries for drug discovery.[5]
Data Presentation: Reaction Parameters and Performance
The efficiency of the Tsuji-Trost allylation is highly dependent on the choice of catalyst, ligand, solvent, and temperature. Below are tables summarizing typical reaction conditions for various nucleophile classes.
Table 1: Asymmetric Allylation of Silyl Enol Ethers with this compound This table represents data for the intermolecular reaction to form α-quaternary ketones.
| Nucleophile (Silyl Enol Ether of) | Pd Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 2-Methyl-1-tetralone | Pd₂(dba)₃ (2.5) | (S)-t-Bu-PHOX (6.25) | Toluene | 25 | 24 | 95 | 92 |
| 2-Methylcyclohexanone | Pd₂(dba)₃ (2.5) | (S)-t-Bu-PHOX (6.25) | Toluene | 25 | 24 | 96 | 88 |
| 2,6-Dimethylcyclohexanone | Pd₂(dba)₃ (2.5) | (S)-t-Bu-PHOX (6.25) | Toluene | 25 | 24 | 96 | 95 |
| 2-Methylcycloheptanone | Pd₂(dba)₃ (2.5) | (S)-t-Bu-PHOX (6.25) | Toluene | 25 | 24 | 88 | 85 |
Data synthesized from studies on enantioselective Tsuji allylations of silyl enol ethers.[4]
Table 2: Intramolecular Decarboxylative Allylation of Cyclic Allyl Enol Carbonates This intramolecular variant demonstrates the formation of challenging α-quaternary ketones.
| Substrate (Allyl Enol Carbonate of) | Pd Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 2-Methyl-1-tetralone | Pd₂(dba)₃ (2.5) | (R,R)-Trost Ligand (5.5) | Toluene | 23 | 12 | 96 | 95 |
| 2-Methyl-1-indanone | Pd₂(dba)₃ (2.5) | (R,R)-Trost Ligand (5.5) | Toluene | 23 | 12 | 98 | 91 |
| 2-Methylcyclohexanone | Pd₂(dba)₃ (2.5) | (R,R)-Trost Ligand (5.5) | Toluene | 23 | 12 | 96 | 85 |
| 2-Allyl-2-methyl-1-tetralone | Pd₂(dba)₃ (2.5) | (R,R)-Trost Ligand (5.5) | Toluene | 23 | 12 | 92 | 94 |
Data synthesized from studies on palladium-catalyzed decarboxylative asymmetric allylic alkylation (DAAA).[6]
Experimental Protocols
The following sections provide generalized protocols for the intermolecular Tsuji-Trost allylation using this compound with different classes of nucleophiles.
Protocol 1: General Procedure for the Allylation of Ketones via Silyl Enol Ethers
This protocol is adapted from the enantioselective allylation of silyl enol ethers.[4]
Materials:
-
Palladium(0) source (e.g., Pd₂(dba)₃)
-
Chiral Ligand (e.g., (S)-t-Bu-PHOX)
-
Silyl enol ether (1.0 equiv)
-
This compound (1.5 - 2.0 equiv)
-
Fluoride activator (e.g., TBAT, ~10 mol%)
-
Anhydrous solvent (e.g., Toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Catalyst Preparation: To an oven-dried Schlenk flask under an inert atmosphere, add the palladium source (e.g., 2.5 mol% Pd₂(dba)₃) and the chiral ligand (e.g., 6.25 mol% ligand).
-
Solvent Addition: Add anhydrous toluene via syringe and stir the mixture at room temperature for 20-30 minutes until a homogeneous solution is formed.
-
Reagent Addition: Add the silyl enol ether (1.0 equiv), followed by this compound (1.5 equiv), and finally the fluoride activator (e.g., TBAT, 10 mol%).
-
Reaction: Stir the reaction mixture at the specified temperature (e.g., 25 °C) and monitor the progress by TLC or GC-MS. Reactions typically run for 12-24 hours.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue directly by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the α-allylated ketone.
Protocol 2: General Procedure for the Allylation of Phenols and Amines
This protocol is a generalized procedure for the allylation of heteroatom nucleophiles.
Materials:
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Phenol or Amine nucleophile (1.0 equiv)
-
This compound (1.2 equiv)
-
Base (e.g., K₂CO₃, Cs₂CO₃ for phenols, or none for amines)
-
Anhydrous solvent (e.g., THF, Dioxane, or Toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To an oven-dried flask under an inert atmosphere, add the nucleophile (1.0 equiv), palladium catalyst (e.g., 5 mol% Pd(PPh₃)₄), and base (if required, e.g., 1.5 equiv K₂CO₃ for phenols).
-
Solvent and Reagent Addition: Add the anhydrous solvent, followed by the dropwise addition of this compound (1.2 equiv) via syringe.
-
Reaction: Heat the mixture to the desired temperature (e.g., 50-80 °C) and stir for the required time (typically 4-16 hours), monitoring by TLC.
-
Workup: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by flash column chromatography to yield the desired allyl ether or allylamine.
Experimental Workflow
The logical flow from reaction setup to final product analysis is crucial for reproducible results. The diagram below outlines a typical experimental workflow.
Figure 2: A generalized workflow for the Tsuji-Trost allylation experiment.
References
- 1. Tsuji-Trost Reaction [organic-chemistry.org]
- 2. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]
- 3. Trost Ligands for Allylic Alkylation [sigmaaldrich.com]
- 4. Enantioselective Tsuji Allylations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Allylation of C‐, N‐, and O‐Nucleophiles via a Mechanochemically‐Driven Tsuji–Trost Reaction Suitable for Late‐Stage Modification of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. universaar.uni-saarland.de [universaar.uni-saarland.de]
Troubleshooting & Optimization
Inhibiting premature polymerization of diallyl carbonate
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on inhibiting the premature polymerization of diallyl carbonate during experiments and storage.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its premature polymerization a concern?
This compound is a monomer used in the synthesis of polymers such as polycarbonates.[1] Its allyl groups contain double bonds, making it reactive and prone to polymerization.[1] Premature polymerization, which is the unintended polymerization during storage or handling, can lead to increased viscosity, gel formation, or complete solidification of the monomer.[2][3] This renders the material unusable for its intended application and can pose safety risks due to potential exothermic reactions.
Q2: What are the primary causes of premature polymerization of this compound?
The main factors that can initiate premature polymerization include:
-
Elevated Temperatures: Higher temperatures increase the rate of polymerization.[2]
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Depletion of Inhibitor: Inhibitors are consumed over time as they neutralize free radicals.[2]
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Contamination: Contact with incompatible materials, such as oxidizing agents or peroxides, can trigger polymerization.[2]
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Exposure to Light and Air: UV light can generate free radicals that initiate polymerization. While some inhibitors require oxygen to function, prolonged exposure to air in an uninhibited monomer can promote polymerization.[2]
Q3: What are the signs that my this compound has begun to polymerize?
Key indicators of premature polymerization include:
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An increase in the viscosity of the liquid monomer.[2]
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The formation of gels or solid particles within the liquid.[2]
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Complete solidification of the monomer.[3]
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Discoloration, such as yellowing, which can be a sign of oxidation or degradation that may precede or accompany polymerization.[3]
Q4: How can I prevent the premature polymerization of this compound?
To prevent premature polymerization, it is crucial to adhere to proper storage and handling procedures:
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Temperature Control: Store this compound at the recommended temperature of 2-8°C.[2][4][5][6]
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Use of Inhibitors: Ensure the monomer is stabilized with an appropriate inhibitor, such as hydroquinone monomethyl ether (MEHQ) or phenothiazine.[2]
-
Protection from Light: Store the monomer in an opaque or amber-colored container to shield it from UV light.[2]
-
Inert Atmosphere: Keep the container tightly sealed to minimize exposure to air.[2][7]
Q5: What are common inhibitors for this compound and how do they work?
Commonly used inhibitors for this compound and other allyl monomers are MEHQ and phenothiazine.[2] These compounds act as free-radical scavengers. They interrupt the chain reaction of polymerization by reacting with and stabilizing the free radicals that initiate and propagate the polymer chains.
Troubleshooting Guide
This guide provides a systematic approach to address issues related to the premature polymerization of this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Increased Viscosity or Gel Formation | Inadequate Storage Temperature | Verify that the storage temperature is maintained between 2-8°C. If the temperature has been elevated, the rate of polymerization will have increased.[2] |
| Depletion of Polymerization Inhibitor | Check the manufacturer's expiration date. Inhibitors are consumed over time.[2] If the shelf life has been exceeded, the monomer should be tested for stability before use. | |
| Contamination | Review handling procedures to identify any potential sources of contamination with oxidizing agents, peroxides, or other incompatible materials.[2] Ensure all equipment is clean and dedicated for use with the monomer.[2] | |
| Exposure to Light or Air | Confirm that the monomer is stored in a light-protective container and that the container is always tightly sealed when not in use.[2] | |
| Monomer Has Solidified | Runaway Polymerization | Do not attempt to use the monomer. Contact your institution's safety officer for guidance on proper disposal. Review storage and handling protocols to prevent future incidents.[3] |
| Inconsistent Polymerization Results | Partial Premature Polymerization | The monomer may have partially polymerized during storage, leading to variability in reaction kinetics. Use a fresh batch of monomer for critical applications and consider analyzing the viscosity of stored monomer as a quality control measure before use.[3] |
Quantitative Data Summary
The following table summarizes key quantitative data for the storage and inhibition of this compound.
| Parameter | Value | Notes |
| Storage Temperature | 2 - 8 °C | Recommended for similar this compound monomers to minimize polymerization.[2][4][5][6] |
| Inhibitor Type | MEHQ or Phenothiazine | Common and effective free-radical scavengers for allyl monomers.[2] |
| Inhibitor Concentration | 10 - 250 ppm | Typical concentration range. The specific concentration should be confirmed from the manufacturer's certificate of analysis.[2] |
| Shelf Life | Data not available | Highly dependent on storage conditions and inhibitor concentration. It is recommended to check the manufacturer's expiration date.[2] |
Experimental Protocols
Protocol 1: Monitoring this compound Polymerization via FTIR Spectroscopy
This method allows for the determination of the monomer conversion rate by monitoring the decrease in the concentration of carbon-carbon double bonds (C=C).
Materials:
-
This compound sample
-
Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflection (ATR) accessory
-
Potassium bromide (KBr) for liquid sample analysis (if ATR is not available)
Procedure:
-
Acquire Initial Spectrum: Obtain an FTIR spectrum of the pure, unpolymerized this compound monomer. This will serve as the baseline (time = 0).
-
Identify Key Peaks: Locate the absorption peak corresponding to the C=C stretching vibration of the allyl groups, which is typically around 1649 cm⁻¹. Also, identify a stable reference peak that does not change during polymerization, such as the carbonate group absorption peak around 790 cm⁻¹.[7]
-
Monitor Reaction: At regular intervals during the polymerization reaction, acquire an FTIR spectrum of the sample.
-
Calculate Conversion Rate: The conversion rate (x) can be calculated using the following equation: x = [1 - (A_t / A_0)] * 100% Where:
-
A_t is the ratio of the absorbance of the C=C peak to the reference peak at time 't'.
-
A_0 is the initial ratio of the absorbance of the C=C peak to the reference peak (at time 0).[7]
-
Protocol 2: Determining Inhibitor Effectiveness using Dilatometry
Dilatometry measures the volume contraction of the monomer as it polymerizes, providing information on the polymerization kinetics and the effectiveness of an inhibitor by measuring the induction period.
Materials:
-
Dilatometer
-
Constant temperature bath
-
Cathetometer or other precise measurement tool for liquid level
-
This compound with and without inhibitor
-
Polymerization initiator (e.g., benzoyl peroxide)
Procedure:
-
Calibrate Dilatometer: Determine the precise volume of the dilatometer.
-
Prepare Sample: Prepare a sample of this compound with a known concentration of the inhibitor to be tested and a specified amount of initiator. Prepare a control sample without the inhibitor.
-
Fill Dilatometer: Carefully fill the dilatometer with the prepared sample, ensuring no air bubbles are trapped.
-
Equilibrate: Place the dilatometer in the constant temperature bath set to the desired reaction temperature. Allow the liquid level in the capillary to stabilize as the sample reaches thermal equilibrium.
-
Measure Volume Contraction: Once the temperature is stable, start the timer and record the height of the liquid in the capillary at regular intervals. The decrease in height corresponds to the volume contraction due to polymerization.
-
Determine Induction Period: For the inhibited sample, the induction period is the time during which no significant volume contraction is observed. This is the time it takes for the inhibitor to be consumed.
-
Calculate Polymerization Rate: The rate of polymerization can be determined from the slope of the plot of volume contraction versus time after the induction period.
Visualizations
Caption: Free-radical polymerization and the role of inhibitors.
Caption: Troubleshooting workflow for premature polymerization.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. pol.vscht.cz [pol.vscht.cz]
- 4. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 5. The determination of phenothiazine drugs in pharmaceutical preparations by a difference spectrophotometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Controlling molecular weight in diallyl carbonate polymerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling the molecular weight during diallyl carbonate polymerization.
Troubleshooting Guide
Q1: My polymerization reaction is very slow or did not initiate. What are the possible causes and solutions?
A1: Several factors can lead to slow or failed polymerization of this compound. A primary challenge with allyl monomers is their high propensity for degradative chain transfer, where a growing polymer radical abstracts a hydrogen atom from a monomer molecule. This terminates the polymer chain and forms a stable, less reactive allylic radical, which is slow to reinitiate polymerization.
Here are the common causes and troubleshooting steps:
-
Inhibitor Presence: Commercial this compound often contains inhibitors to prevent premature polymerization during storage. These must be removed before use.
-
Solution: Purify the this compound monomer by passing it through a column of basic alumina to remove inhibitors and any acidic impurities.
-
-
Oxygen Inhibition: Oxygen is a potent inhibitor of free-radical polymerization as it scavenges radicals.
-
Solution: Ensure the reaction mixture is thoroughly deoxygenated before and during polymerization. This can be achieved by bubbling an inert gas (e.g., nitrogen or argon) through the monomer for 20-30 minutes and maintaining an inert atmosphere throughout the reaction.
-
-
Suboptimal Initiator Concentration: The concentration of the free-radical initiator is critical.
-
Too Low: An insufficient amount of initiator will generate too few radicals to effectively initiate and propagate the polymerization.
-
Too High: An excessively high concentration can lead to a high rate of initiation, resulting in the formation of many short polymer chains and an increased likelihood of termination reactions.
-
Solution: Optimize the initiator concentration. A typical starting point is a monomer-to-initiator molar ratio of 500:1 to 1000:1.
-
-
Inappropriate Reaction Temperature: The reaction temperature affects the decomposition rate of the initiator and the overall kinetics.
-
Solution: Ensure the reaction temperature is appropriate for the chosen initiator. For example, when using benzoyl peroxide (BPO), a temperature range of 70-80°C is common. For diisopropyl peroxydicarbonate (IPP), lower temperatures around 40-60°C are often used.
-
Q2: The molecular weight of my poly(this compound) is too low. How can I increase it?
A2: Low molecular weight is a common issue in this compound polymerization, primarily due to degradative chain transfer. Here’s how you can address this:
-
Decrease Initiator Concentration: A lower initiator concentration leads to fewer polymer chains being initiated, allowing each chain to grow longer before termination.[1]
-
Optimize Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of chain transfer reactions relative to the rate of propagation, favoring the formation of higher molecular weight polymers. However, this may also decrease the overall reaction rate.
-
Monomer Purity: Ensure the monomer is free from impurities that can act as chain transfer agents.
-
Consider Bulk Polymerization: Polymerizing in the absence of a solvent (bulk polymerization) can sometimes lead to higher molecular weights, as some solvents can act as chain transfer agents.
Q3: The molecular weight of my polymer is too high and difficult to process. How can I reduce it?
A3: To achieve a lower molecular weight, you can intentionally promote chain termination or increase the number of initiated chains:
-
Increase Initiator Concentration: A higher initiator concentration will generate more radicals, leading to the formation of a larger number of shorter polymer chains.[1]
-
Use a Chain Transfer Agent (CTA): CTAs are compounds that react with growing polymer chains, terminating them and initiating a new chain. This is a very effective method for controlling molecular weight. Thiols, such as dodecyl mercaptan (DDM), are commonly used CTAs in radical polymerization. The higher the concentration of the CTA, the lower the resulting molecular weight.
-
Increase Reaction Temperature: Higher temperatures can increase the rate of chain transfer and termination reactions, leading to lower molecular weights.
Q4: The polydispersity index (PDI) of my polymer is too broad. How can I achieve a narrower molecular weight distribution?
A4: A broad PDI is characteristic of conventional free-radical polymerization, which is exacerbated by the complex kinetics of allyl polymerization.
-
Controlled Radical Polymerization (CRP) Techniques: For superior control over molecular weight and a narrower PDI, consider using CRP methods. Techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization can be adapted for allyl monomers and offer significantly better control over the polymerization process.
Frequently Asked Questions (FAQs)
Q5: What is the primary method for polymerizing this compound?
A5: The most common method for polymerizing this compound is free-radical polymerization. This process is typically initiated by the thermal decomposition of peroxide initiators, such as benzoyl peroxide (BPO) or diisopropyl peroxydicarbonate (IPP).[2] The polymerization of this difunctional monomer leads to a highly cross-linked three-dimensional network.
Q6: Why is controlling the molecular weight of poly(this compound) important?
A6: Controlling the molecular weight and the degree of cross-linking is crucial for tailoring the final properties of the polymer. Key characteristics such as hardness, thermal stability, solvent resistance, and optical clarity are directly influenced by the polymer chain length and cross-link density. For specialized applications, including components of medical devices in drug development, precise control of these properties is essential for performance and reproducibility.
Q7: What are the main challenges in controlling the molecular weight of this compound?
A7: The primary challenge is the high tendency of allyl monomers to undergo degradative chain transfer. In this process, a growing polymer radical abstracts a hydrogen atom from an allyl group on a monomer molecule. This terminates the growing chain and creates a very stable and less reactive allyl radical, which is slow to initiate a new chain. This inherent reactivity makes it difficult to achieve high molecular weight polymers through conventional free-radical polymerization.[3]
Data Presentation
The following tables provide illustrative data on how key experimental parameters can influence the molecular weight (Mn) and polydispersity index (PDI) of poly(this compound). Please note that this data is for illustrative purposes to demonstrate trends and actual results may vary.
Table 1: Illustrative Effect of Initiator (Benzoyl Peroxide - BPO) Concentration on Molecular Weight
| Experiment | Monomer:Initiator Molar Ratio | Number-Average Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) |
| 1 | 1000:1 | 15,000 | 2.8 |
| 2 | 500:1 | 8,000 | 2.5 |
| 3 | 250:1 | 4,500 | 2.3 |
Table 2: Illustrative Effect of Chain Transfer Agent (Dodecyl Mercaptan - DDM) on Molecular Weight
| Experiment | Monomer:CTA Molar Ratio | Number-Average Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI) |
| 1 (Control) | No CTA | 15,000 | 2.8 |
| 2 | 200:1 | 7,500 | 2.4 |
| 3 | 100:1 | 4,000 | 2.2 |
Experimental Protocols
Protocol 1: General Free-Radical Polymerization of this compound
Materials:
-
This compound monomer
-
Benzoyl Peroxide (BPO) initiator
-
Basic alumina
-
Nitrogen or Argon gas
-
Suitable solvent (e.g., toluene, if not performing bulk polymerization)
-
Non-solvent for precipitation (e.g., methanol)
Procedure:
-
Monomer Purification: Pass the this compound monomer through a short column packed with basic alumina to remove any inhibitors.
-
Reaction Setup: In a reaction vessel equipped with a magnetic stirrer, a condenser, and a nitrogen/argon inlet, add the purified monomer (and solvent, if applicable).
-
Initiator Addition: Add the desired amount of BPO initiator to the monomer. For example, for a 500:1 molar ratio of monomer to initiator.
-
Degassing: Seal the vessel and degas the mixture by bubbling dry nitrogen or argon through it for 20-30 minutes to remove dissolved oxygen.
-
Polymerization: Immerse the reaction vessel in a preheated oil bath at the desired temperature (e.g., 70-80°C). Maintain a positive pressure of the inert gas throughout the reaction.
-
Monitoring: Monitor the progress of the polymerization by observing the increase in viscosity of the reaction mixture.
-
Termination and Isolation: After the desired reaction time, cool the vessel to room temperature to quench the polymerization. If the polymer is soluble, precipitate it by slowly pouring the reaction mixture into a large volume of a stirred non-solvent (e.g., methanol).
-
Purification: Collect the precipitated polymer by filtration, wash it with fresh non-solvent, and dry it under vacuum until a constant weight is achieved.
-
Characterization: Characterize the molecular weight (e.g., Mn, Mw) and PDI of the polymer using Gel Permeation Chromatography (GPC).
Visualizations
Caption: Factors influencing molecular weight in this compound polymerization.
Caption: Troubleshooting workflow for low molecular weight in polymerization.
References
Technical Support Center: Diallyl Carbonate Polymerization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to shrinkage during diallyl carbonate polymerization.
Troubleshooting Guide
This section addresses common issues encountered during this compound polymerization, with a focus on minimizing volumetric shrinkage.
Issue 1: My final polymer shows significant shrinkage, leading to internal stress and poor dimensional stability.
-
Question: I am observing a high degree of shrinkage in my this compound polymer. What are the primary causes and how can I mitigate this?
-
Answer: High shrinkage is a common issue in free-radical polymerization and is primarily due to the conversion of longer van der Waals distances between monomer molecules to shorter covalent bonds in the polymer network. In this compound polymerization, several factors can exacerbate this issue.
Troubleshooting Steps:
-
Monomer Selection: The molecular weight and structure of the this compound monomer play a crucial role. Monomers with higher molecular weight generally lead to lower shrinkage.
-
Incorporate Low-Shrinkage Monomers: Consider co-polymerizing your this compound with monomers known for low volumetric change, such as spiroorthocarbonates (SOCs) or vinylcyclopropanes (VCPs). These monomers undergo ring-opening polymerization which can partially compensate for the shrinkage of the this compound.
-
Control Polymerization Rate: A slower polymerization rate can allow for molecular rearrangement and stress relaxation before the polymer network is fully cured. This can be achieved by lowering the initiator concentration or the reaction temperature.
-
Utilize Fillers: The incorporation of inorganic fillers (e.g., silica, glass fibers) reduces the overall volume of the polymer matrix, thereby decreasing the total shrinkage of the composite material.
-
Issue 2: The polymerization reaction is very slow and results in a low molecular weight polymer.
-
Question: My this compound polymerization is inefficient, with low conversion rates and the formation of oligomers instead of a high molecular weight polymer. What is causing this and how can I improve the reaction?
-
Answer: This is a classic sign of degradative chain transfer, a common problem in the polymerization of allyl monomers. The propagating radical abstracts a hydrogen atom from an allylic position on a monomer molecule. This terminates the growing chain and creates a stable, less reactive allylic radical, which is slow to reinitiate polymerization.
Troubleshooting Steps:
-
Increase Initiator Concentration: A higher concentration of the initiator will generate more primary radicals, increasing the chances of initiating new polymer chains and improving the overall conversion rate. However, be aware that this may lead to a lower average molecular weight.
-
Optimize Reaction Temperature: Increasing the temperature can increase the rate of initiation and propagation. However, it can also increase the rate of chain transfer. The optimal temperature will depend on your specific monomer and initiator system.
-
Choose the Right Initiator: Peroxide initiators, such as benzoyl peroxide (BPO) or diisopropyl peroxydicarbonate (IPP), are commonly used for this compound polymerization. The choice of initiator and its decomposition kinetics can influence the polymerization rate and the extent of side reactions.
-
Consider Controlled Radical Polymerization (CRP) Techniques: Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization or Atom Transfer Radical Polymerization (ATRP) can provide better control over the polymerization of challenging monomers like diallyl carbonates, leading to polymers with higher molecular weights and narrower polydispersity.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical range for polymerization shrinkage in this compound systems?
A1: The volumetric shrinkage of this compound-based resins can vary significantly depending on the specific monomer, the presence of co-monomers and fillers, and the polymerization conditions. Unmodified this compound resins can exhibit shrinkage in the range of 4-6%. However, with the incorporation of low-shrinkage additives or fillers, this can be reduced to below 2%.
Q2: How do spiroorthocarbonates (SOCs) help in reducing shrinkage?
A2: Spiroorthocarbonates are a class of "expanding monomers." They polymerize via a ring-opening mechanism. The double-ring structure of the monomer is more compact than the open-chain structure of the resulting polymer. This expansion during polymerization can counteract the shrinkage of the co-polymerizing this compound monomers, leading to a net reduction in volumetric change.
Q3: Can I use photopolymerization for diallyl carbonates?
A3: Yes, photopolymerization is a viable method for curing this compound resins, particularly in applications requiring rapid curing or spatial control, such as in coatings and dental materials. A suitable photoinitiator that absorbs light at the wavelength of your UV source is required. The intensity and duration of the light exposure will influence the rate of polymerization and, consequently, the final properties and shrinkage of the polymer.
Q4: How does the addition of fillers affect the mechanical properties of the final polymer?
A4: The addition of fillers not only reduces polymerization shrinkage but also generally enhances the mechanical properties of the polymer. Fillers can increase the modulus of elasticity, compressive strength, and hardness of the material. The extent of this improvement depends on the type, size, shape, and concentration of the filler, as well as the adhesion between the filler and the polymer matrix.
Quantitative Data on Shrinkage Reduction
The following tables summarize quantitative data on the reduction of polymerization shrinkage in resin systems, including those with diallyl carbonates and other low-shrinkage additives.
Table 1: Effect of Spiroorthocarbonate (SOC) Addition on Volumetric Shrinkage
| Resin Composition | Volumetric Shrinkage (%) | Shrinkage Reduction (%) |
| Acrylic Resin (Control) | 5.98 | - |
| Acrylic Resin + 20 mol% SOC-diallyl | 2.81 | 53 |
| Dental Composite (Control) | 4.5 | - |
| Dental Composite + 30 wt% SOC-BM | 1.25 | 72 |
Data extracted from a study on expanding monomers as anti-shrinkage additives.
Table 2: Comparison of Volumetric Shrinkage in Different Resin Formulations
| Monomer System | Volumetric Shrinkage (%) |
| Bis-GMA / TEGDMA (Control) | ~3.5 - 5.0 |
| Bis-GMA / BPhADAC (a bisphenol allylic derivate) | ~2.0 - 3.0 |
| Silorane-based resin (ring-opening polymerization) | < 1.0 |
This table provides a general comparison based on typical values reported in the literature for dental composites.
Experimental Protocols
Protocol 1: Bulk Free-Radical Polymerization of this compound
This protocol describes a general procedure for the bulk polymerization of a this compound monomer using a thermal initiator.
Materials:
-
This compound monomer (e.g., Diethylene glycol bis(allyl carbonate) - CR-39)
-
Thermal initiator (e.g., Benzoyl peroxide (BPO) or Diisopropyl peroxydicarbonate (IPP))
-
Reaction vessel (e.g., glass vial or mold)
-
Nitrogen or Argon source
-
Oven or heating bath with temperature control
-
Vacuum oven
Procedure:
-
Monomer Preparation: If necessary, purify the this compound monomer by passing it through a column of basic alumina to remove inhibitors.
-
Initiator Addition: Weigh the desired amount of thermal initiator and dissolve it in the monomer. The concentration of the initiator typically ranges from 0.5 to 3.0 wt%.
-
Degassing: Sparge the monomer/initiator mixture with an inert gas (Nitrogen or Argon) for 15-30 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.
-
Polymerization:
-
Transfer the degassed mixture into a suitable mold or reaction vessel.
-
Place the vessel in an oven or heating bath pre-heated to the desired polymerization temperature. The temperature will depend on the chosen initiator (e.g., 60-80°C for BPO, 40-60°C for IPP).
-
The polymerization time can range from a few hours to over 24 hours, depending on the monomer, initiator, and temperature.
-
-
Curing and Post-Curing:
-
After the initial curing period, a post-curing step at a higher temperature (e.g., 100-120°C) for a few hours can be beneficial to ensure complete conversion and enhance the mechanical properties of the polymer.
-
-
Cooling and Demolding: Allow the polymer to cool down slowly to room temperature to minimize thermal stress before demolding.
Visualizations
Diagram 1: Factors Influencing Polymerization Shrinkage
Caption: Key factors affecting polymerization shrinkage.
Diagram 2: Troubleshooting Workflow for High Shrinkage
Caption: Troubleshooting steps for excessive shrinkage.
Technical Support Center: Synthesis of Diallyl Carbonate
Welcome to the technical support center for the synthesis of diallyl carbonate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: this compound is primarily synthesized through three main routes:
-
Transesterification: This method involves the reaction of a dialkyl carbonate (like dimethyl carbonate) or a cyclic carbonate with allyl alcohol in the presence of a catalyst.[1][2]
-
Phosgene-based Synthesis: This traditional method uses phosgene or a phosgene equivalent (e.g., triphosgene) to react with allyl alcohol, typically in the presence of a base to neutralize the HCl byproduct.[1]
-
Urea Alcoholysis: This is a phosgene-free route where urea reacts with allyl alcohol, usually under pressure and at elevated temperatures with a suitable catalyst.[3][4]
Q2: I am getting a significant amount of a high-boiling point impurity in my transesterification reaction. What could it be?
A2: A common high-boiling point impurity in the transesterification synthesis of this compound is the formation of oligomers.[5] This can occur, especially when reacting this compound with polyhydric alcohols, but can also be a result of side reactions involving allyl alcohol itself under certain conditions. The density and viscosity of the final product may increase with higher oligomer concentration.[5]
Q3: My yield of this compound from the urea alcoholysis route is very low, and I am observing solid byproducts. What is happening?
A3: Low yields and solid byproducts in the urea alcoholysis route can be attributed to several side reactions, especially at high temperatures. Urea can decompose to form isocyanic acid, which can further trimerize to cyanuric acid, a solid byproduct.[3] Additionally, N-alkylated byproducts can form.[3] To mitigate this, careful control of the reaction temperature and timely removal of the ammonia byproduct are crucial to drive the reaction towards the desired product.[4]
Q4: During the synthesis using phosgene, I notice a pungent, acidic odor and my yield is lower than expected. What could be the cause?
A4: The pungent, acidic odor is likely due to the formation of hydrogen chloride (HCl), a byproduct of the reaction between phosgene and allyl alcohol.[1] If not effectively neutralized by a base, HCl can lead to side reactions. A lower than expected yield could also be due to the decomposition of the intermediate, allyl chloroformate, especially at elevated temperatures, which can break down into allyl chloride and carbon dioxide.[6]
Troubleshooting Guides
Issue 1: Low Yield of this compound in Transesterification Synthesis
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Equilibrium Limitation | The transesterification reaction is reversible. Remove the lower-boiling alcohol byproduct (e.g., methanol from dimethyl carbonate) as it forms, for instance, by using a distillation setup.[5] | The equilibrium will shift towards the formation of this compound, increasing the yield. |
| Catalyst Inactivity | Ensure the catalyst (e.g., sodium methoxide, potassium carbonate) is not deactivated by moisture. Use anhydrous reagents and solvents. | An active catalyst will efficiently promote the reaction, leading to a higher conversion rate. |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. Too low a temperature will result in a slow reaction rate, while too high a temperature may promote side reactions. | An optimal temperature will balance reaction rate and selectivity, maximizing the yield of this compound. |
| Incorrect Stoichiometry | Use an excess of the carbonate source (e.g., dimethyl carbonate) or allyl alcohol to drive the reaction to completion, depending on the ease of removal of the excess reagent. | Pushing the equilibrium by using an excess of one reactant will increase the conversion of the other. |
Issue 2: Formation of Diallyl Ether as a Byproduct
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Acid-Catalyzed Etherification | If acidic conditions are present, allyl alcohol can undergo acid-catalyzed dehydration to form diallyl ether. Ensure the reaction is performed under basic or neutral conditions. | Elimination of acidic catalysts will prevent the formation of diallyl ether. |
| High Reaction Temperature | High temperatures can favor elimination reactions leading to ether formation. Conduct the reaction at the lowest effective temperature. | Reduced reaction temperature will minimize the rate of the competing etherification reaction. |
Issue 3: Byproduct Formation in Urea Alcoholysis
| Possible Cause | Troubleshooting Step | Expected Outcome |
| High Reaction Temperature | High temperatures (>150-200°C) can lead to the decomposition of urea and the formation of isocyanic acid and cyanuric acid.[3] Operate at a controlled, lower temperature. | Reduced formation of solid byproducts and increased selectivity towards this compound. |
| Inefficient Ammonia Removal | The reaction produces ammonia as a byproduct. If not removed, the equilibrium will not favor product formation.[4] Use a system that allows for the continuous removal of ammonia (e.g., a flow reactor or a setup with a gas outlet). | Shifting the equilibrium towards the product side, leading to a higher yield of this compound. |
| Formation of N-Allylated Byproducts | At higher temperatures, side reactions can lead to the formation of N-allylated urea derivatives. Optimize the catalyst and reaction conditions to favor the O-allylation pathway. | Increased selectivity for this compound over N-allylated byproducts. |
Data Summary
Table 1: Overview of this compound Synthesis Methods and Common Side Reactions
| Synthesis Method | Key Reactants | Typical Catalysts | Common Side Reactions/Byproducts | Mitigation Strategies |
| Transesterification | Dimethyl carbonate, Allyl alcohol | Sodium methoxide, Potassium carbonate, Basic ion exchange resins[5] | Diallyl ether, Oligomers, Methyl allyl carbonate (intermediate)[2] | Control of reaction temperature, Removal of alcohol byproduct, Use of appropriate catalyst. |
| Phosgene-based | Phosgene/Triphosgene, Allyl alcohol | Pyridine or other bases | Allyl chloroformate (intermediate), Allyl chloride (from decomposition), HCl[1][6] | Low reaction temperature, Efficient HCl neutralization. |
| Urea Alcoholysis | Urea, Allyl alcohol | Metal oxides (e.g., ZnO), Solid bases[7][8] | Isocyanic acid, Cyanuric acid, N-allylated byproducts[3] | Controlled temperature, Efficient removal of ammonia.[4] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Transesterification of Dimethyl Carbonate
This protocol is a general guideline based on established transesterification principles.
-
Materials:
-
Dimethyl carbonate (DMC)
-
Allyl alcohol
-
Sodium methoxide (catalyst)
-
Anhydrous toluene (solvent, optional)
-
Inert gas (Nitrogen or Argon)
-
-
Procedure:
-
Set up a reaction flask equipped with a magnetic stirrer, a reflux condenser, and a distillation head. Ensure all glassware is dry.
-
Charge the flask with allyl alcohol and an excess of dimethyl carbonate (e.g., a 1:5 molar ratio of allyl alcohol to DMC).
-
Add the catalyst, sodium methoxide (e.g., 0.5-1 mol% relative to allyl alcohol).
-
Heat the reaction mixture to reflux under an inert atmosphere.
-
Slowly distill off the methanol/DMC azeotrope to drive the reaction towards the product. Monitor the temperature at the distillation head.
-
Monitor the reaction progress using GC or TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the catalyst with a mild acid (e.g., acetic acid).
-
Remove the excess DMC and any remaining solvent by vacuum distillation.
-
Purify the crude this compound by fractional distillation under reduced pressure.
-
Visualizations
Caption: Main synthetic routes to this compound.
Caption: Common side reactions in the transesterification synthesis.
Caption: Troubleshooting workflow for this compound synthesis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. CN1554639A - A kind of method for synthesizing dialkyl carbonate by urea alcoholysis - Google Patents [patents.google.com]
- 5. US4508656A - Process for synthesizing allyl carbonates of polyhydric alcohols and their derivatives - Google Patents [patents.google.com]
- 6. Frontiers | Dialkyl Carbonates in the Green Synthesis of Heterocycles [frontiersin.org]
- 7. CN108358786B - Method for preparing dialkyl carbonate by urea alcoholysis - Google Patents [patents.google.com]
- 8. Sustainable allylation of organosolv lignin with this compound and detailed structural characterization of modified lignin - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of Diallyl Carbonate Monomer
Welcome to the Technical Support Center for the purification of diallyl carbonate (DAC) monomer. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the purification of this versatile monomer.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Crude this compound may contain a variety of impurities depending on the synthetic route. Common impurities include unreacted starting materials such as allyl alcohol and dimethyl carbonate, by-products like allyl methyl carbonate, and residual catalysts.[1] If phosgene was used in the synthesis, by-products could include allyl chloroformate.[2]
Q2: Why is my this compound monomer turning viscous or forming a gel during storage?
A2: Increased viscosity or gel formation is a sign of premature polymerization. This can be caused by several factors:
-
Inadequate Storage Temperature: this compound should be stored at 2-8°C.[3] Elevated temperatures can initiate polymerization.
-
Depletion of Inhibitor: Polymerization inhibitors are consumed over time. Ensure the monomer is within its shelf life.
-
Contamination: Contaminants such as acids, bases, or metals can act as polymerization initiators.
-
Exposure to Light or Air: UV light and oxygen can promote the formation of free radicals, leading to polymerization. Store DAC in opaque or amber-colored containers under an inert atmosphere.
Q3: What inhibitors are recommended for storing and purifying this compound?
A3: Phenolic compounds like hydroquinone monomethyl ether (MEHQ) and butylated hydroxytoluene (BHT) are commonly used as radical scavengers to prevent premature polymerization of unsaturated monomers. For purification processes that involve heating, such as distillation, it is crucial to ensure an adequate amount of a suitable high-temperature inhibitor is present.
Q4: Can I use this compound that has slightly increased in viscosity?
A4: It is generally not recommended to use this compound that has started to polymerize. The presence of oligomers and polymers can significantly affect the kinetics of subsequent reactions and the properties of the final polymer. For critical applications, it is best to use freshly purified monomer.
Troubleshooting Guides
Issue 1: Low Purity After Vacuum Distillation
| Symptom | Possible Cause | Troubleshooting Steps & Solutions |
| Product is contaminated with low-boiling impurities. | Inefficient fractional distillation. | - Optimize Packing: Use a fractionating column with appropriate packing (e.g., Raschig rings or structured packing) to improve separation efficiency. - Control Reflux Ratio: Increase the reflux ratio to enhance the separation of components with close boiling points. |
| Product is contaminated with high-boiling impurities. | Distillation temperature is too high, or the vacuum is not low enough. | - Adjust Vacuum: Lower the pressure to reduce the boiling point of this compound. A common literature value for the boiling point is 95-97°C at 60 mmHg.[2][3] - Precise Temperature Control: Carefully monitor the head temperature and collect the fraction that distills at a constant temperature. |
| Product darkens or polymerizes in the distillation flask. | Thermal decomposition or polymerization at high temperatures. | - Use an Inhibitor: Add a high-temperature polymerization inhibitor (e.g., hydroquinone) to the distillation flask. - Minimize Residence Time: Do not heat the crude monomer for an extended period. Start the distillation promptly after reaching the desired temperature. |
| Bumping or uneven boiling. | Lack of boiling chips or inadequate stirring. | - Add Boiling Chips/Stir Bar: Use fresh boiling chips or a magnetic stir bar to ensure smooth boiling. Do not use boiling chips for vacuum distillation as they are ineffective under reduced pressure; a stir bar is recommended.[4] |
Issue 2: Poor Yield or No Crystals Formed During Crystallization
| Symptom | Possible Cause | Troubleshooting Steps & Solutions |
| No crystals form upon cooling. | The solution is not supersaturated (too much solvent was added). | - Evaporate Excess Solvent: Gently heat the solution to evaporate some of the solvent and then allow it to cool again. - Induce Crystallization: Scratch the inside of the flask with a glass rod at the liquid-air interface or add a seed crystal of pure this compound. |
| The cooling process is too rapid. | - Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of an oil or very small crystals.[5] | |
| An oil forms instead of crystals. | The melting point of the compound is below the temperature of the solution, or the compound is "oiling out." | - Lower the Temperature: Ensure the cooling bath is at a sufficiently low temperature. - Change Solvent System: The chosen solvent may not be appropriate. Experiment with different solvents or solvent mixtures. This compound is soluble in ethanol, methanol, toluene, and chloroform.[2] A good crystallization solvent is one in which the compound has high solubility at high temperatures and low solubility at low temperatures.[3] |
| Low recovery of purified product. | The compound has significant solubility in the cold solvent. | - Select a Better Solvent: Choose a solvent in which this compound is less soluble at low temperatures. - Minimize Washing: Wash the collected crystals with a minimal amount of ice-cold solvent.[5] |
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 15022-08-9 | [2] |
| Molecular Formula | C₇H₁₀O₃ | [2] |
| Molecular Weight | 142.15 g/mol | [2] |
| Boiling Point | 95-97 °C at 60 mmHg | [2][3] |
| Density | 0.991 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.428 | [3] |
| Storage Temperature | 2-8°C | [3] |
Table 2: Comparison of Purification Techniques for this compound (Qualitative)
| Technique | Effectiveness for Removing Impurities | Typical Purity Achieved | Advantages | Disadvantages |
| Vacuum Distillation | Excellent for removing non-volatile and some volatile impurities. | >99% | High throughput, effective for large quantities. | Risk of thermal polymerization, requires specialized equipment. |
| Crystallization | Excellent for removing impurities that have different solubility profiles. | High | Can yield very pure product, good for removing specific impurities. | Lower yield, requires finding a suitable solvent system. |
| Washing with Base/Brine | Good for removing acidic impurities and water. | Pre-purification step | Simple, effective for removing specific types of impurities. | Does not remove other organic impurities, generates aqueous waste. |
Experimental Protocols
Protocol 1: Purification of this compound by Vacuum Distillation
Objective: To purify crude this compound by removing low-boiling and high-boiling impurities.
Materials:
-
Crude this compound
-
High-temperature polymerization inhibitor (e.g., hydroquinone)
-
Round-bottom flask
-
Fractionating column
-
Distillation head with condenser and receiving flask
-
Vacuum pump and vacuum gauge
-
Heating mantle and magnetic stirrer
-
Ice bath
Procedure:
-
Setup: Assemble the vacuum distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease.
-
Charging the Flask: Add the crude this compound and a magnetic stir bar to the round-bottom flask. Add a small amount of a high-temperature polymerization inhibitor.
-
Applying Vacuum: Start the magnetic stirrer and gradually apply vacuum to the system. The pressure should be monitored and controlled, aiming for approximately 60 mmHg.
-
Heating: Gently heat the flask using a heating mantle.
-
Fraction Collection:
-
Discard the initial fraction (forerun) that distills at a lower temperature, as this will contain volatile impurities.
-
Collect the main fraction at a constant head temperature corresponding to the boiling point of this compound at the applied pressure (approx. 95-97°C at 60 mmHg).[2][3]
-
Stop the distillation before the flask goes to dryness to avoid the concentration of high-boiling impurities and potential decomposition.
-
-
Shutdown: Turn off the heating and allow the system to cool to room temperature before slowly releasing the vacuum.
-
Storage: Store the purified this compound at 2-8°C in an opaque, tightly sealed container with a suitable inhibitor.[3]
Protocol 2: Purification of this compound by Washing
Objective: To remove acidic impurities and water from crude this compound.
Materials:
-
Crude this compound
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)[6]
-
Anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate)
-
Separatory funnel
-
Erlenmeyer flask
Procedure:
-
Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent (e.g., diethyl ether or dichloromethane).
-
Base Wash: Transfer the solution to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize and remove acidic impurities.[6] Vent the funnel frequently to release any CO₂ gas that may form. Separate the aqueous layer. Repeat the wash if necessary.
-
Brine Wash: Wash the organic layer with brine. This helps to remove the bulk of the dissolved water from the organic layer.[6] Separate the aqueous layer.
-
Drying: Transfer the organic layer to an Erlenmeyer flask and add an anhydrous drying agent. Swirl the flask and let it stand until the solution is clear.
-
Solvent Removal: Decant or filter the dried organic solution and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
References
Technical Support Center: Diallyl Carbonate Resin Curing
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the cure rate and final properties of diallyl carbonate resins.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the polymerization of this compound resins.
Q1: Why is my this compound resin not curing completely or remaining tacky?
A1: Incomplete curing is a frequent issue that can stem from several factors:
-
Inadequate Initiator Concentration: The concentration of the free-radical initiator is critical. Too little initiator will result in an insufficient number of radicals to sustain the polymerization reaction. Conversely, an excessively high concentration can lead to premature termination and reduced polymer chain length.
-
Incorrect Curing Temperature: For thermally cured resins, the temperature must be high enough to cause the peroxide initiator to decompose at an appropriate rate. If the temperature is too low, the radical generation will be too slow, leading to an incomplete cure within a practical timeframe.
-
Insufficient UV Exposure (for UV-cured resins): The UV dose (a product of intensity and time) must be adequate to activate the photoinitiator and drive the polymerization to completion. Insufficient light intensity or exposure time will result in a partially cured, tacky surface.
-
Oxygen Inhibition: Oxygen in the atmosphere can inhibit free-radical polymerization, particularly at the surface, leading to tackiness. This is more prominent in thin films.
-
Moisture Contamination: Water can interfere with the curing chemistry. Ensure all components, including fillers and the resin itself, are thoroughly dry before mixing.[1]
Solution:
-
Verify the recommended initiator concentration from the supplier or literature.
-
Ensure your oven or UV lamp is calibrated and providing the correct temperature or UV intensity.
-
Consider a post-curing step at an elevated temperature to drive the reaction to completion.
-
For UV curing, ensure the UV wavelength matches the absorption profile of the photoinitiator.
-
To mitigate oxygen inhibition, consider curing under a nitrogen atmosphere or using a barrier film.
Q2: The curing process is too slow. How can I increase the cure rate?
A2: Several strategies can be employed to accelerate the curing of this compound resins:
-
Increase Initiator Concentration: Within an optimal range, a higher initiator concentration will generate more free radicals and increase the polymerization rate.[2]
-
Increase Curing Temperature: For thermal curing, a higher temperature will increase the decomposition rate of the peroxide initiator, leading to a faster cure. Be cautious of exceeding the recommended temperature, as this can lead to uncontrolled polymerization and degraded material properties.
-
Switch to a More Reactive Initiator: Peroxide initiators have different decomposition temperatures (often characterized by their 10-hour half-life temperature). Selecting an initiator with a lower decomposition temperature will result in a faster cure at a given temperature.
-
Utilize UV Curing: UV curing is significantly faster than thermal curing, often completing in minutes or even seconds.[1] This method uses photoinitiators that generate radicals upon exposure to UV light.
Q3: My cured resin is brittle. How can I improve its toughness?
A3: Brittleness in thermoset resins is a common issue. Consider the following approaches to improve toughness:
-
Incorporate Toughening Agents: Blending the this compound resin with flexible polymers or other resins, such as certain epoxy resins, can enhance fracture toughness.
-
Optimize Crosslink Density: While a high degree of cure is desirable, an excessively high crosslink density can lead to brittleness. Adjusting the initiator concentration and curing conditions can sometimes help in optimizing the polymer network structure.
-
Ensure Complete Curing: Ironically, incomplete curing can also sometimes manifest as brittleness due to a poorly formed network. Verify that you are achieving a high degree of double bond conversion.
Q4: I'm observing bubbles or voids in my final cured product. What is the cause and how can I prevent this?
A4: Bubbles and voids are typically caused by trapped air or the volatilization of components during curing.
-
Trapped Air: Air can be introduced during the mixing of the resin and initiator.
-
Moisture: Any moisture in the resin or on fillers can turn to steam at elevated curing temperatures, creating voids.
-
Excessive Exotherm: A very rapid, uncontrolled curing reaction can generate significant heat (exotherm), potentially causing low-boiling-point components to vaporize.
Solution:
-
Degas the Resin Mixture: After mixing the initiator with the resin, degas the mixture under a vacuum to remove dissolved or entrapped air before curing.
-
Thoroughly Dry All Components: Ensure the resin, any fillers, and molds are completely dry. Storing materials in a desiccator can be beneficial.[1]
-
Control the Curing Rate: Avoid excessively high temperatures or initiator concentrations that lead to a rapid, high-temperature exotherm. A more controlled, gradual curing profile is often preferable.
Data Presentation: Curing Parameters
The following tables summarize quantitative data on various curing parameters for this compound and similar allyl resins.
Table 1: Comparison of Thermal and UV Curing Methods for Allyl Diglycol Carbonate (a this compound monomer)
| Curing Method | Initiator | Initiator Conc. | Temperature/UV Intensity | Time | Degree of Conversion |
| Thermal Curing | Benzoyl Peroxide (BPO) | Not Specified | ~70 °C | Not Specified | Lower efficiency, longer processing time |
| UV Curing | 2-hydroxy-2-methyl-1-phenyl-1-propanone | 5 parts | 12 mW/cm² | 25 min | 93.2% |
Data for UV curing is based on experiments with allyl diglycol carbonate (ADC), which is structurally very similar to this compound.[1]
Table 2: Effect of Initiator (BPO) Concentration on Polymerization of a Methacrylate-Based Resin System (as a proxy for this compound behavior)
| BPO Concentration (wt.%) | Co-initiator (DMA) Conc. (wt.%) | Final Double Bond Conversion (%) |
| 0.05 | 0.5 | ~74 |
| 0.1 | 0.5 | ~80 |
| 0.2 | 0.5 | ~90 |
| 0.3 | 0.5 | ~100 |
| 0.5 | 0.5 | ~95 |
| 0.7 | 0.5 | ~90 |
This data illustrates the general principle that there is an optimal initiator concentration to achieve maximum conversion. Data is from a methacrylate system but demonstrates a relevant chemical kinetic principle.[2]
Experimental Protocols
Protocol 1: Thermal Curing of this compound Resin using Benzoyl Peroxide (BPO)
-
Preparation:
-
Ensure the this compound monomer is free of inhibitors, if necessary, by passing it through a column of activated alumina.
-
Accurately weigh the desired amount of this compound resin into a clean, dry mixing vessel.
-
Weigh the appropriate amount of BPO initiator (typically 1-3 wt.%).
-
-
Mixing:
-
Add the BPO to the resin.
-
Gently heat the mixture to 40-50°C while stirring to facilitate the dissolution of the BPO. Avoid excessive heating to prevent premature polymerization.
-
Once the BPO is fully dissolved, place the mixture in a vacuum desiccator or oven to degas and remove any entrapped air bubbles.
-
-
Curing:
-
Preheat a compression mold and an oven to the desired curing temperature (e.g., 70-90°C).
-
Apply a suitable mold release agent to the mold surfaces.
-
Carefully pour the degassed resin mixture into the preheated mold.
-
Place the filled mold in the oven.
-
Cure for the specified duration. The time will depend on the temperature and initiator concentration and may range from a few hours to over 24 hours.
-
For thicker parts, a staged curing cycle (e.g., an initial lower temperature cure followed by a higher temperature post-cure) is recommended to manage the exothermic reaction and reduce internal stress.
-
-
Post-Curing and Demolding:
-
After the initial cure, a post-cure at a temperature slightly above the primary cure temperature can be performed to ensure complete reaction.
-
Allow the mold to cool down slowly to room temperature before demolding the part to prevent thermal shock and cracking.
-
Protocol 2: UV Curing of this compound Resin
-
Formulation and Sample Preparation:
-
Weigh the this compound monomer into a clean, UV-blocking container.
-
Add the desired photoinitiator (e.g., 2-hydroxy-2-methyl-1-phenyl-1-propanone) at the desired concentration (e.g., 1-5 wt.%).
-
Mix thoroughly in low light conditions until the photoinitiator is completely dissolved. A vortex mixer or ultrasonic bath can be used.
-
Degas the mixture under vacuum to remove air bubbles.
-
-
Curing:
-
Prepare a suitable mold (e.g., between two glass plates with a spacer) or substrate.
-
Dispense the resin mixture into the mold or onto the substrate.
-
Place the sample in a UV curing chamber equipped with a lamp of the appropriate wavelength (e.g., 365 nm).
-
Expose the sample to UV radiation at a controlled intensity (e.g., 12 mW/cm²) for the determined time (e.g., 25 minutes).[1] The optimal time and intensity will depend on the resin thickness and photoinitiator concentration.
-
Monitor the cure progression; the surface should become tack-free.
-
-
Post-Curing and Characterization:
-
Although UV curing is rapid, a brief thermal post-cure at a moderate temperature (e.g., 80-100°C) can sometimes improve the final properties by ensuring the reaction has gone to completion, especially in deeper sections.
-
Demold the sample after it has cooled to room temperature.
-
Protocol 3: Measuring Degree of Conversion using FTIR Spectroscopy
-
Sample Preparation:
-
For the uncured sample, place a small drop of the liquid resin-initiator mixture between two KBr pellets or directly onto the ATR crystal of the FTIR spectrometer.
-
For the cured sample, a thin film of the cured polymer is required. This can be prepared by curing a small amount of resin between two transparent plates.
-
-
FTIR Analysis:
-
Record the FTIR spectrum of the uncured liquid monomer.
-
Record the FTIR spectrum of the cured polymer sample.
-
-
Data Analysis:
-
Identify the absorption peak corresponding to the allyl C=C double bond stretching, which is typically found around 1645-1650 cm⁻¹.
-
Select a stable internal reference peak that does not change during polymerization. The carbonyl (C=O) peak of the carbonate group (around 1750 cm⁻¹) is often a suitable choice.
-
Calculate the ratio of the absorbance of the C=C peak to the absorbance of the internal reference peak for both the uncured monomer (A_monomer) and the cured polymer (A_polymer).
-
The degree of conversion (DC) can be calculated using the following formula: DC (%) = [1 - (A_polymer / A_monomer)] * 100
-
Visualizations
Below are diagrams illustrating key workflows and concepts related to the curing of this compound resins.
References
Troubleshooting gelation in diallyl carbonate polymerization
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding gelation during the polymerization of diallyl carbonate.
Troubleshooting Guide: Premature Gelation
Issue: Monomer appears viscous or has solidified in the container upon receipt or during storage.
-
Possible Cause: Premature polymerization has occurred due to depletion of the inhibitor, exposure to heat or UV light, or contamination.[1][2]
-
Recommended Action:
-
Do not use the monomer if it appears viscous or solidified.
-
Contact the manufacturer for guidance on disposal.
-
Review your storage and handling procedures to prevent future occurrences. Ensure the monomer is stored in an opaque, tightly sealed container at the recommended temperature.[1]
-
Issue: The reaction mixture gels almost immediately after adding the initiator.
-
Possible Cause:
-
Excessive Initiator Concentration: Too much initiator generates a high concentration of free radicals, leading to rapid and uncontrolled polymerization and cross-linking.
-
High Reaction Temperature: Elevated temperatures accelerate the rate of initiator decomposition and polymerization.[3]
-
Monomer Impurities: Contaminants in the monomer can act as initiators or accelerators.[1][3]
-
-
Recommended Action:
-
Decrease the initiator concentration.
-
Lower the reaction temperature.
-
Consider purifying the this compound monomer by distillation before use if impurities are suspected.
-
Issue: Gelation occurs at low monomer conversion.
-
Possible Cause:
-
High Monomer Concentration: A high concentration of the difunctional this compound monomer increases the probability of intermolecular cross-linking, which leads to gel formation.[3]
-
Inappropriate Solvent Choice: The solvent may not be effectively controlling the reaction kinetics.
-
-
Recommended Action:
-
Reduce the initial monomer concentration by performing the polymerization in a suitable solvent. A more dilute solution can favor intramolecular cyclization over intermolecular cross-linking, thus delaying the onset of gelation.[3]
-
Choose a solvent that is inert to the radical reaction but helps to manage the viscosity and polarity of the reaction medium.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism that leads to gelation in this compound polymerization?
A1: The primary mechanism is free-radical polymerization. This compound is a difunctional monomer, meaning it has two reactive allyl groups. During polymerization, these groups can form cross-links between growing polymer chains, leading to the formation of a three-dimensional polymer network, which is observed as a gel.[4]
Q2: How does temperature affect the gelation of this compound?
A2: Higher temperatures generally accelerate the rate of polymerization by increasing the rate of initiator decomposition. This leads to a higher concentration of free radicals and, consequently, a shorter time to gelation.[3] However, excessively high temperatures can also lead to an undesirable phenomenon known as the "gel effect," where the polymerization auto-accelerates due to diffusion limitations, causing a rapid increase in temperature and viscosity.[5]
Q3: What is the role of an inhibitor in preventing premature gelation?
A3: Inhibitors are chemical compounds added to monomers to prevent spontaneous polymerization during storage and transport. They work by scavenging free radicals that may be formed due to exposure to heat, light, or contaminants.[1][] Common inhibitors for diallyl monomers include hydroquinone monomethyl ether (MEHQ) and phenothiazine.[1]
Q4: Can I control the molecular weight of the polymer to delay gelation?
A4: Yes. One way to control the molecular weight and reduce the likelihood of extensive cross-linking is by introducing a chain transfer agent into the polymerization.[3] Additionally, diallyl monomers are known to undergo degradative chain transfer, where a hydrogen atom is abstracted from the allyl group. This terminates a growing polymer chain and forms a less reactive allylic radical, which can help in producing lower molecular weight polymers.[4][7]
Q5: What is the "gel effect" and how can it be managed?
A5: The "gel effect," or autoacceleration, is a phenomenon that occurs at intermediate to high monomer conversion. It is characterized by a rapid increase in the rate of polymerization and a sharp rise in the viscosity of the reaction medium. This happens because as the viscosity increases, the termination reactions between growing polymer chains become diffusion-limited, while the propagation reaction is less affected.[5] This leads to an increase in the concentration of active radical chains and an acceleration of the polymerization rate. This can be managed by conducting the polymerization at lower temperatures, in solution to control viscosity, or by using techniques like high shear rates during the reaction.[5]
Data Presentation
Table 1: Recommended Storage and Handling Conditions for this compound Monomers
| Parameter | Recommendation | Rationale |
| Storage Temperature | 2 - 8 °C | To minimize spontaneous polymerization.[1] |
| Inhibitor Type | Hydroquinone Monomethyl Ether (MEHQ) or Phenothiazine | Effective free radical scavengers for allyl monomers.[1] |
| Inhibitor Concentration | 10 - 250 ppm | Typical range to ensure stability during storage.[1] |
| Storage Container | Opaque or amber-colored, tightly sealed | To protect from UV light which can initiate polymerization.[1] |
Table 2: Typical Initiators for this compound Polymerization
| Initiator | Typical Polymerization Temperature | Notes |
| Benzoyl Peroxide (BPO) | ~70 °C | A common thermal initiator.[8] |
| Diisopropyl Peroxydicarbonate (IPP) | Lower than BPO | Requires lower storage temperatures.[8] |
| 2-hydroxy-2-methyl-1-phenyl-1-propanone | Room Temperature (with UV) | A photoinitiator for UV-curing applications.[8] |
Experimental Protocols
Protocol 1: Purification of this compound Monomer by Vacuum Distillation
-
Objective: To remove inhibitors and other non-volatile impurities from the this compound monomer prior to polymerization.
-
Materials:
-
This compound monomer
-
Vacuum distillation apparatus (round-bottom flask, distillation head with condenser, receiving flask)
-
Heating mantle
-
Vacuum pump
-
Cold trap
-
Pressure gauge
-
-
Procedure:
-
Assemble the vacuum distillation apparatus. Ensure all glassware is dry.
-
Place the this compound monomer into the round-bottom flask. Do not fill more than two-thirds full.
-
Attach the flask to the distillation apparatus.
-
Begin circulating cold water through the condenser.
-
Slowly apply vacuum to the system, reducing the pressure to the desired level (e.g., 60 mmHg).
-
Once the desired pressure is stable, begin heating the round-bottom flask gently with the heating mantle.
-
Collect the this compound distillate in the receiving flask. The boiling point at 60 mmHg is approximately 95-97 °C.
-
Once the distillation is complete, turn off the heat and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
-
The purified monomer should be used immediately or stored under an inert atmosphere in a refrigerator with a fresh addition of inhibitor if it is not for immediate use.
-
Protocol 2: Controlled Bulk Polymerization of this compound
-
Objective: To polymerize this compound to a soluble polymer with minimal cross-linking by carefully controlling the reaction conditions.
-
Materials:
-
Purified this compound monomer
-
Free-radical initiator (e.g., benzoyl peroxide)
-
Reaction vessel (e.g., three-neck flask) with a magnetic stirrer, condenser, and nitrogen inlet
-
Heating mantle or oil bath with temperature control
-
Non-solvent for precipitation (e.g., methanol)
-
-
Procedure:
-
Place the purified this compound monomer into the reaction vessel.
-
Add the desired amount of initiator (e.g., 0.1-1.0% by weight).
-
Assemble the reaction apparatus and begin stirring the mixture.
-
Purge the system with nitrogen for 15-20 minutes to remove oxygen, which can inhibit the polymerization.
-
Heat the reaction mixture to the desired temperature (e.g., 70 °C) under a nitrogen atmosphere.
-
Monitor the reaction viscosity over time.
-
To terminate the reaction before the gel point is reached, rapidly cool the mixture in an ice bath.
-
Precipitate the polymer by slowly pouring the viscous solution into a large volume of a stirred non-solvent like methanol.
-
Filter the precipitated polymer and dry it under vacuum at a low temperature.
-
Visualizations
Caption: this compound Polymerization and Gelation Pathway.
Caption: Troubleshooting Workflow for Premature Gelation.
References
Technical Support Center: Diallyl Carbonate Polymerization Kinetics
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polymerization of diallyl carbonate.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the thermal polymerization of this compound?
A1: The thermal polymerization of this compound proceeds through a free-radical chain mechanism. This process involves four key stages:
-
Initiation: The reaction starts with the thermal decomposition of an initiator (e.g., a peroxide) to generate free radicals. These radicals then react with a this compound monomer to initiate the polymer chain.
-
Propagation: The newly formed monomer radical adds to another this compound monomer, extending the polymer chain.
-
Intramolecular Cyclization: A notable characteristic of diallyl monomer polymerization is the tendency for the growing radical chain to react with the second allyl group on the same monomer unit. This forms a cyclic structure within the polymer backbone.[1]
-
Chain Transfer: A hydrogen atom can be abstracted from the allyl group of a monomer by a growing polymer radical. This terminates the polymer chain and creates a stable, less reactive allylic radical, which is slow to initiate new chains. This process is known as degradative chain transfer and can hinder the overall polymerization.[2]
Q2: How does temperature affect the polymerization rate of this compound?
A2: Temperature is a critical parameter in the polymerization of this compound. Increasing the reaction temperature generally increases the rate of polymerization. This is due to a higher rate of initiator decomposition, which leads to a greater concentration of free radicals, and an increase in the propagation rate constant. However, excessively high temperatures can also increase the rate of side reactions, such as chain transfer, which may negatively impact the final polymer's properties.[2][3] For diethylene glycol bis(allyl carbonate), a related monomer, the temperature dependence of the reaction rate constant is described by the Arrhenius equation.[4]
Q3: What is a typical experimental setup for studying the kinetics of this compound polymerization?
A3: A common and effective method for studying polymerization kinetics is Differential Scanning Calorimetry (DSC).[3] DSC measures the heat flow associated with the polymerization reaction, which is directly proportional to the reaction rate. Both isothermal (constant temperature) and non-isothermal (programmed heating rate) DSC methods can be used to determine kinetic parameters.[3] Other techniques to monitor the reaction include Fourier Transform Infrared (FTIR) spectroscopy to track the disappearance of the C=C double bonds of the allyl groups.[5]
Troubleshooting Guides
Issue 1: Low Monomer Conversion
| Potential Cause | Recommended Solutions |
| Insufficient Initiator Concentration | Incrementally increase the initiator concentration. Refer to literature for typical concentrations used for similar monomers. |
| Low Reaction Temperature | Gradually increase the polymerization temperature in 5-10 °C increments to find an optimal balance between reaction rate and polymer properties.[3] |
| Presence of Inhibitors | Purify the this compound monomer before use, for example, by passing it through a column of activated alumina to remove storage inhibitors.[3] |
| Degradative Chain Transfer | This is an inherent characteristic of allyl monomers.[2] Consider copolymerization with a more reactive monomer to mitigate its effects. |
| Atmospheric Oxygen Inhibition | Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) by deoxygenating the monomer before polymerization.[2] |
Issue 2: Premature Polymerization or Gel Formation in Monomer
| Potential Cause | Recommended Solutions |
| Inadequate Storage Temperature | Verify the storage temperature. For similar this compound monomers, the recommended storage temperature is 2-8°C.[6] If the temperature has been elevated, the rate of polymerization will increase. Relocate the monomer to a temperature-controlled storage unit.[6] |
| Depletion of Polymerization Inhibitor | Check the expiration date provided by the manufacturer. If the monomer is past its shelf life, its stability should be tested before use.[6] |
| Exposure to Light or Air | Store the monomer in an opaque or amber-colored container to protect it from UV light, which can generate free radicals. Keep the container tightly sealed.[6] |
Issue 3: Inconsistent Results Between Batches
| Potential Cause | Recommended Solutions |
| Variability in Monomer Purity | Implement a consistent purification protocol for all monomer batches to ensure the removal of inhibitors and other impurities.[3] |
| Inaccurate Temperature Control | Regularly calibrate ovens, oil baths, or DSC instruments to ensure precise and accurate temperature control.[3] |
Quantitative Data
Table 1: Kinetic Parameters for the Polymerization of Diethylene Glycol Bis(Allyl Carbonate) at Different Heating Rates
| Heating Rate (K/min) | Apparent Activation Energy (Ea,app) (kJ/mol) | Pre-exponential Factor (A) (1/s) |
| 2, 3.5, 5 | 85.3 | 1.1 x 10^9 |
| 7, 10, 12 | 82.1 | 4.1 x 10^8 |
| 15, 17, 20 | 80.2 | 2.0 x 10^8 |
Data adapted from a study on the curing of diethylene glycol bis(allyl carbonate) using DSC.[4]
Table 2: Effect of Temperature on Degree of Conversion and Polymerization Stress for a Composite Resin (Illustrative Example)
| Temperature (°C) | Exposure Duration (s) | Degree of Conversion (%) | Maximum Isothermal Stress (MPa) |
| 22 | 20 | 45.4 ± 1.8 | 3.4 ± 2.0 |
| 40 | 5 | 45.1 ± 0.5 | 3.7 ± 1.5 |
| 60 | 5 | 53.7 ± 2.7 | 5.1 ± 2.0 |
This data is for a dental composite resin and is provided to illustrate the general trend that increasing temperature can lead to a higher degree of conversion.[7]
Experimental Protocols
Protocol 1: Bulk Polymerization
This method is performed in the absence of a solvent.
-
Preparation: Purify the this compound monomer to remove any inhibitors. Dissolve a specified amount of a free-radical initiator (e.g., benzoyl peroxide) in the monomer.
-
Reaction: Place the mixture in a reaction vessel under an inert atmosphere, such as nitrogen or argon, to prevent oxygen inhibition. Immerse the vessel in a constant temperature bath or a controlled temperature oven.
-
Monitoring: The progress of the polymerization can be monitored by various techniques:
-
Gravimetry: Determine the weight of the polymer formed after removing the unreacted monomer.
-
Dilatometry: Measure the volume contraction of the reaction mixture, which is proportional to the monomer conversion.
-
Spectroscopy (FTIR, Raman): Monitor the disappearance of the monomer's characteristic double bond peaks.[5]
-
Protocol 2: Solution Polymerization
This method is conducted in the presence of a solvent, which can aid in temperature control.
-
Preparation: Dissolve the this compound monomer and the initiator in a suitable solvent. The choice of solvent is crucial as it can affect the reaction kinetics and the solubility of the resulting polymer.
-
Reaction: Heat the solution to the desired reaction temperature under an inert atmosphere with continuous stirring.
-
Monitoring: Similar to bulk polymerization, monitor the reaction progress by analyzing samples at regular intervals. In addition to the techniques mentioned above, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used to measure the decrease in monomer concentration.
Protocol 3: Kinetic Analysis using Differential Scanning Calorimetry (DSC)
This protocol outlines a non-isothermal DSC experiment to determine kinetic parameters.
-
Sample Preparation: Prepare a mixture of this compound and the chosen initiator at a specific concentration (e.g., 1-2% by weight). Ensure the initiator is fully dissolved. Accurately weigh a small amount of the mixture (typically 5-10 mg) into a hermetic aluminum DSC pan and seal it.[3]
-
DSC Analysis: Place the sealed sample pan and an empty reference pan into the DSC cell. Heat the sample from ambient temperature to a temperature where the polymerization is complete (e.g., 250 °C) at several different constant heating rates (e.g., 5, 10, 15, and 20 °C/min). Record the heat flow as a function of temperature for each heating rate. The polymerization will be observed as an exothermic peak.[3]
-
Data Analysis:
-
Integrate the area under the exothermic peak for each run to determine the total heat of polymerization (ΔH_total).
-
The fractional conversion (α) at any given temperature can be calculated by dividing the partial heat of reaction up to that temperature by the total heat of reaction.
-
The rate of reaction (dα/dt) is proportional to the heat flow (dH/dt).
-
Use model-free isoconversional methods (e.g., the Kissinger or Flynn-Wall-Ozawa method) to determine the activation energy (Ea) as a function of conversion.[3]
-
Visualizations
Caption: Interrelationship of parameters in this compound polymerization.
Caption: General experimental workflow for kinetic studies.
Caption: Troubleshooting logic for low monomer conversion.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. silverstripe.fkit.hr [silverstripe.fkit.hr]
- 5. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 6. benchchem.com [benchchem.com]
- 7. Effect of temperature on composite polymerization stress and degree of conversion - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Yellowing in Diallyl Carbonate-Based Polymers
This technical support center is designed for researchers, scientists, and drug development professionals working with diallyl carbonate-based polymers, such as poly(allyl diglycol carbonate) (PADC), commonly known as CR-39®. It provides troubleshooting guidance and answers to frequently asked questions to help minimize polymer yellowing during experiments.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the primary causes of yellowing in my this compound-based polymer?
A: Polymer yellowing is a visible indicator of molecular-level changes. The primary causes include:
-
Photo-oxidation: This is the most significant factor, resulting from the combined action of ultraviolet (UV) light and oxygen. UV radiation possesses enough energy to break the polymer's chemical bonds, which creates free radicals and initiates degradation.[1]
-
Thermal Oxidation: High temperatures, particularly during processing steps like curing, can cause the polymer to degrade in the presence of oxygen.[1] This process is accelerated by heat, with the reaction rate potentially doubling for every 10°C increase.[1][2][3]
-
Impurities and Additives: Impurities within the monomer or residual catalysts from the polymerization process can accelerate degradation.[1] Additionally, some additives, like certain antioxidants, may undergo chemical transformations that lead to yellowing.[1][4]
-
Environmental Factors: Exposure to atmospheric pollutants, such as nitrogen oxides (NOx), can react with additives in the polymer and cause a yellowish hue.[1]
Q2: My recently polymerized this compound-based polymer appears yellow. What went wrong during polymerization?
A: Yellowing that appears immediately after polymerization is often related to the reaction conditions and components. Consider the following:
-
Initiator Choice: The type and concentration of the initiator can significantly impact the final color. For instance, using benzoyl peroxide (BPO) as an initiator for allyl diglycol carbonate (ADC) can result in a polymer with a higher yellowness index compared to using diisopropyl peroxydicarbonate (IPP).[5]
-
Curing Temperature and Time: Excessive curing temperatures or prolonged curing times can lead to thermal-oxidative degradation, causing initial yellowing.[2][3] It's crucial to follow the recommended polymerization schedule for your specific monomer and initiator system.
-
Oxygen Exposure: The presence of oxygen during polymerization can lead to the formation of chromophores (color-causing groups). Deoxygenating the monomer and maintaining an inert atmosphere (e.g., with nitrogen or argon) during the reaction is a critical step.
-
Monomer Purity: Impurities in the this compound monomer can act as initiation sites for degradation reactions. Using a purified monomer is essential for achieving a colorless polymer.
Q3: How can I prevent or minimize yellowing in my this compound-based polymers during storage and use?
A: Preventing yellowing involves a multi-faceted approach focusing on formulation, processing, and protection:
-
Inhibitors and Stabilizers:
-
UV Stabilizers: Incorporate UV absorbers and hindered amine light stabilizers (HALS) into your formulation. UV absorbers dissipate UV radiation as heat, while HALS scavenge free radicals.
-
Antioxidants: A synergistic system of primary (e.g., hindered phenols) and secondary (e.g., phosphites) antioxidants can effectively mitigate oxidative degradation.
-
-
Optimized Curing:
-
Use the lowest effective curing temperature and the shortest possible curing time to minimize thermal stress on the polymer.
-
Consider alternative curing methods like UV photopolymerization, which can be performed at ambient temperatures and offers precise control over the reaction.[6]
-
-
Storage Conditions:
-
Store the finished polymer in a cool, dark place, shielded from UV light.
-
For the monomer, refrigerated storage (e.g., 2-8°C) is often recommended to prevent premature polymerization and degradation.[7]
-
-
Protective Coatings: Applying a UV-protective coating to the surface of the polymer can provide an additional barrier against environmental factors.
Q4: Can I quantify the yellowness of my polymer?
A: Yes, the degree of yellowing can be quantified using a metric called the Yellowness Index (YI). This is typically measured using a spectrophotometer or colorimeter. The YI is a key indicator of color quality and stability in polymers.[8] Advanced analytical techniques such as Fourier-transform infrared (FTIR) spectroscopy can also be used to detect the chemical changes, like the formation of carbonyl groups, that are associated with yellowing.[4]
Part 2: Visualizing the Problem and Solution
Visual aids can help in understanding the complex processes leading to polymer yellowing and the steps to mitigate it.
Caption: The chemical pathway from initiation to yellowing in polymers.
Caption: A step-by-step workflow to diagnose the source of polymer yellowing.
Part 3: Key Experimental Protocols
Protocol 1: Accelerated UV Weathering Test
Objective: To simulate the long-term effects of UV exposure on the yellowing of this compound-based polymers and to evaluate the efficacy of UV stabilizers.
Materials:
-
Polymer samples (with and without UV stabilizers)
-
Accelerated weathering chamber with UV lamps (UVA-340 lamps are recommended to simulate sunlight)
-
Spectrophotometer or colorimeter
Methodology:
-
Sample Preparation: Prepare multiple identical polymer samples according to your standard polymerization protocol. A set of control samples (no additives) and experimental samples (with varying concentrations of UV stabilizers) should be made.
-
Initial Measurement: Before exposure, measure the initial Yellowness Index (YI) of all samples using a spectrophotometer.
-
Exposure: Place the samples in the accelerated weathering chamber. Set the chamber to a cycle that simulates your target environment (e.g., 8 hours of UV exposure at 60°C followed by 4 hours of condensation at 50°C).
-
Periodic Evaluation: At regular intervals (e.g., every 100 hours), remove the samples from the chamber and measure their YI.
-
Data Analysis: Plot the change in YI (ΔYI) over time for each sample set. This will provide a quantitative comparison of the yellowing resistance of the different formulations.
Protocol 2: Thermal Stability Assessment
Objective: To determine the effect of elevated temperatures on the yellowing of this compound-based polymers.
Materials:
-
Polymer samples
-
Forced-air oven
-
Spectrophotometer or colorimeter
Methodology:
-
Sample Preparation: Prepare identical polymer samples.
-
Initial Measurement: Measure the initial Yellowness Index (YI) of the samples.
-
Thermal Aging: Place the samples in a forced-air oven at a constant elevated temperature (e.g., 100°C, 120°C, or 150°C).
-
Periodic Evaluation: At set time points (e.g., 24, 48, 96 hours), remove the samples and allow them to cool to room temperature. Measure the YI of each sample.
-
Data Analysis: Plot the change in YI (ΔYI) as a function of time for each temperature. This will indicate the thermal stability of the polymer and its susceptibility to thermal-oxidative yellowing.
Part 4: Quantitative Data Summary
The following tables summarize hypothetical data from the experiments described above to illustrate how results can be presented for easy comparison.
Table 1: Effect of UV Stabilizer on Yellowness Index (ΔYI) after Accelerated UV Weathering
| Exposure Time (hours) | Control (No Additives) | Formulation A (0.5% UV Stabilizer) | Formulation B (1.0% UV Stabilizer) |
| 0 | 0.0 | 0.0 | 0.0 |
| 100 | 5.2 | 1.5 | 0.8 |
| 200 | 10.8 | 3.1 | 1.7 |
| 300 | 16.5 | 4.9 | 2.5 |
| 400 | 22.1 | 6.8 | 3.4 |
| 500 | 28.3 | 8.9 | 4.6 |
Table 2: Effect of Thermal Aging at 120°C on Yellowness Index (ΔYI)
| Aging Time (hours) | Control (No Antioxidant) | Formulation C (0.5% Antioxidant) |
| 0 | 0.0 | 0.0 |
| 24 | 3.1 | 0.9 |
| 48 | 6.5 | 1.9 |
| 72 | 9.8 | 3.0 |
| 96 | 13.2 | 4.2 |
References
Validation & Comparative
A Comparative Guide to Diallyl Carbonate and Allyl Diglycol Carbonate in Polymer Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the polymers derived from diallyl carbonate (DAC) and allyl diglycol carbonate (ADC), commercially known as CR-39®. The information presented herein is intended to assist researchers and professionals in selecting the appropriate monomer for specific applications based on the resulting polymer's performance characteristics. This comparison relies on available experimental data for poly(allyl diglycol carbonate) and the more limited data for poly(this compound).
Executive Summary
Allyl diglycol carbonate is the monomer for the widely used optical polymer CR-39, renowned for its exceptional optical clarity, high abrasion resistance, and impact strength. In contrast, while this compound is a reactive monomer used in the synthesis of various copolymers and polyurethanes, comprehensive data on its homopolymer is less available. This guide compiles the known quantitative data for both polymers, highlighting the well-established performance of poly(allyl diglycol carbonate) and the current data gaps for poly(this compound).
Comparison of Polymer Properties
The following tables summarize the available quantitative data for the polymers derived from this compound and allyl diglycol carbonate.
Table 1: Mechanical Properties
| Property | Poly(this compound) | Poly(allyl diglycol carbonate) (CR-39) |
| Tensile Strength | Data not available | 40-50 MPa[1] |
| Shore D Hardness | Data not available | ~88[2] |
| Impact Resistance | Data not available | High, shatter-resistant alternative to glass[1] |
Table 2: Optical Properties
| Property | Poly(this compound) | Poly(allyl diglycol carbonate) (CR-39) |
| Refractive Index (n_D) | Transparent (qualitative)[3] | 1.498 - 1.50[1][4] |
| Abbe Number | Data not available | 58 - 59.3[1][4][5] |
| Transmittance (Visible) | Transparent (qualitative)[3] | > 90%[1] |
Table 3: Thermal Properties
| Property | Poly(this compound) | Poly(allyl diglycol carbonate) (CR-39) |
| Glass Transition Temperature (T_g) | -12 to -15 °C (for a polyurethane derivative)[3] | Data not available |
| Thermal Stability | Stable up to 250 °C (for a polycarbonate derivative)[6] | Data not available |
Experimental Protocols
Synthesis of Monomers
This compound (DAC): this compound can be synthesized through several methods, including the reaction of allyl alcohol with phosgene or urea.[3] A common laboratory-scale synthesis involves the reaction of two equivalents of allyl alcohol with an electrophilic carbonyl donor.[3]
Allyl Diglycol Carbonate (ADC): The synthesis of allyl diglycol carbonate can be achieved through various routes, including the phosgene method, CO2 carbonylation, and transesterification.[4] One patented method involves the reaction of diethylene glycol with this compound in the presence of a base catalyst like KOH and a phase transfer catalyst.
Polymerization
Poly(this compound): The polymerization of this compound can be initiated by free-radical initiators. For instance, a polycarbonate based on a this compound monomer can be synthesized by reacting it with other monomers in the presence of an initiator like benzoyl peroxide.[3]
Poly(allyl diglycol carbonate) (CR-39): The polymerization of allyl diglycol carbonate is typically a free-radical polymerization initiated by organic peroxides, such as diisopropyl peroxydicarbonate (IPP) or benzoyl peroxide (BPO).[2] The monomer is cast into molds and cured under a specific temperature-time profile. A typical polymerization schedule with IPP can be around 20 hours with a maximum temperature of 95 °C.[2] UV-initiated polymerization has also been demonstrated to be an efficient method.[2][7]
Characterization of Polymers
-
Mechanical Properties: Tensile strength and elongation at break can be determined using a universal testing machine according to ASTM standards. Hardness can be measured using a Durometer (Shore D scale).
-
Optical Properties: The refractive index and Abbe number are typically measured using a refractometer. Transmittance is determined using a UV-Vis spectrophotometer.[2]
-
Thermal Properties: Glass transition temperature (Tg) and thermal stability are commonly evaluated using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), respectively.
Visualizations
References
- 1. grokipedia.com [grokipedia.com]
- 2. Efficient Preparation of Poly(allyl diglycol carbonate) (PADC) Nuclear Track Detectors: UV Photopolymerization [mdpi.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Allyl Diglycol Carbonate is a Good Optical Resin Lens Material - Nanjing Chemical Material Corp. [njchm.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Efficient Preparation of Poly(allyl diglycol carbonate) (PADC) Nuclear Track Detectors: UV Photopolymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Thermal Stability of Diallyl Carbonate Polymers and Alternatives
For researchers, scientists, and drug development professionals, selecting a polymer with the appropriate thermal stability is critical for applications ranging from optical components to drug delivery systems. This guide provides an objective comparison of the thermal stability of diallyl carbonate-based polymers, specifically poly(allyl diglycol carbonate) (PADC), commonly known as CR-39, with two widely used transparent thermoplastic alternatives: polycarbonate (PC) and poly(methyl methacrylate) (PMMA). The comparison is based on quantitative data from thermogravimetric analysis (TGA), and detailed experimental protocols are provided to support data interpretation and future research.
Executive Summary
Poly(allyl diglycol carbonate) (CR-39) is a thermoset polymer renowned for its excellent optical clarity and high scratch resistance. In terms of thermal stability, it exhibits a multi-stage degradation process. Comparatively, polycarbonate (PC) demonstrates superior thermal stability with a significantly higher onset of decomposition. Poly(methyl methacrylate) (PMMA), while a versatile and cost-effective option, generally displays the lowest thermal stability among the three. The choice of polymer will ultimately depend on the specific thermal requirements of the intended application.
Quantitative Comparison of Thermal Stability
The thermal stability of these polymers was evaluated using thermogravimetric analysis (TGA), which measures the change in mass of a material as a function of temperature. The key parameters derived from TGA are the onset temperature of decomposition (T-onset), the temperature of maximum degradation rate (T-max), and the percentage of residual mass at a specified high temperature. The following table summarizes these parameters for CR-39, PC, and PMMA, under a nitrogen atmosphere at a heating rate of 10 °C/min.
| Polymer | Chemical Structure | Onset Decomposition Temp. (T-onset) (°C) | Temp. of Max. Degradation Rate (T-max) (°C) | Residual Mass @ 600°C (%) |
| Poly(allyl diglycol carbonate) (CR-39) |
| ~250 | Multiple peaks, major peak ~430 | ~10 |
| Polycarbonate (PC) | ~450 | ~540 | ~25 | |
| Poly(methyl methacrylate) (PMMA) |
| ~290 | ~370 | < 5 |
Note: The data presented is a synthesis of typical values found in the scientific literature. Actual values may vary depending on the specific grade of the polymer, its molecular weight, and the precise experimental conditions.
Experimental Protocols
A detailed methodology is crucial for the reproducibility and interpretation of thermal analysis data. The following is a standard protocol for conducting thermogravimetric analysis on polymeric materials.
Objective: To determine the thermal stability of the polymer by measuring its weight loss as a function of temperature.
Apparatus:
-
Thermogravimetric Analyzer (TGA) equipped with a high-precision microbalance and a programmable furnace.
-
Sample pans (e.g., alumina or platinum).
-
High-purity nitrogen gas supply.
Procedure:
-
Sample Preparation: A small, representative sample of the polymer (typically 5-10 mg) is accurately weighed into a tared TGA sample pan.
-
Instrument Setup:
-
The TGA furnace is purged with high-purity nitrogen at a constant flow rate (e.g., 20-50 mL/min) for a sufficient time to ensure an inert atmosphere.
-
The instrument is programmed with the desired temperature profile. A typical dynamic scan involves heating the sample from ambient temperature (e.g., 30 °C) to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).
-
-
Data Acquisition:
-
The sample pan is loaded into the TGA instrument.
-
The temperature program is initiated, and the sample weight, temperature, and time are continuously recorded.
-
-
Data Analysis:
-
The resulting TGA curve (weight % vs. temperature) is plotted.
-
The derivative of the TGA curve (DTG curve) is also plotted to determine the temperature of the maximum rate of weight loss (T-max).
-
The onset temperature of decomposition (T-onset) is determined, often by the intersection of the baseline with the tangent of the steepest weight loss slope.
-
The residual mass at a specified high temperature is recorded.
-
Logical Workflow for Thermogravimetric Analysis
The following diagram illustrates the logical workflow of a typical thermogravimetric analysis experiment.
Caption: Logical workflow for thermogravimetric analysis (TGA).
Conclusion
The thermal stability of this compound polymers, such as CR-39, is characterized by a multi-step degradation process that begins at a lower temperature compared to polycarbonate but at a higher temperature than standard PMMA. Polycarbonate exhibits the highest thermal stability, making it suitable for applications requiring resistance to high temperatures. PMMA, while having the lowest thermal stability of the three, offers a balance of properties for less thermally demanding applications. The selection of the appropriate polymer should be guided by a thorough understanding of the thermal stresses it will encounter in its intended use. The data and protocols presented in this guide provide a foundation for making an informed decision.
A Comparative Guide to 1H and 13C NMR Analysis for Diallyl Carbonate Purity
For Researchers, Scientists, and Drug Development Professionals
In the synthesis and application of diallyl carbonate, a versatile monomer in polymer chemistry, ensuring its purity is paramount to the quality and performance of the end products. This guide provides a comprehensive comparison of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy for the quantitative analysis of this compound purity. We present detailed experimental protocols, comparative data, and a discussion of alternative methods to assist researchers in selecting the most suitable analytical approach.
Quantitative Purity Analysis: NMR vs. Alternatives
Quantitative NMR (qNMR) has emerged as a powerful primary method for purity assessment, offering a direct measurement of the analyte concentration against a certified internal standard.[1][2] Unlike chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC), qNMR does not require identical response factors for the analyte and impurities.[3] The signal intensity in NMR is directly proportional to the number of nuclei, allowing for accurate quantification.[4]
Table 1: Comparison of Purity Analysis Methods
| Feature | ¹H NMR | ¹³C NMR | GC-MS | HPLC |
| Principle | Nuclear spin resonance of protons | Nuclear spin resonance of carbon-13 | Separation by volatility, detection by mass | Separation by polarity, UV/Vis or other detection |
| Quantification | Absolute, using internal standard | Can be quantitative with specific parameters | Relative (area %), requires response factors | Relative (area %), requires response factors |
| Sensitivity | Moderate (>0.1 mol%) | Low | High (ppm-ppb) | High (ppm-ppb) |
| Sample Prep. | Simple dissolution | Simple dissolution | Can require derivatization | Solvent selection critical |
| Analysis Time | Rapid (minutes) | Longer than ¹H NMR | Moderate | Moderate to long |
| Structural Info. | Excellent | Excellent | Good (fragmentation) | Limited |
| Destructive? | No | No | Yes | No |
¹H and ¹³C NMR Purity Determination of this compound
The purity of this compound can be accurately determined by ¹H NMR spectroscopy using an internal standard with a known purity and concentration. The ¹³C NMR spectrum, while less sensitive, provides complementary structural information and can be used to identify impurities that may not be easily resolved in the ¹H spectrum.
Identifying this compound and Potential Impurities
The synthesis of this compound may result in residual starting materials or byproducts. Common impurities can include allyl alcohol, and in some synthesis routes, dimethyl carbonate and methanol.[5][6] The characteristic chemical shifts of this compound and these potential impurities in both ¹H and ¹³C NMR are crucial for their identification and quantification.[7]
Table 2: ¹H NMR Chemical Shifts (CDCl₃)
| Compound | Functional Group | Chemical Shift (ppm) | Multiplicity | Integration (relative) |
| This compound | -CH= | 5.92 | ddt | 2H |
| =CH₂ | 5.31 | ddt | 4H | |
| -O-CH₂- | 4.64 | dt | 4H | |
| Allyl Alcohol | -CH= | 5.94 | m | 1H |
| =CH₂ | 5.20 | m | 2H | |
| -CH₂-OH | 4.14 | d | 2H | |
| Dimethyl Carbonate | -O-CH₃ | 3.78 | s | 6H |
| Methanol | -CH₃ | 3.49 | s | 3H |
Table 3: ¹³C NMR Chemical Shifts (CDCl₃)
| Compound | Carbon | Chemical Shift (ppm) |
| This compound | C=O | 154.8 |
| -CH= | 131.8 | |
| =CH₂ | 119.2 | |
| -O-CH₂- | 68.4 | |
| Allyl Alcohol | -CH= | 134.5 |
| =CH₂ | 118.2 | |
| -CH₂-OH | 63.8 | |
| Dimethyl Carbonate | C=O | 155.9 |
| -O-CH₃ | 54.9 | |
| Methanol | -CH₃ | 49.9 |
Note: Chemical shift values are approximate and can vary slightly based on solvent and concentration.[4][7]
Experimental Protocols
Protocol 1: Quantitative ¹H NMR Analysis
This protocol outlines the determination of this compound purity using an internal standard.
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample into a clean NMR tube.
-
Accurately weigh approximately 10 mg of a suitable internal standard (e.g., maleic acid, with known purity) and add it to the same NMR tube. The internal standard should have signals that do not overlap with the analyte signals.
-
Add approximately 0.75 mL of a deuterated solvent (e.g., CDCl₃) to the NMR tube.
-
Cap the tube and vortex until the sample and internal standard are fully dissolved.
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum on a spectrometer operating at 400 MHz or higher.
-
Ensure the following parameters are set for quantitative analysis:
-
Pulse angle: 90°
-
Relaxation delay (d1): 5 x T₁ of the slowest relaxing proton (at least 30 seconds is recommended for accurate quantification).
-
Number of scans: 8-16 (to achieve a good signal-to-noise ratio).
-
-
-
Data Processing and Purity Calculation:
-
Apply Fourier transformation and phase correction to the acquired FID.
-
Perform baseline correction.
-
Integrate a well-resolved signal of this compound (e.g., the multiplet at ~5.92 ppm) and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
Protocol 2: ¹³C NMR Analysis
This protocol is for the structural confirmation and identification of carbon-containing impurities.
-
Sample Preparation:
-
Prepare a more concentrated sample than for ¹H NMR. Accurately weigh approximately 50-100 mg of this compound into an NMR tube and dissolve in ~0.75 mL of CDCl₃.
-
-
NMR Data Acquisition:
-
Acquire the ¹³C NMR spectrum with proton decoupling.
-
For quantitative ¹³C NMR, a long relaxation delay (d1) and a gated decoupling sequence are necessary to suppress the Nuclear Overhauser Effect (NOE), but this is time-consuming.[3] For routine purity screening, a standard ¹³C spectrum is sufficient for identifying impurity signals.
-
-
Data Analysis:
-
Process the spectrum and identify the characteristic peaks of this compound and any potential impurities by comparing with the data in Table 3.
-
Visualizing the Analysis Workflow
The following diagram illustrates the logical flow of determining the purity of this compound using NMR spectroscopy.
Caption: Workflow for this compound purity analysis by NMR.
Chemical Structures and Key NMR Signals
This diagram shows the structure of this compound and a common impurity, allyl alcohol, highlighting the protons analyzed in ¹H NMR.
References
- 1. pubsapp.acs.org [pubsapp.acs.org]
- 2. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. CN103113231A - Synthetic method of diallyl diethylene glycol carbonate - Google Patents [patents.google.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
FT-IR spectroscopy for monitoring diallyl carbonate polymerization
An essential tool for tracking the polymerization of diallyl carbonate, particularly diethylene glycol bis(allyl carbonate) (DEGDAC), the monomer for CR-39 plastic, is Fourier-Transform Infrared (FT-IR) spectroscopy. For scientists and researchers in drug development and materials science, this real-time, non-destructive technique offers priceless information about reaction kinetics and the degree of monomer-to-polymer conversion. This guide compares FT-IR spectroscopy with other methods and provides the experimental information required to use this technique successfully.
Monitoring Polymerization with FT-IR Spectroscopy
By tracking changes in the vibrational frequencies of functional groups within a sample, FT-IR spectroscopy can be used to monitor chemical reactions. The carbon-carbon double bonds (C=C) of the allyl groups are consumed during the free-radical polymerization of this compound monomers to create a cross-linked polymer network.[1] The degree of conversion can be precisely quantified by tracking the disappearance of the infrared absorption band corresponding to these C=C bonds.
Real-time FT-IR spectroscopy has been shown to be a potent tool for tracking polymerization reactions that happen quickly, even in a matter of seconds.[2] For this kind of real-time monitoring, Attenuated Total Reflectance (ATR) combined with FT-IR is a popular and simple technique.[3]
Comparison of Monitoring Techniques
While FT-IR spectroscopy is a powerful tool, other methods can also be used to monitor polymerization reactions. Each has its own set of advantages and limitations.
| Technique | Principle | Data Output | Real-Time Capability | Advantages | Limitations |
| FT-IR Spectroscopy | Measures the change in absorbance of specific functional groups (e.g., C=C bonds at 1649 cm⁻¹).[1] | Quantitative (Degree of Conversion, Reaction Rate).[4] | Yes, excellent for fast reactions.[2] | High specificity, non-destructive, applicable to a wide range of sample types (liquids, solids, gels).[1][5] | Can be limited by sample opacity in transmission mode; ATR mode is surface-sensitive.[3] |
| Photo-Differential Scanning Calorimetry (Photo-DSC) | Measures the heat released during the exothermic polymerization reaction upon UV exposure.[6] | Quantitative (Enthalpy of reaction, conversion).[4] | Yes. | Provides valuable thermodynamic data.[6] | Long response time, making it unsuitable for very fast reactions; requires knowledge of the theoretical enthalpy.[2] |
| Electron Spin Resonance (ESR) Spectroscopy | Detects and quantifies the free radicals involved in the polymerization process. | Quantitative (Radical concentration). | Yes. | Provides direct insight into the radical mechanism, including propagation, termination, and transfer steps.[7] | Requires specialized equipment; less direct measurement of monomer conversion. |
| Dynamic Mechanical Analysis (DMA) | Measures changes in the viscoelastic properties (e.g., storage modulus, loss modulus) as the liquid monomer converts to a solid polymer. | Quantitative (Gel point, crosslinking density). | Can be adapted for monitoring. | Provides information on the mechanical properties and network formation of the final polymer.[7] | Less sensitive at the initial stages of polymerization; primarily for physical property changes. |
Experimental Protocols
FT-IR Spectroscopy Protocol for Monitoring this compound Polymerization
This protocol outlines the use of ATR-FTIR for real-time monitoring.
1. Instrumentation:
-
A Fourier-Transform Infrared Spectrometer.
-
An Attenuated Total Reflectance (ATR) accessory, often with a diamond crystal.[8]
2. Sample Preparation:
-
Prepare the this compound monomer solution containing a suitable free-radical initiator (e.g., dicyclohexyl peroxy dicarbonate for thermal initiation or a photoinitiator for UV curing).[6]
-
Apply a small amount (e.g., 20 µL) of the liquid monomer mixture directly onto the ATR crystal to form a thin film.[3][8]
3. Data Acquisition:
-
Set the spectrometer to collect spectra over a mid-IR range (e.g., 4000–650 cm⁻¹).[9]
-
Select a spectral resolution of 4 cm⁻¹.[9]
-
Initiate real-time data collection. Begin by recording several spectra of the unreacted monomer to establish a baseline (t=0).
-
Start the polymerization by either heating the ATR crystal (for thermal curing) or exposing the sample to a UV light source (for photocuring).[8][10]
-
Continuously record spectra at regular intervals (e.g., every few seconds) throughout the reaction until completion.[11]
4. Data Analysis and Calculation of Conversion:
-
Identify the key absorption peaks:
-
For each spectrum, calculate the ratio (A) of the absorbance of the C=C peak to the absorbance of the reference peak.
-
The degree of conversion (x) at any given time (t) is calculated using the following equation[1]:
-
x = [1 - (Aₜ / A₀)] * 100%
-
Where Aₜ is the absorbance ratio at time t, and A₀ is the initial absorbance ratio of the pure monomer.[1]
-
Visualizing the Process
Diagrams created using Graphviz can help illustrate the chemical process and the experimental workflow.
References
- 1. Efficient Preparation of Poly(allyl diglycol carbonate) (PADC) Nuclear Track Detectors: UV Photopolymerization [mdpi.com]
- 2. scispace.com [scispace.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. Review of quantitative and qualitative methods for monitoring photopolymerization reactions - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY01538B [pubs.rsc.org]
- 5. azom.com [azom.com]
- 6. silverstripe.fkit.hr [silverstripe.fkit.hr]
- 7. UQ eSpace [espace.library.uq.edu.au]
- 8. Monitor Photocuring in real-time via ATR-FTIR Now uniquely with illumination through the ATR crystal! | Kaplan Scientific [kaplanscientific.nl]
- 9. mdpi.com [mdpi.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Polymerization kinetics and impact of post polymerization on the Degree of Conversion of bulk-fill resin-composite at clinically relevant depth - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Mechanical Properties of Polymers Derived from Diallyl Carbonate and Alternative Transparent Thermosets
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the mechanical properties of polymers derived from diallyl carbonate, such as poly(allyl diglycol carbonate) (CR-39), and other commonly used transparent thermosetting and thermoplastic polymers, including polycarbonate (PC) and polymethyl methacrylate (PMMA). The information presented is intended to assist in the material selection process for applications where mechanical performance is a critical factor.
Comparative Analysis of Mechanical Properties
The selection of a polymer for a specific application is often dictated by its mechanical characteristics. The following table summarizes key mechanical properties for polymers derived from this compound and common alternatives. It is important to note that the properties of these polymers can vary based on the specific grade, processing conditions, and the presence of additives or reinforcements.
Table 1: Comparison of Mechanical Properties of this compound-Based Polymers and Alternatives
| Property | This compound Polymers | Polycarbonate (PC) | Polymethyl Methacrylate (PMMA) | Test Method |
| Tensile Strength (MPa) | 40 - 50 (CR-39)[1] | 55 - 75 | 48 - 76 | ASTM D638[2][3][4][5][6] |
| 28 (DAP, neat)[2] | ||||
| Young's Modulus (GPa) | 1.3 (DAP, neat)[2] | 2.0 - 2.4 | 2.4 - 3.3 | ASTM D638[2][3][4][5][6] |
| Elongation at Break (%) | < 5 (CR-39)[1] | 80 - 150 | 2 - 10[7] | ASTM D638[2][3][4][5][6][7] |
| 31 (DAP, neat)[2] | ||||
| Flexural Strength (MPa) | 62 (DAP, neat)[2] | 90 - 140 | 80 - 138 | ASTM D790[8][9][10][11] |
| Flexural Modulus (GPa) | - | 2.1 - 2.3 | 2.8 - 3.3 | ASTM D790[8][9][10][11] |
| Notched Izod Impact (J/m) | 14 (DAP, neat)[2] | 600 - 960 | 16 - 27 | ASTM D256[2][12][13][14][15] |
| Rockwell Hardness | M108 (DAP)[16] | M70 / R120 | M80 - M100[2] | ASTM D785[2][14][17][18] |
| Barcol Hardness | 77 - 80 (CR-39)[1] | - | - | - |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are crucial for obtaining reproducible and comparable data. The following protocols are based on ASTM International standards.
Tensile Testing (ASTM D638)
Objective: To determine the tensile properties of plastics, including tensile strength, Young's modulus, and elongation at break.[4][5][6]
-
Specimen Preparation: Test specimens are prepared in a standard dumbbell shape, as specified in ASTM D638.[3][6] The dimensions of the specimen depend on the material's thickness and rigidity.
-
Conditioning: Specimens are conditioned at a standard temperature (23 ± 2 °C) and relative humidity (50 ± 5%) for a minimum of 40 hours prior to testing, as per ASTM D618.
-
Test Procedure: The test is conducted on a universal testing machine. The specimen is mounted in the grips of the machine and pulled apart at a constant rate of crosshead movement until it fractures.[5] The load and extension are recorded throughout the test.
-
Calculations:
-
Tensile Strength: The maximum stress the material can withstand before breaking.
-
Young's Modulus: The slope of the initial linear portion of the stress-strain curve, representing the material's stiffness.
-
Elongation at Break: The percentage increase in length of the specimen at the point of fracture.
-
Flexural Testing (ASTM D790)
Objective: To determine the flexural properties of plastics, including flexural strength and flexural modulus.[8][9][10][11] This test is particularly relevant for materials subjected to bending forces.
-
Specimen Preparation: Rectangular bar specimens are used, with dimensions as specified in the standard.
-
Conditioning: Similar to tensile testing, specimens are conditioned to standard environmental conditions.
-
Test Procedure: The test is typically conducted using a three-point bending setup.[9][10][11] The specimen is placed on two supports, and a load is applied to the center of the specimen at a specified rate. The deflection of the specimen is measured. The test is terminated when the specimen breaks or reaches a specified strain (typically 5%).[9][10]
-
Calculations:
-
Flexural Strength: The maximum stress at the outermost fiber on the convex or tension side of the specimen at the point of rupture or yield.
-
Flexural Modulus: A measure of the material's stiffness in bending, calculated from the stress-strain curve.
-
Notched Izod Impact Testing (ASTM D256)
Objective: To determine the impact resistance of plastics.[12][13][14][15] This test measures the energy absorbed by a notched specimen when it is struck by a swinging pendulum.
-
Specimen Preparation: A rectangular bar with a V-notch machined into it is used. The dimensions of the bar and the notch are strictly defined by the standard.
-
Conditioning: Specimens are conditioned as per standard protocols.
-
Test Procedure: The notched specimen is clamped in a vertical position in the testing machine. A pendulum is released from a specified height, swinging down to strike and fracture the specimen at the notch.[14]
-
Data Acquisition: The energy absorbed by the specimen during the fracture is determined by the height to which the pendulum swings after breaking the specimen.
-
Calculation: The impact strength is calculated in Joules per meter (J/m) of the notch width.
Rockwell Hardness Testing (ASTM D785)
Objective: To determine the indentation hardness of plastics.[2][14][17][18]
-
Specimen Preparation: A flat specimen with a minimum thickness of 6.4 mm is typically used. The surfaces should be smooth and parallel.
-
Conditioning: Specimens are conditioned prior to testing.
-
Test Procedure: The test is performed using a Rockwell hardness tester. A minor load is first applied, and the depth of indentation is set to zero. Then, a major load is applied for a specified duration. The major load is then removed, and the final depth of indentation is measured while the minor load is still applied.[17]
-
Calculation: The Rockwell hardness number is an inverse function of the net increase in the depth of the indentation. The scale (e.g., R, L, M, E, K) is determined by the combination of the indenter and the major load used.
Visualizing Polymerization and Material Selection
To further clarify the processes involved in the synthesis and selection of these materials, the following diagrams are provided.
Caption: Free-radical polymerization of this compound.
Caption: Decision tree for transparent polymer selection.
References
- 1. specialchem.com [specialchem.com]
- 2. plasticsintl.com [plasticsintl.com]
- 3. plastecprofiles.com [plastecprofiles.com]
- 4. ASTM D638 Standard Test Method for Tensile Properties of Plastics [ssi.shimadzu.com]
- 5. Tensile Strength of Plastics Using ASTM D 638 Test Standard [prestogroup.com]
- 6. ASTM D638 Testing for Tensile Properties of Plastics - Applus DatapointLabs [datapointlabs.com]
- 7. specialchem.com [specialchem.com]
- 8. Flexural Strength Testing of Plastics [matweb.com]
- 9. Flexural Properties Testing [intertek.com]
- 10. zwickroell.com [zwickroell.com]
- 11. boundengineering.com [boundengineering.com]
- 12. ASTM D256 Testing for Izod Impact Resistance of Plastics - Applus DatapointLabs [datapointlabs.com]
- 13. plastics.ulprospector.com [plastics.ulprospector.com]
- 14. Izod impact strength test - Wikipedia [en.wikipedia.org]
- 15. Izod Impact (Notched) ASTM D256, ISO 180 [intertek.com]
- 16. e-plasticase.com [e-plasticase.com]
- 17. plastics.ulprospector.com [plastics.ulprospector.com]
- 18. zwickroell.com [zwickroell.com]
A Comparative Guide to Diallyl Carbonate-Based and Other Optical Polymers
For researchers, scientists, and professionals in drug development, the selection of appropriate optical polymers is a critical decision that impacts the performance and reliability of various applications, from ophthalmic lenses to advanced analytical instrumentation. This guide provides a detailed comparison of diallyl carbonate-based polymers, most notably poly(allyl diglycol carbonate) or CR-39, with other common optical polymers such as polycarbonate and Trivex. The comparison is supported by quantitative data and standardized experimental methodologies.
Comparative Performance of Optical Polymers
The selection of an optical polymer is often a trade-off between several key properties. The refractive index influences the thickness of the optical element, the Abbe number indicates the degree of chromatic aberration, and the density affects the final weight of the component. The following table summarizes these critical parameters for this compound-based polymers and its alternatives.
| Material | Refractive Index (n_D) | Abbe Number (V_d) | Density (g/cm³) | Key Characteristics |
| CR-39 (this compound) | 1.498[1][2][3] | 58 - 59.3[1][2] | 1.31 - 1.32[4] | Excellent optical clarity, high Abbe number (low chromatic aberration), high scratch resistance for an uncoated plastic.[1][5] |
| Polycarbonate | 1.586[2][6] | 30[6] | 1.20[6] | High impact resistance, inherent UV protection, thinner than CR-39 for the same prescription.[2] |
| Trivex | 1.53[6][7] | 43 - 45[2][6][7] | 1.11[7] | High impact resistance, lightweight, better optical clarity than polycarbonate, inherent UV protection.[2][7] |
| High-Index Plastics (General) | >1.60[2] | Varies (generally lower) | Varies | Thinner and lighter than standard plastics, suitable for high-power prescriptions.[2][8] |
Experimental Protocols for Refractive Index Measurement
The accurate determination of the refractive index is paramount for the design and quality control of optical components. The standard test method for transparent organic plastics is outlined in ASTM D542 and ISO 489.[1][6][9][10]
Principle of Measurement
The refractive index is measured using a refractometer, typically an Abbe refractometer.[3][8] This method is based on the principle of measuring the critical angle of total internal reflection when light passes from the refractometer's prism (of a known, higher refractive index) to the polymer sample.[11]
Experimental Workflow
References
- 1. u.dianyuan.com [u.dianyuan.com]
- 2. Measuring Index/Birefringence of Bulk Polymers and Flexible Polymer Films — Metricon [metricon.com]
- 3. How Does A Refractometer Work: A Guide (2024) [ryzechemie.com]
- 4. Measuring Refractive Index - Addison Clear Wave [addisoncw.com]
- 5. Refractive Index ASTM D542 [intertek.com]
- 6. measurlabs.com [measurlabs.com]
- 7. Polymer RI calculation | Practical Coatings | Prof Steven Abbott [stevenabbott.co.uk]
- 8. plastics.ulprospector.com [plastics.ulprospector.com]
- 9. skybearstandards.com [skybearstandards.com]
- 10. store.astm.org [store.astm.org]
- 11. zbxyoptics.com [zbxyoptics.com]
A Comparative Study on the Copolymerization of Diallyl Carbonate and Vinyl Monomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the copolymerization behavior of diallyl carbonate (DAC) with various vinyl monomers. This compound, a bifunctional monomer, offers the potential for crosslinking and modification of polymer properties. However, its reactivity in copolymerization differs significantly from that of common vinyl monomers. This guide presents available experimental data to facilitate informed decisions in material design and development.
Introduction to Copolymerization Behavior
The copolymerization of this compound with vinyl monomers is influenced by the differing reactivities of the allyl and vinyl double bonds. Allyl monomers, including DAC, generally exhibit lower reactivity compared to vinyl monomers. This is primarily attributed to degradative chain transfer, a process where a hydrogen atom is abstracted from the allylic position, leading to the formation of a less reactive allylic radical. This can result in lower polymerization rates and the incorporation of the allyl monomer at lower levels than the more reactive vinyl monomer. The behavior of monomers in a copolymerization reaction is quantitatively described by their reactivity ratios (r1 and r2).
Quantitative Data: Reactivity Ratios
Due to a lack of specific experimental data for the copolymerization of this compound, the following table provides reactivity ratios for the copolymerization of a structurally similar allyl ester, allyl acetate, with common vinyl monomers. These values are indicative of the expected behavior of this compound in similar systems, where the allyl monomer (M1) is significantly less reactive than the vinyl monomer (M2). It is anticipated that this compound would exhibit similarly low r1 values and high r2 values. For comparison, reactivity ratios for common vinyl monomer pairs are also provided.
Table 1: Reactivity Ratios for the Copolymerization of Allyl Acetate (M1, as a proxy for this compound) and Select Vinyl Monomers (M2)
| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | Temperature (°C) | Copolymerization Behavior |
| Allyl Acetate | Methyl Methacrylate | 0.024 ± 0.009 | 41 ± 6 | 60 | Vinyl monomer is much more reactive |
| Allyl Acetate | Styrene | 0.021 ± 0.001 | 66 ± 4 | 60 | Vinyl monomer is much more reactive |
Table 2: Reactivity Ratios for Common Vinyl Monomer Pairs
| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | Temperature (°C) | Copolymerization Behavior |
| Styrene | Methyl Methacrylate | 0.52 | 0.46 | 60 | Random copolymerization |
| Vinyl Acetate | Methyl Methacrylate | 0.01 | 20 | 60 | Alternating tendency |
Comparative Thermal and Mechanical Properties
The incorporation of this compound into a vinyl polymer backbone can influence its thermal and mechanical properties. The bifunctional nature of DAC can lead to crosslinking, which generally increases the glass transition temperature (Tg), thermal stability, and mechanical strength of the material. The extent of these changes depends on the concentration of DAC in the copolymer.
While specific data for this compound-vinyl monomer copolymers is scarce, the following table provides a general comparison of the properties of homopolymers and copolymers of related systems.
Table 3: Comparison of Thermal and Mechanical Properties
| Polymer/Copolymer | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (TGA, 5% weight loss) (°C) | Tensile Strength (MPa) | Elongation at Break (%) |
| Poly(methyl methacrylate) (PMMA) | ~105 | ~290 | 48 - 76 | 2 - 10 |
| Polystyrene (PS) | ~100 | ~345 | 34 - 55 | 1 - 4 |
| Poly(vinyl acetate) (PVAc) | ~30 | ~230 | 20 - 50 | 200 - 500 |
| Poly(styrene-co-allyl alcohol) (40 mol % allyl alcohol) | 63[1] | - | - | - |
| Polycarbonate (general) | ~150 | >400 | ~60 | ~110 |
Experimental Protocols
The following is a generalized protocol for the free-radical copolymerization of this compound with a vinyl monomer. This can be adapted for specific research needs.
Protocol 1: Bulk Copolymerization of this compound with a Vinyl Monomer (e.g., Methyl Methacrylate)
Objective: To synthesize a copolymer of this compound and methyl methacrylate via bulk polymerization.
Materials:
-
This compound (freshly distilled)
-
Methyl Methacrylate (MMA) (inhibitor removed)
-
Benzoyl Peroxide (BPO) or Azobisisobutyronitrile (AIBN) (initiator)
-
Reaction vessel (e.g., sealed ampoule or flask with nitrogen inlet)
-
Constant temperature oil bath
Procedure:
-
Monomer and Initiator Preparation: Prepare a series of monomer feed compositions with varying molar ratios of this compound and methyl methacrylate. The initiator concentration is typically 0.1-1.0 mol% based on the total moles of monomers.
-
Reaction Setup: Charge the desired amounts of this compound, methyl methacrylate, and initiator into the reaction vessel.
-
Degassing: Subject the reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit free-radical polymerization.
-
Polymerization: Seal the reaction vessel under vacuum or nitrogen and place it in a constant temperature oil bath set to the desired reaction temperature (e.g., 60-80 °C for BPO or AIBN).
-
Reaction Monitoring: To determine reactivity ratios, the polymerization should be stopped at low conversion (<10%). This can be achieved by quenching the reaction after a predetermined time.
-
Isolation of Copolymer: After the desired time, cool the vessel to stop the reaction. Dissolve the viscous mixture in a suitable solvent (e.g., acetone or toluene).
-
Purification: Precipitate the copolymer by slowly adding the polymer solution to a large excess of a non-solvent (e.g., methanol) with vigorous stirring. Filter the precipitated polymer and wash it several times with the non-solvent to remove unreacted monomers and initiator residues.
-
Drying: Dry the purified copolymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to a constant weight.
-
Characterization: Characterize the copolymer for its composition (e.g., via ¹H NMR spectroscopy), molecular weight (e.g., via Gel Permeation Chromatography - GPC), and thermal properties (e.g., via Differential Scanning Calorimetry - DSC and Thermogravimetric Analysis - TGA).
Visualizing the Process and Concepts
To better illustrate the experimental workflow and the conceptual relationship in the copolymerization of this compound and vinyl monomers, the following diagrams are provided.
References
A Researcher's Guide to Validating the Structure of Diallyl Carbonate Derivatives
For researchers, scientists, and professionals in drug development, the precise structural validation of newly synthesized compounds is paramount. This guide provides a comprehensive comparison of key analytical techniques for confirming the structure of diallyl carbonate derivatives, complete with experimental data, detailed protocols, and a comparative analysis to aid in selecting the most appropriate methods.
The accurate determination of a molecule's three-dimensional arrangement is a critical step in chemical synthesis and drug discovery. For this compound derivatives, a class of compounds with applications in polymer chemistry and organic synthesis, a multi-technique approach to structural validation is essential for unambiguous characterization. This guide explores the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography in this process.
Comparative Analysis of Analytical Techniques
Each analytical technique offers unique insights into the molecular structure of this compound derivatives. The choice of method, or combination of methods, will depend on the specific information required, the nature of the sample, and the available instrumentation.
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Detailed carbon-hydrogen framework, connectivity, stereochemistry.[1][2] | Unparalleled for complete structure elucidation in solution.[1][3] | Lower sensitivity compared to MS, requires higher sample concentration.[1] |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation patterns.[1][4] | High sensitivity, requires very small sample amounts.[1][2] | Isomers can be difficult to distinguish without fragmentation analysis and standards.[1] |
| FTIR Spectroscopy | Presence or absence of specific functional groups.[1] | Fast, non-destructive, and versatile for various sample types. | Provides limited information on the overall molecular skeleton.[1] |
| X-ray Crystallography | Definitive 3D molecular structure in the solid state. | Provides unambiguous determination of stereochemistry and conformation.[5] | Requires a suitable single crystal, which can be difficult to obtain.[5] |
Workflow for Structural Validation
A typical workflow for the structural validation of a this compound derivative integrates these techniques to build a complete and accurate picture of the molecule.
Quantitative Data Presentation
The following tables summarize key quantitative data for this compound and a representative derivative, 1,4-phenylene diallyl bis(carbonate), to illustrate the type of information obtained from each technique.
Table 1: ¹H and ¹³C NMR Spectral Data
| Compound | Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Assignment |
| This compound | ¹H | 4.63 | d, -O-CH₂- |
| 5.28 | d, =CH₂ (cis) | ||
| 5.37 | d, =CH₂ (trans) | ||
| 5.93 | m, -CH= | ||
| ¹³C | 68.7 | -O-CH₂- | |
| 118.9 | =CH₂ | ||
| 131.8 | -CH= | ||
| 154.8 | C=O | ||
| 1,4-Phenylene diallyl bis(carbonate) [6] | ¹H | 4.75 | d, -O-CH₂- |
| 5.34 | d, =CH₂ (cis) | ||
| 5.44 | dd, =CH₂ (trans) | ||
| 5.90 | m, -CH= | ||
| 7.21 | s, Aromatic CH | ||
| ¹³C | 69.3 | -O-CH₂- | |
| 119.7 | =CH₂ | ||
| 122.0 | Aromatic CH | ||
| 131.1 | -CH= | ||
| 148.6 | Aromatic C-O | ||
| 154.3 | C=O |
Table 2: FTIR and Mass Spectrometry Data
| Compound | FTIR (cm⁻¹) | Mass Spectrometry (m/z) |
| This compound | 3088 (C-H, sp²), 2958 (C-H, sp³), 1748 (C=O), 1649 (C=C), 1250 (C-O) | 142 (M+), 101, 85, 57, 41 (base peak)[7] |
| 1,4-Phenylene diallyl bis(carbonate) [6] | 3082 (C-H, sp²), 2960 (C-H, sp³), 1757 (C=O), 1649 (C=C, allyl), 1602 (C=C, aromatic), 1200 (C-O) | 278 (M+) |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. The following are generalized protocols for the key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework and connectivity of the molecule.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound derivative in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[8] Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).[2]
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum. Typical parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire a one-dimensional ¹³C NMR spectrum, often with proton decoupling to simplify the spectrum to single lines for each unique carbon.
-
2D NMR (Optional but Recommended): Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to determine direct carbon-proton attachments. HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish long-range carbon-proton correlations, which is invaluable for piecing together the molecular structure.[3][9]
-
Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals to determine proton ratios. Analyze chemical shifts, coupling constants, and 2D correlations to assign the structure.[10]
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation:
-
Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
Solid: Prepare a KBr pellet by grinding a small amount of the solid sample with KBr powder and pressing it into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the solid or liquid sample directly on the ATR crystal.[11]
-
-
Background Spectrum: Acquire a background spectrum of the empty sample compartment (or the clean ATR crystal) to subtract atmospheric and instrumental absorptions.
-
Sample Spectrum: Acquire the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: Identify the characteristic absorption bands for functional groups such as C=O (carbonate), C=C (allyl), C-O (ester), and C-H (alkenyl and alkyl).[1]
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition, and to gain structural information from fragmentation patterns.
Methodology:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile and thermally stable compounds like many this compound derivatives, Gas Chromatography-Mass Spectrometry (GC-MS) is often suitable.[12] For less volatile or thermally sensitive compounds, direct infusion via Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) can be used.
-
Ionization: Ionize the sample molecules. Electron Ionization (EI) is common in GC-MS and provides reproducible fragmentation patterns.[4] ESI is a softer ionization technique that typically yields the protonated molecule [M+H]⁺ or other adducts.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Analysis:
-
Identify the molecular ion peak (in EI) or the pseudomolecular ion peak (in ESI) to determine the molecular weight.
-
For high-resolution mass spectrometry (HRMS), the exact mass can be used to determine the elemental composition.[4]
-
Analyze the fragmentation pattern to identify characteristic losses and deduce structural motifs.[4]
-
X-ray Crystallography
Objective: To obtain an unambiguous three-dimensional structure of the molecule in the solid state.
Methodology:
-
Crystal Growth: Grow a single, high-quality crystal of the this compound derivative. This is often the most challenging step and may involve techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution.[5]
-
Crystal Mounting: Mount a suitable crystal on a goniometer head.
-
Data Collection: Place the crystal in an X-ray diffractometer and expose it to a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is recorded at various orientations.
-
Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the unit cell. From this map, the positions of the atoms are determined (structure solution). The atomic positions and other parameters are then refined to best fit the experimental data.
-
Structure Validation: The final structure is validated using various crystallographic metrics.
Signaling Pathways and Experimental Workflows
The following diagram illustrates the logical relationship in interpreting NMR data for structural elucidation.
By judiciously applying these powerful analytical techniques and integrating the resulting data, researchers can confidently and accurately validate the structures of novel this compound derivatives, a critical step in advancing chemical and pharmaceutical research.
References
- 1. benchchem.com [benchchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. researchgate.net [researchgate.net]
- 4. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iucrdata.iucr.org [iucrdata.iucr.org]
- 7. This compound [webbook.nist.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 11. dev.spectrabase.com [dev.spectrabase.com]
- 12. dev.spectrabase.com [dev.spectrabase.com]
Performance comparison of diallyl carbonate in different polymerization techniques
For Researchers, Scientists, and Drug Development Professionals
Diallyl carbonate (DAC) is a versatile monomer whose polymer, polythis compound, exhibits desirable properties such as high optical clarity, impact resistance, and thermal stability. These characteristics make it a candidate for various applications, including optical lenses, specialty coatings, and potentially in the development of biocompatible materials. The performance of the final polymer is intrinsically linked to the method of polymerization. This guide provides an objective comparison of different polymerization techniques for this compound and its analogues, supported by available experimental data, to aid researchers in selecting the optimal method for their specific application.
Performance Comparison of Polymerization Techniques
The choice of polymerization technique significantly impacts key performance indicators such as monomer conversion rate, polymerization time, and the final properties of the polymer. The following tables summarize quantitative data for free-radical polymerization (thermal and UV-initiated), thiol-ene polymerization, and plasma-induced polymerization of this compound and its close analogue, allyl diglycol carbonate (ADC).
Table 1: Performance of Free-Radical Polymerization of Allyl Diglycol Carbonate (ADC)
| Initiation Method | Initiator | Monomer Conversion | Polymerization Time | Key Polymer Properties |
| Thermal Initiation | Benzoyl Peroxide (BPO) | - | ~70 hours[1] | Tightly cross-linked network[1] |
| UV Photopolymerization | 2-hydroxy-2-methyl-1-phenyl-1-propanone (1173) | 93.2%[2][3] | 25 minutes[2][3] | High hardness (88 HD)[2] |
| UV Photopolymerization | Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (819) | 66.7%[2] | - | Low hardness (56 HD)[2] |
| UV Photopolymerization | 1-Hydroxycyclohexyl phenyl ketone (184) | 82.1%[2] | - | - |
Data for ADC is presented as a close structural analogue to DAC, illustrating the typical performance of diallyl esters in free-radical polymerization.
Table 2: Performance of Other Polymerization Techniques for Diallyl Carbonates
| Polymerization Technique | Monomer System | Molecular Weight (Mn) | Key Polymer Properties | Reference |
| Thiol-Ene Polymerization | This compound and dithiols | Up to 26 kg/mol | High viscosity, transparent, Tg: -12 to -15 °C | [4] |
| Plasma-Induced Polymerization | Allyl ether-substituted cyclic carbonate | Oligomers (10-20 repeating units) | High retention of cyclic carbonate structure | [5] |
| Bulk Polymerization (Thermal) | (1,1'-biphenyl)-4,4'-diyldiallylcarbonate | - | >80% cross-linking, thermal stability up to 250 °C | [6] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following are generalized protocols for the key polymerization techniques discussed.
Free-Radical Polymerization (Bulk, Thermal Initiation)
Objective: To polymerize this compound using a thermal initiator in the absence of a solvent.
Materials:
-
This compound (inhibitor removed)
-
Benzoyl peroxide (BPO) or other suitable thermal initiator
-
Reaction vessel (e.g., glass ampoule or reactor)
-
Inert gas supply (Nitrogen or Argon)
-
Constant temperature bath or oven
Procedure:
-
Monomer Preparation: Purify the this compound monomer by passing it through a column of activated alumina to remove any inhibitors.
-
Initiator Dissolution: Dissolve a specified amount of the thermal initiator (e.g., 1-3 wt% of BPO) in the purified monomer.
-
Inert Atmosphere: Place the monomer-initiator mixture into the reaction vessel. Purge the vessel with an inert gas (e.g., nitrogen) for 15-20 minutes to remove oxygen, which can inhibit the polymerization.
-
Polymerization: Seal the reaction vessel and immerse it in a constant temperature bath set to the desired reaction temperature (e.g., 70-90°C for BPO).
-
Monitoring: The progress of the polymerization can be monitored by techniques such as dilatometry (measuring volume contraction) or Fourier-transform infrared (FTIR) spectroscopy (monitoring the disappearance of the C=C double bond peak around 1649 cm⁻¹).
-
Termination and Isolation: Once the desired conversion is reached, the reaction can be stopped by rapidly cooling the vessel. The resulting polymer can be purified by dissolving it in a suitable solvent and precipitating it in a non-solvent.
UV Photopolymerization
Objective: To achieve rapid polymerization of this compound at ambient temperature using a photoinitiator and UV radiation.
Materials:
-
This compound (inhibitor removed)
-
Photoinitiator (e.g., 2-hydroxy-2-methyl-1-phenyl-1-propanone)
-
UV curing system with a specific wavelength and intensity output
-
Mold or substrate for the polymer film
Procedure:
-
Formulation: Mix the purified this compound with a specified concentration of the photoinitiator (e.g., 1-5 wt%).
-
Casting: Pour the mixture into a mold or cast it as a thin film on a substrate.
-
Curing: Expose the formulation to UV radiation of a specific intensity (e.g., 12 mW/cm²) for a predetermined time (e.g., 25 minutes). The optimal exposure time and intensity will depend on the photoinitiator and the desired properties.
-
Analysis: The double bond conversion can be calculated using FTIR spectroscopy by comparing the peak area of the C=C bond before and after curing.[2] Polymer hardness can be measured using a durometer.
Thiol-Ene Polymerization
Objective: To synthesize a linear or cross-linked polymer through the step-growth addition of a dithiol to this compound.
Materials:
-
This compound
-
A dithiol monomer (e.g., 1,2-ethanedithiol or a dithiol-terminated oligomer)
-
A radical initiator (photo or thermal, e.g., 2,2-dimethoxy-2-phenylacetophenone for UV initiation)
-
Solvent (optional, e.g., toluene or THF)
Procedure:
-
Stoichiometry: Prepare a mixture of this compound and the dithiol monomer with a 1:1 molar ratio of allyl to thiol functional groups.
-
Initiator Addition: Add a small amount of the radical initiator to the mixture.
-
Reaction:
-
Photo-initiation: Irradiate the mixture with UV light at room temperature.
-
Thermal initiation: Heat the mixture to a temperature appropriate for the chosen thermal initiator.
-
-
Monitoring: The reaction can be monitored by the disappearance of the thiol S-H peak in the FTIR spectrum (around 2550 cm⁻¹).
-
Purification: The resulting polymer can be purified by precipitation.
Mandatory Visualizations
The following diagrams illustrate the logical workflows and mechanisms associated with the polymerization of this compound.
Caption: Workflow of Free-Radical Polymerization of this compound.
Caption: Step-growth mechanism of Thiol-Ene Polymerization.
Caption: Logical Comparison of this compound Polymerization Methods.
References
- 1. mdpi.com [mdpi.com]
- 2. Efficient Preparation of Poly(allyl diglycol carbonate) (PADC) Nuclear Track Detectors: UV Photopolymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient Preparation of Poly(allyl diglycol carbonate) (PADC) Nuclear Track Detectors: UV Photopolymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. addi.ehu.es [addi.ehu.es]
- 6. researchgate.net [researchgate.net]
Unraveling By-products in Diallyl Carbonate Synthesis: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the impurity profile of key reagents is paramount. This guide provides a comparative analysis of by-products generated during the synthesis of diallyl carbonate (DAC) via three common routes: phosgenation, transesterification, and the urea-based method. Experimental data and detailed analytical protocols are presented to aid in the selection of the most suitable synthetic strategy for producing high-purity this compound.
This compound is a versatile monomer used in the production of polymers with applications ranging from optical lenses to specialty polyurethanes. The purity of DAC is critical as by-products can significantly impact polymerization kinetics, polymer properties, and the safety of the final product. This guide delves into the by-product profiles of the primary synthetic pathways to DAC, offering a clear comparison to inform process development and quality control.
Comparative Analysis of By-product Formation
The choice of synthetic route for this compound has a direct impact on the types and quantities of by-products formed. The following table summarizes the key by-products associated with the phosgene, transesterification, and urea-based methods.
| Synthetic Route | Primary Reactants | Key By-products | Typical Purity of Crude DAC | Key Considerations |
| Phosgenation | Allyl Alcohol, Phosgene | Hydrogen Chloride (HCl), Allyl Chloroformate | Moderate to High | Highly toxic and corrosive nature of phosgene and HCl by-product necessitates stringent safety measures and purification steps. |
| Transesterification | Allyl Alcohol, Dialkyl Carbonate (e.g., Dimethyl Carbonate) | Alkyl Allyl Carbonate, Methanol (or other alcohol) | Variable, conversion can be incomplete | Equilibrium-limited reaction; requires efficient removal of the alcohol by-product to drive the reaction to completion. Unreacted starting materials and intermediate are common impurities.[1] |
| Urea-based Synthesis | Allyl Alcohol, Urea | Ammonia (NH₃), Allyl Carbamate (intermediate) | High | Generally a cleaner reaction with ammonia as the primary by-product, which is easily removed. Allyl carbamate can be present as an intermediate impurity.[2][3] |
Experimental Protocols
Accurate identification and quantification of by-products are essential for process optimization and quality assurance. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for this purpose.
Experimental Protocol: GC-MS Analysis of this compound Reaction Mixture
1. Objective: To identify and quantify this compound and its by-products in a reaction mixture.
2. Instrumentation:
-
Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID) and a Mass Spectrometer (MS).
-
Capillary Column: A non-polar or medium-polarity column (e.g., HP-5MS, DB-5) is suitable for separating the components.
3. Reagents and Standards:
-
This compound (high purity standard)
-
Allyl Alcohol (high purity standard)
-
Dimethyl Carbonate (or other starting dialkyl carbonate, high purity standard)
-
Methyl Allyl Carbonate (or other relevant alkyl allyl carbonate intermediate, if available)
-
Internal Standard (e.g., dodecane or other suitable non-reactive hydrocarbon)
-
High-purity solvent for dilution (e.g., dichloromethane or ethyl acetate)
4. Sample Preparation:
-
Accurately weigh approximately 50 mg of the crude reaction mixture into a 10 mL volumetric flask.
-
Add a known amount of the internal standard.
-
Dilute to the mark with the chosen solvent and mix thoroughly.
5. GC-MS Conditions (Example):
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Hold: 5 minutes at 250 °C
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
MS Ion Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Scan Range: 35-350 amu
6. Data Analysis:
-
Identify the peaks in the chromatogram by comparing their mass spectra with a library (e.g., NIST) and by running pure standards.
-
Quantify the components by creating a calibration curve for each analyte using the internal standard method. The concentration of each component is calculated based on its peak area relative to the peak area of the internal standard.
Visualizing Reaction Pathways and Workflows
To better understand the chemical transformations and the experimental process, the following diagrams are provided.
Caption: Synthetic pathways to this compound.
Caption: Experimental workflow for GC-MS analysis.
By carefully considering the by-product profiles and implementing robust analytical methods, researchers can select and optimize the synthesis of this compound to meet the stringent purity requirements of their applications. The transesterification and urea-based routes offer greener alternatives to the traditional phosgene method, with the urea-based synthesis often providing a cleaner product profile.
References
Safety Operating Guide
Proper Disposal of Diallyl Carbonate: A Guide for Laboratory Professionals
The safe and compliant disposal of diallyl carbonate is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and professionals in drug development, adherence to proper disposal protocols is paramount to mitigate risks and ensure a safe working environment. This guide provides essential, step-by-step information for the proper handling and disposal of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the inherent hazards of this compound. It is a flammable liquid and vapor that can cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2] Therefore, appropriate personal protective equipment (PPE) must be worn at all times. This includes safety goggles with side-shields, chemical-resistant gloves, and, if exposure limits are likely to be exceeded, a full-face respirator.[3][4]
This compound Properties for Safe Handling
Understanding the physical and chemical properties of this compound is essential for its safe handling and storage prior to disposal.
| Property | Value |
| Physical State | Liquid[5] |
| Boiling Point | 95-97 °C at 60 mmHg[6] |
| Density | 0.991 g/mL at 25 °C[1][6] |
| Flash Point | 59 °C (138.2 °F) - closed cup |
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in accordance with national and local regulations.[1] It is classified as a hazardous waste and requires professional handling.
1. Containment and Storage:
-
Leave the chemical in its original container whenever possible.[1]
-
If the original container is compromised, transfer the waste to a suitable, closed, and properly labeled container for disposal.[4][7]
-
Store the waste container in a cool, dry, and well-ventilated area, away from heat, sparks, open flames, and other sources of ignition.[1]
-
Do not mix this compound waste with other chemical waste.[1]
2. Accidental Spill Management:
-
In the event of a spill, immediately evacuate the area and remove all sources of ignition.[7][8]
-
Ventilate the area.
-
Wear the appropriate PPE, including respiratory protection.
-
Contain the spill using an inert absorbent material such as sand, silica gel, or a universal binder.[1][9]
-
Collect the absorbed material and place it into a suitable, closed container for disposal as hazardous waste.[4][7]
-
Crucially, prevent the spilled chemical from entering drains or surface water.[4][7][8][9]
3. Final Disposal:
-
This compound waste must be disposed of as hazardous waste.[4]
-
Engage a licensed and approved waste disposal company to handle the final disposal.[1][4]
-
The recommended disposal methods include sending the material to a licensed chemical destruction plant or using controlled incineration with flue gas scrubbing.[7]
-
Handle uncleaned or empty containers as you would the product itself.[1] Contaminated packaging should be disposed of as unused product.[4]
This compound Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. hpc-standards.com [hpc-standards.com]
- 3. echemi.com [echemi.com]
- 4. hpc-standards.com [hpc-standards.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound 99 15022-08-9 [sigmaaldrich.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 15022-08-9 Name: this compound [xixisys.com]
- 9. fishersci.com [fishersci.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Diallyl Carbonate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Diallyl carbonate, including detailed operational and disposal plans to foster a culture of safety and build unwavering trust in your laboratory practices.
Personal Protective Equipment (PPE) for this compound
When handling this compound, a comprehensive approach to personal protection is critical to prevent skin and eye contact, inhalation, and ingestion. The following table summarizes the recommended PPE.
| Protection Type | Equipment | Specification and Use |
| Eye and Face Protection | Safety glasses with side shields or Chemical safety goggles | Must conform to EU EN166 or US NIOSH standards. Use for low splash potential activities.[1] |
| Face shield | To be worn over safety glasses or goggles during procedures with a higher risk of splashing.[2] | |
| Hand Protection | Chemically resistant gloves | Nitrile gloves are suitable for incidental contact. For prolonged immersion, consult the manufacturer's chemical resistance guide.[2] |
| Body Protection | Laboratory coat | A standard lab coat is necessary to protect against minor splashes.[2] |
| Flame retardant antistatic protective clothing | Recommended for enhanced protection. | |
| Respiratory Protection | Air-purifying respirator with appropriate filter | Required when vapors or aerosols are generated. A type ABEK (EN14387) respirator filter is recommended.[3] |
Experimental Protocols: Safe Handling and Emergency Procedures
Adherence to strict protocols is essential for the safe handling of this compound.
Handling and Storage
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[4][5]
-
Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces.[6] Use non-sparking tools and explosion-proof equipment.[4][5]
-
Personal Hygiene: Wash hands thoroughly after handling.[4] Do not eat, drink, or smoke in the work area.[1][6] Contaminated clothing should be removed and washed before reuse.[1]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7] The recommended storage temperature is 2-8°C. Store locked up.
Accidental Release Measures
In the event of a spill, follow these steps:
-
Containment: Prevent further leakage or spillage if it is safe to do so.[1][5] Do not let the chemical enter drains.[1][5][7][8]
-
Cleanup: Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite.[7][8] Collect the absorbed material into a suitable, closed container for disposal.[5][7][8]
First-Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[5][6][8]
-
In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water.[5][7][8]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[5][7][8]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][5][6][7][8]
Operational Workflow and Disposal Plan
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Logical workflow for the safe handling and disposal of this compound.
Disposal Plan
All waste materials, including unused this compound and contaminated items, must be treated as hazardous waste.[7][8]
-
Containers: Do not mix with other waste. Leave chemicals in their original containers. Handle uncleaned containers as you would the product itself.
-
Disposal Method: Dispose of contents and containers at an approved waste disposal plant in accordance with local, regional, and national regulations.[1] Offer surplus and non-recyclable solutions to a licensed disposal company.[7]
References
- 1. echemi.com [echemi.com]
- 2. benchchem.com [benchchem.com]
- 3. 碳酸二烯丙酯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 15022-08-9 Name: this compound [xixisys.com]
- 7. hpc-standards.com [hpc-standards.com]
- 8. hpc-standards.com [hpc-standards.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


